molecular formula C15H15ClN2OS B1195471 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide CAS No. 2232-49-7

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Cat. No.: B1195471
CAS No.: 2232-49-7
M. Wt: 306.8 g/mol
InChI Key: YGJLHHBXRHEYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-5-oxo-10-phenothiazinyl)-1-propanamine is a member of phenothiazines.

Properties

IUPAC Name

3-(2-chloro-5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)20(15)19/h1-2,4-7,10H,3,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJLHHBXRHEYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2=O)C=CC(=C3)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944967
Record name 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2232-49-7
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2232-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didemethylchlorpromazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMETHYLCHLORPROMAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7MCA8TJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, more commonly known as chlorpromazine sulfoxide, represents a primary metabolite of the seminal antipsychotic agent, chlorpromazine. The metabolic transformation of the phenothiazine ring's sulfur atom to a sulfoxide is a critical event that significantly modulates the compound's physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of chlorpromazine sulfoxide, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, methodologies for its synthesis and analysis, and its pharmacological significance, offering insights grounded in established scientific principles.

Physicochemical Characteristics

The introduction of a sulfoxide group to the chlorpromazine molecule imparts a notable change in its polarity and, consequently, its physical properties. Understanding these characteristics is fundamental for its detection, isolation, and in vitro evaluation.

Core Properties

A summary of the key physicochemical properties of chlorpromazine sulfoxide is presented in Table 1. The increased polarity due to the S=O bond leads to a higher melting point and altered solubility profile compared to the parent compound, chlorpromazine. While soluble in organic solvents like ethanol and dimethyl sulfoxide, its solubility in aqueous media is limited[1]. The predicted pKa of 9.0 suggests that the molecule will be protonated at physiological pH, a crucial factor in its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource(s)
IUPAC Name 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine[2]
Synonyms Chlorpromazine sulfoxide, Opromazine[2]
CAS Number 969-99-3[2][3]
Molecular Formula C₁₇H₁₉ClN₂OS[1][2][3]
Molecular Weight 334.86 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
Melting Point 115 °C
Boiling Point (Predicted) 502.6 ± 50.0 °C
pKa (Predicted) 9.0[5]
Solubility Soluble in ethanol and dimethyl sulfoxide; limited solubility in water.[1]
Spectroscopic Data

The structural elucidation and confirmation of chlorpromazine sulfoxide rely on various spectroscopic techniques.

  • Mass Spectrometry (MS): The mass spectrum of chlorpromazine sulfoxide is characterized by a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum of chlorpromazine sulfoxide would be expected to show a characteristic strong absorption band for the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.

Synthesis and Purification

The preparation of chlorpromazine sulfoxide in a laboratory setting is most commonly achieved through the oxidation of chlorpromazine. This process allows for the generation of a reference standard for analytical and pharmacological studies.

Synthetic Workflow

The oxidation of the sulfur atom in the phenothiazine ring is a key transformation. A common and effective method involves the use of hydrogen peroxide in an acidic medium. The workflow is depicted in the diagram below.

SynthesisWorkflow Chlorpromazine Chlorpromazine Oxidation Oxidation (H₂O₂, Acetic Acid) Chlorpromazine->Oxidation Neutralization Neutralization (e.g., NaHCO₃) Oxidation->Neutralization Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Neutralization->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification CPZ_SO Chlorpromazine Sulfoxide Purification->CPZ_SO

Caption: Synthetic workflow for chlorpromazine sulfoxide.

Detailed Experimental Protocol: Synthesis of Chlorpromazine Sulfoxide

Objective: To synthesize chlorpromazine sulfoxide from chlorpromazine via oxidation.

Materials:

  • Chlorpromazine hydrochloride

  • 30% Hydrogen peroxide

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of chlorpromazine hydrochloride in glacial acetic acid with stirring.

  • Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution at room temperature. The reaction is typically monitored for completion using thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure chlorpromazine sulfoxide.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification of chlorpromazine sulfoxide in various matrices, including pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Analytical Workflow

A typical analytical workflow for the determination of chlorpromazine sulfoxide in a biological matrix involves sample preparation, chromatographic separation, and detection.

AnalyticalWorkflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Sample Preparation (SPE or LLE) Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC Detection UV Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Analytical workflow for chlorpromazine sulfoxide.

Detailed Experimental Protocol: HPLC-UV Analysis of Chlorpromazine Sulfoxide

Objective: To determine the concentration of chlorpromazine sulfoxide in a sample using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection can be performed at a wavelength where chlorpromazine sulfoxide exhibits significant absorbance, which can be determined by UV-Vis spectrophotometry[6][7].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of chlorpromazine sulfoxide of known concentrations in the mobile phase.

  • Sample Preparation: For biological samples, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to remove interfering matrix components[8][9].

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of chlorpromazine sulfoxide in the samples by interpolating their peak areas on the calibration curve.

Pharmacological Significance

Chlorpromazine sulfoxide is a major metabolite of chlorpromazine, formed through the action of cytochrome P450 enzymes in the liver[10]. The sulfoxidation of the phenothiazine ring has a profound impact on the molecule's interaction with its biological targets.

Metabolic Pathway

Chlorpromazine undergoes extensive metabolism, with sulfoxidation being a key pathway alongside N-demethylation and hydroxylation.

Metabolism CPZ Chlorpromazine CPZ_SO Chlorpromazine Sulfoxide CPZ->CPZ_SO Sulfoxidation (CYP450) CPZ_N_Oxide Chlorpromazine N-Oxide CPZ->CPZ_N_Oxide N-Oxidation Demethylated Demethylated Metabolites CPZ->Demethylated N-Demethylation Hydroxylated Hydroxylated Metabolites CPZ->Hydroxylated Hydroxylation

Caption: Major metabolic pathways of chlorpromazine.

Pharmacological Activity

The antipsychotic effects of chlorpromazine are primarily attributed to its antagonism of dopamine D2 receptors[10]. The sulfoxidation of chlorpromazine significantly reduces its affinity for dopamine receptors, leading to a marked decrease in its neuroleptic potency[11]. While less active than the parent drug, chlorpromazine sulfoxide may still contribute to the overall pharmacological and toxicological profile of chlorpromazine, especially given its significant presence as a metabolite[12]. Comparative studies have shown that chlorpromazine sulfoxide is considerably less potent than chlorpromazine in its effects on the central nervous system[13]. The binding affinity of chlorpromazine for various dopamine receptors has been quantified, with a high affinity for the D2 receptor[14]. While specific Ki values for chlorpromazine sulfoxide are not as readily available, the general consensus is a substantial reduction in binding affinity.

Conclusion

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is a crucial molecule in understanding the metabolism and overall pharmacological profile of chlorpromazine. Its distinct physicochemical properties, resulting from the sulfoxide group, necessitate specific analytical approaches for its detection and quantification. While its pharmacological activity is attenuated compared to the parent compound, its significant formation in vivo underscores the importance of its characterization in comprehensive drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding for researchers and drug development professionals working with this important metabolite.

References

  • Butler, W. M., Jr, & Moran, N. C. (1956). The pharmacological properties of chlorpromazine sulfoxide, a major metabolite of chlorpromazine; a comparison with chlorpromazine. The Journal of pharmacology and experimental therapeutics, 118(3), 328–337. [Link]

  • Ghanbari, R., & Ghaedi, M. (2015). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988, 109–115. [Link]

  • Arimi, A., Dillert, R., Dräger, A., & Bahnemann, D. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. Catalysts, 9(7), 622. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70413, Chlorpromazine sulfoxide. [Link]

  • GDC. (2019, May 16). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Chlorpromazine Synthesis. [Link]

  • NIST. (n.d.). Chlorpromazine. In NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Chlorpromazine sulfoxide hydrochloride - Optional[MS (GC)] - Spectrum. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. [Link]

  • Pharmaffiliates. (n.d.). Chlorpromazine-impurities. [Link]

  • Al-Musawi, B., & Al-khafaji, H. (2025). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. RSC advances, 15(15), 11478–11490. [Link]

  • SynZeal. (n.d.). Chlorpromazine Impurities. [Link]

  • Chetty, M., Moodley, S. V., & Miller, R. (1994). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. Therapeutic drug monitoring, 16(1), 30–36. [Link]

  • Sandhu, J. K., & Kaur, G. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

  • Seeman, P., Ko, F., & Tallerico, T. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular psychiatry, 10(9), 877–883. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. [Link]

  • Phelps, D. W., & Pynn, H. Y. (1981). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Journal of medicinal chemistry, 24(11), 1324–1327. [Link]

  • Weintraub, S. T., & Weinshilboum, R. M. (1984). Interaction of permanently charged chlorpromazine and dopamine analogs with the striatal D-1 dopaminergic receptor. Biochemical pharmacology, 33(10), 1671–1678. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Analytical and Bioanalytical Chemistry. (2024). Rapid colorimetric sensing of chlorpromazine HCl antipsychotic through in situ growth of gold nanoparticles. [Link]

  • Analyst. (1984). Determination of chlorpromazine and its sulphoxide in pharmaceutical dosage forms by third-order derivative ultraviolet spectroscopy. [Link]

  • Drugs.com. (n.d.). Chlorpromazine vs Chlorpropamide Comparison. [Link]

  • ResearchGate. (n.d.). tH n.m.r, data for chlorpromazine hydrochloride (CPH) and its complex. [Link]

  • ResearchGate. (n.d.). Chlorpromazine versus atypical antipsychotic drugs for schizophrenia | Request PDF. [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]

Sources

"2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" as a metabolite of chlorpromazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (Chlorpromazine Sulfoxide) as a Major Metabolite of Chlorpromazine

This guide provides a comprehensive technical overview of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, more commonly known as chlorpromazine sulfoxide, a primary metabolite of the antipsychotic drug chlorpromazine. It is intended for researchers, scientists, and professionals in drug development and clinical chemistry, offering insights into its formation, pharmacological relevance, and analytical quantification.

Introduction: Chlorpromazine, a Cornerstone of Psychopharmacology

Chlorpromazine (CPZ), marketed under trade names like Thorazine and Largactil, was a revolutionary development in the treatment of psychotic disorders, particularly schizophrenia[1][2]. As the prototypical phenothiazine antipsychotic, its introduction in the 1950s marked a significant shift in psychiatric medicine[2]. Chemically, it is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine[1][3]. The therapeutic efficacy of chlorpromazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain, though it also interacts with serotonergic, adrenergic, and histaminergic receptors[1][4][5].

Chlorpromazine's clinical utility is accompanied by a complex pharmacokinetic profile. It is highly lipophilic and undergoes extensive first-pass metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP1A2[1][3][4]. This extensive biotransformation results in over 10 major metabolites, some of which possess their own pharmacological activity and contribute to the overall therapeutic and side-effect profile of the drug[1][3][6]. Among these, 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (chlorpromazine sulfoxide) is a prominent product of metabolism[7][8][9].

The Metabolic Pathway: Formation of Chlorpromazine Sulfoxide

The biotransformation of chlorpromazine is a multifaceted process involving several key reactions: hydroxylation, N-demethylation, N-oxidation, and sulfoxidation[1][10][11]. The formation of chlorpromazine sulfoxide occurs through the oxidation of the sulfur atom at position 5 on the phenothiazine ring structure[9][12]. This reaction is a major metabolic route for chlorpromazine[8][9].

The causality behind focusing on sulfoxidation lies in its prevalence. Studies have shown that chlorpromazine sulfoxide is one of the most abundant metabolites found in patient plasma, often in concentrations comparable to or even exceeding the parent drug[8]. While historically considered less active than the parent compound, its significant presence necessitates its quantification in pharmacokinetic and pharmacodynamic studies to fully understand the disposition of chlorpromazine[8][13].

Below is a diagram illustrating the primary metabolic pathways of chlorpromazine, highlighting the formation of chlorpromazine sulfoxide.

Chlorpromazine_Metabolism cluster_metabolism Major Metabolic Pathways CPZ Chlorpromazine (2-Chloro-10H-phenothiazine-10-propanamine) Sulfoxidation Sulfoxidation (CYP-mediated) CPZ->Sulfoxidation Hydroxylation 7-Hydroxylation CPZ->Hydroxylation N_Demethylation N-Demethylation CPZ->N_Demethylation N_Oxidation N-Oxidation CPZ->N_Oxidation CPZ_SO Chlorpromazine Sulfoxide (2-Chloro-10H-phenothiazine-10-propanamine 5-oxide) Sulfoxidation->CPZ_SO Major Metabolite CPZ_7OH 7-Hydroxychlorpromazine Hydroxylation->CPZ_7OH Active Metabolite Nor1_CPZ Monodemethyl-chlorpromazine (nor1-CPZ) N_Demethylation->Nor1_CPZ CPZ_NO Chlorpromazine N-oxide N_Oxidation->CPZ_NO Analytical_Workflow start Biological Sample (Plasma, Urine) prep Sample Preparation (QuEChERS or SPE) start->prep Extraction separation LC Separation (Reversed-Phase C18) prep->separation Injection detection MS/MS Detection (ESI+, SRM Mode) separation->detection Ionization end Data Analysis & Quantification detection->end Signal Processing

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, a significant metabolite of the widely used antipsychotic drug, chlorpromazine. This document is intended to serve as a practical resource, offering field-proven insights and robust methodologies for the analysis of this compound.

Introduction: Unveiling a Key Metabolite

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, also known by its common synonym Chlorpromazine N-oxide, is a crucial molecule in the study of phenothiazine-based pharmaceuticals. As a primary metabolite of chlorpromazine, understanding its structural and chemical properties is paramount for comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug. The introduction of an N-oxide functional group significantly alters the physicochemical properties of the parent molecule, impacting its solubility, polarity, and biological interactions. This guide will delve into the intricacies of its molecular architecture and the analytical techniques employed for its unambiguous identification and characterization.

Molecular Identity:

PropertyValue
Systematic Name 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide
Common Synonym Chlorpromazine N-oxide
CAS Number 1672-76-0[1][2][3][4][5]
Molecular Formula C₁₇H₁₉ClN₂OS[2][3][4][6][7]
Molecular Weight 334.86 g/mol [2][3][4][6][7]

Synthesis and Purification: A Controlled Oxidation Approach

The synthesis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is most effectively achieved through the controlled oxidation of the tertiary amine group in the N-10 side chain of chlorpromazine. This targeted oxidation is crucial to prevent the oxidation of the sulfur atom in the phenothiazine ring, which would lead to the formation of the sulfoxide metabolite.

A reliable method for this synthesis involves the use of 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[8] The reaction is typically carried out in an appropriate organic solvent, such as dichloromethane, at controlled temperatures to ensure selectivity.

Experimental Protocol: Synthesis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Materials:

  • Chlorpromazine hydrochloride

  • 3-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Appropriate solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Dissolution: Dissolve chlorpromazine hydrochloride in a suitable volume of dichloromethane.

  • Neutralization: Wash the solution with a saturated aqueous solution of sodium bicarbonate to liberate the free base of chlorpromazine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Oxidation: Cool the dried organic solution in an ice bath. Slowly add a solution of 3-chloroperoxybenzoic acid in dichloromethane dropwise with constant stirring. The molar ratio of m-CPBA to chlorpromazine should be carefully controlled (typically a slight excess of m-CPBA).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Drying: Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the desired N-oxide.

  • Characterization: Confirm the identity and purity of the synthesized compound using the analytical techniques described in the following sections.

Diagram of the Synthetic Pathway:

Synthesis Chlorpromazine Chlorpromazine N_Oxide 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide Chlorpromazine->N_Oxide Oxidation mCPBA m-CPBA mCPBA->N_Oxide NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire ¹H and ¹³C Spectra setup->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate assign Assign Chemical Shifts & Analyze Coupling integrate->assign

Sources

toxicological profile of "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Foreword by the Senior Application Scientist

The following technical guide provides a comprehensive analysis of the toxicological profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide. As direct toxicological studies on this specific molecule are not extensively available in public literature, this guide establishes a robust toxicological framework by examining the well-documented toxicities of the parent phenothiazine class. By understanding the structure-activity relationships and metabolic pathways, we can infer a probable toxicological profile for this metabolite. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and a practical, field-proven workflow for definitive toxicological assessment. The methodologies proposed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to Phenothiazines and 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Phenothiazines are a class of heterocyclic compounds containing nitrogen and sulfur, first synthesized in 1883.[1] They are primarily known for their use as first-generation antipsychotic medications for conditions such as schizophrenia and bipolar disorder.[1] Beyond their antipsychotic properties, phenothiazine derivatives have been investigated for a range of other therapeutic applications, including as antiemetics, antihistamines, and more recently, for their potential anti-cancer properties.[1][2]

The subject of this guide, 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, is a derivative and likely a metabolite of various phenothiazine-based drugs. It is structurally related to well-known antipsychotics like chlorpromazine. The "5-oxide" indicates the oxidation of the sulfur atom in the phenothiazine ring, a common metabolic step. Understanding the toxicological profile of such metabolites is critical in drug development for assessing the overall safety of the parent drug.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is presented below.

PropertyValueSource
Molecular Formula C12H8ClNOS[3]
Molecular Weight 249.72 g/mol [3]
CAS Number 1927-43-1[4]
Synonyms 2-Chlorophenothiazine sulfoxide[4]

General Toxicological Profile of Phenothiazines

Phenothiazines exhibit a broad range of toxicological effects, primarily stemming from their antagonistic activity at dopamine receptors.[1] However, their effects extend to other receptor systems, contributing to a complex side-effect profile.

Central Nervous System Effects

The most prominent toxicities are neurological. These include:

  • Extrapyramidal Symptoms (EPS): Dystonia (muscle spasms), parkinsonism (rigidity and tremors), and akathisia (restlessness).[1][5]

  • Tardive Dyskinesia: A serious, sometimes irreversible movement disorder characterized by involuntary, repetitive body movements.[1]

  • Sedation and Cognitive Impairment: Drowsiness, confusion, and disorientation are common, particularly at higher doses.[5]

  • Seizures: Phenothiazines can lower the seizure threshold.[1]

Cardiovascular Effects

Cardiovascular toxicities are a significant concern:

  • Orthostatic Hypotension: A drop in blood pressure upon standing, which can lead to dizziness and falls.[1]

  • QTc Prolongation: An alteration of the heart's electrical activity that can increase the risk of arrhythmias.[1]

  • Tachycardia: A rapid heartbeat.[5]

Anticholinergic Effects

Blockade of muscarinic acetylcholine receptors leads to:

  • Dry mouth and eyes[1][5]

  • Blurred vision[5]

  • Urinary retention[1][5]

  • Constipation[1][5]

Other Systemic Toxicities
  • Weight Gain: A common side effect associated with long-term use.[1]

  • Photosensitivity: Increased sensitivity to sunlight.[1]

  • Hepatotoxicity: While less common, liver damage can occur.

  • Agranulocytosis: A rare but serious decrease in white blood cells.

Inferred Toxicological Profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Based on its chemical structure, we can hypothesize the toxicological profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide.

  • The Phenothiazine Core: The fundamental toxicities associated with the phenothiazine ring system, including dopamine receptor antagonism leading to CNS effects, are likely to be present.

  • The 2-Chloro Substituent: The chlorine atom can influence the lipophilicity and metabolic stability of the compound, potentially altering its distribution and half-life.

  • The 10-Propanamine Side Chain: This side chain is common in many antipsychotic phenothiazines and is crucial for their activity and associated toxicities.

  • The 5-Oxide Group: The oxidation of the sulfur atom generally increases the polarity of the molecule. This may facilitate its excretion but could also alter its receptor binding profile and potential for off-target effects.

Given these features, it is reasonable to assume that 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide will exhibit a toxicological profile qualitatively similar to other phenothiazine derivatives, including the potential for extrapyramidal symptoms, cardiovascular effects, and anticholinergic side effects. However, the quantitative aspects of this toxicity (e.g., potency, dose-response) may differ significantly from the parent compound.

Proposed Toxicological Evaluation Workflow

To definitively establish the toxicological profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, a systematic, multi-tiered approach is recommended. This workflow is designed to provide a comprehensive safety assessment, from in vitro screening to in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: In Vivo Repeated Dose Toxicity cluster_3 Tier 4: Specific Toxicity Studies a1 Cytotoxicity Assays (e.g., MTT, LDH) a2 Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) a1->a2 a3 hERG Channel Assay a2->a3 a4 Receptor Binding Profile a3->a4 b1 Acute Oral Toxicity (e.g., OECD 423) a4->b1 If significant in vitro activity b2 Dose Range Finding Studies b1->b2 c1 28-Day Repeated Dose Study (e.g., OECD 407) b2->c1 Based on acute toxicity data c2 Clinical Pathology and Histopathology c1->c2 d1 Neurotoxicity Assessment (e.g., Functional Observational Battery) c2->d1 If target organ toxicities are identified d2 Cardiovascular Safety Pharmacology d1->d2 d3 Reproductive and Developmental Toxicity d2->d3

Sources

Methodological & Application

Application Notes & Protocols: Advanced Analytical Methods for the Detection of Chlorpromazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Characterizing Chlorpromazine 5-Oxide

Chlorpromazine, a cornerstone phenothiazine antipsychotic, is subject to metabolic and environmental oxidation, leading to the formation of various derivatives.[1] Among these, 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (commonly known as Chlorpromazine 5-sulfoxide or simply Chlorpromazine 5-oxide) is a primary metabolite and a significant degradation product.[1] The formation of this S-oxide derivative occurs through the oxidation of the sulfur atom in the phenothiazine ring.[2]

Accurate and robust detection of Chlorpromazine 5-oxide is critical across the pharmaceutical lifecycle. In drug development, its quantification is essential for pharmacokinetic and metabolism studies. For formulation scientists, it is a key marker in stability-indicating assays, ensuring the parent drug's integrity and safety over its shelf life.[3][4][5] This guide provides detailed protocols and expert insights into the principal analytical techniques for the reliable quantification of this critical compound.

Section 1: High-Performance Liquid Chromatography (HPLC) for Stability and Quality Control

High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving and quantifying Chlorpromazine 5-oxide, particularly in the context of pharmaceutical formulations. The method's strength lies in its ability to separate the more polar 5-oxide from the less polar parent compound, Chlorpromazine, and other related substances. A well-developed "stability-indicating" HPLC method can effectively distinguish the active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the sample's integrity.[6][7]

Principle of Separation

The separation is typically achieved using reversed-phase chromatography. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. Chlorpromazine, being more hydrophobic, interacts more strongly with the C18 column and thus has a longer retention time. The 5-oxide, with the addition of a polar sulfoxide group, is less retained and elutes earlier. This difference in polarity is the key to their successful separation.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of Chlorpromazine 5-oxide using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample Preparation (e.g., Dissolution, Extraction) SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability StandardPrep Standard Preparation (Calibration Curve) StandardPrep->SystemSuitability SystemSetup HPLC System Setup (Mobile Phase, Flow Rate) SystemSetup->SystemSuitability Injection Sample Injection SystemSuitability->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation DataAcq Data Acquisition (UV Detector) Separation->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Report Final Report Integration->Report

Caption: General workflow for HPLC-based quantification.

Detailed HPLC Protocol

This protocol is a robust starting point for a stability-indicating method. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Inertsil ODS C18 Column (250mm x 4.6mm, 5µm particle size) or equivalent.[6]

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC-grade Methanol, Acetonitrile, and water.

  • Ammonium acetate or Potassium phosphate buffer components.

  • Reference standards for Chlorpromazine and Chlorpromazine 5-oxide.

2. Chromatographic Conditions: The following conditions have been shown to effectively resolve Chlorpromazine from its degradation products.[6][7]

ParameterRecommended SettingRationale
Mobile Phase Methanol: Acetonitrile: Acetate Buffer (pH 6.1) (80:15:5 v/v/v)[6]The organic modifiers (Methanol, Acetonitrile) control the elution strength, while the buffer maintains a consistent pH for reproducible ionization and retention.
Column Inertsil ODS C18 (250mm x 4.6mm, 5µm)[6]A standard C18 column provides excellent hydrophobic selectivity for separating the parent drug from its more polar oxide metabolite.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6mm ID column, providing good efficiency without excessive backpressure.
Detection UV at 239 nm[6]This wavelength provides a good chromophoric response for the phenothiazine ring system, allowing for sensitive detection of both compounds.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time stability and improves peak shape.

3. Standard & Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Chlorpromazine 5-oxide reference standard in 100 mL of mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of Chlorpromazine to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST): Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 2000

Rationale: The SST is a mandatory check to ensure the chromatographic system is performing with adequate precision, accuracy, and efficiency for the analysis.[7]

Section 2: LC-MS/MS for High-Sensitivity Bioanalysis

For the determination of Chlorpromazine 5-oxide in complex biological matrices like plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8] Its superior sensitivity and specificity allow for quantification at pg/mL to ng/mL levels, which is often necessary for pharmacokinetic studies.[8] The use of Selected Reaction Monitoring (SRM) minimizes matrix interference, a common challenge in bioanalysis.[8]

Principle of LC-MS/MS

After chromatographic separation via LC, the analyte enters the mass spectrometer. In the first quadrupole, a specific parent ion (precursor ion) corresponding to the protonated molecule [M+H]⁺ of Chlorpromazine 5-oxide is selected. This ion is then fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This specific precursor-to-product ion transition is highly unique to the analyte, providing exceptional selectivity.

Sample Preparation for Biological Matrices

Effective sample preparation is crucial to remove interferences like proteins and phospholipids that can suppress the MS signal.[9][10]

SamplePrep_Workflow cluster_pp Protein Precipitation (PP) cluster_lle Liquid-Liquid Extraction (LLE) Start Biological Sample (e.g., Plasma, Urine) PP_Step Add Acetonitrile (3:1 v/v) & Vortex Start->PP_Step LLE_Step Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Start->LLE_Step Centrifuge Centrifuge to Pellet Protein PP_Step->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant End Analysis by LC-MS/MS Supernatant->End Vortex_Sep Vortex & Centrifuge to Separate Phases LLE_Step->Vortex_Sep Collect_Evap Collect Organic Layer & Evaporate to Dryness Vortex_Sep->Collect_Evap Reconstitute Reconstitute in Mobile Phase Collect_Evap->Reconstitute Reconstitute->End

Caption: Common sample preparation workflows for bioanalysis.

Detailed LC-MS/MS Protocol

1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Appropriate LC column (e.g., C18, 50mm x 2.1mm, 1.8µm).

  • Reagents for protein precipitation (e.g., Acetonitrile with 0.1% formic acid).[8]

2. LC and MS Conditions:

ParameterRecommended SettingRationale
LC Column C18, 50mm x 2.1mm, 1.8µmA shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS, providing rapid analysis times.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC-MS.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to effectively elute analytes and clean the column in bioanalytical methods.
Flow Rate 0.4 mL/minA flow rate appropriate for a 2.1mm ID column.
Ionization Mode ESI PositiveThe nitrogen atoms in the side chain of Chlorpromazine 5-oxide are readily protonated, making positive ion mode ideal.[11][12]
SRM Transitions To be determined empirically by infusing a standard solution. A hypothetical transition would be Precursor [M+H]⁺ → Product Ion.The precursor ion will be the molecular weight of the protonated molecule. Product ions are generated by fragmentation and must be optimized for maximum intensity and specificity.
Internal Standard A stable isotope-labeled version of the analyte (e.g., Chlorpromazine-d6 5-oxide) is highly recommended.An internal standard is crucial in LC-MS to correct for matrix effects and variations in instrument response, ensuring accurate quantification.

3. Sample Preparation Protocol (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject directly or evaporate and reconstitute in mobile phase if concentration is needed.

Conclusion

The choice of analytical method for 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide depends heavily on the application. For quality control and stability testing of pharmaceutical products, a well-validated, stability-indicating HPLC-UV method offers the necessary precision, accuracy, and robustness. When analyzing biological samples for metabolic or pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Both approaches require careful method development and validation to ensure data of the highest quality and integrity.

References

  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Phenothiazine Derivatives.
  • Venkatesh, M., et al. (2010). HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS. Semantic Scholar. Available from: [Link]

  • SRR & CVR Govt. Degree College. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Trihexyphenidyl, Chlorpromazine. Available from: [Link]

  • Alfred-Ugbenbo D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis. Available from: [Link]

  • Prohotsky, D. L., et al. (2014). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Fisher Digital Publications. Available from: [Link]

  • Chiari, J. B., et al. (2020). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... ResearchGate. Available from: [Link]

  • Patel, A., et al. (2015). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. ResearchGate. Available from: [Link]

  • Lohmann, W., et al. (2001). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry. Available from: [Link]

  • Prohotsky, D. L., et al. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. PubMed. Available from: [Link]

  • Sahu, S., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]

  • Matuszewski, B. K., et al. (1965). Determination of Phenothiazines in Biological Samples. PubMed. Available from: [Link]

  • ACS Publications. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. Available from: [Link]

  • Sahu, P. K., et al. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Biotage. Bioanalytical sample preparation. Available from: [Link]

  • Goral, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available from: [Link]

  • Blazheyevskiy, M. Y., et al. (2019). Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. ResearchGate. Available from: [Link]

Sources

Application and Protocol Guide: Structural Elucidation of Phenothiazine 5-Oxides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs, particularly in the realm of antipsychotics.[1] The metabolic fate of these compounds often involves oxidation of the sulfur atom, leading to the formation of phenothiazine 5-oxides (sulfoxides) and 5,5-dioxides (sulfones). These metabolites can exhibit altered pharmacological and toxicological profiles. Consequently, the unambiguous structural elucidation of these oxidized species is paramount in drug development and metabolism studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing intricate details of molecular structure and stereochemistry.

This comprehensive guide, designed for researchers and scientists, provides an in-depth exploration of the application of advanced NMR techniques for the structural characterization of phenothiazine 5-oxides. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Crucial Role of the Sulfoxide Group in Phenothiazine Chemistry

The introduction of an oxygen atom to the sulfur in the phenothiazine ring system dramatically alters its electronic and steric properties. The sulfoxide group is a chiral center, rendering the molecule diastereotopic if other chiral centers are present or prochiral, leading to magnetic non-equivalence of neighboring protons and carbons. This transformation significantly impacts the NMR spectrum, providing key signatures for its identification. The presence of the S=O bond generally leads to a deshielding effect on nearby aromatic protons.[1]

A Systematic NMR Workflow for Structural Elucidation

The complete and unambiguous structural determination of a phenothiazine 5-oxide requires a multi-faceted approach, employing a suite of 1D and 2D NMR experiments. The following workflow provides a logical progression from initial characterization to detailed structural and stereochemical assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D_connectivity 2D NMR for Connectivity cluster_2D_stereo 2D NMR for Stereochemistry cluster_final Final Structure Elucidation Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3). Filter if necessary. H1 ¹H NMR: - Proton count - Chemical shifts - Coupling patterns Prep->H1 C13 ¹³C NMR & DEPT: - Carbon count - Hybridization (CH, CH₂, CH₃, Cq) H1->C13 COSY ¹H-¹H COSY: - Identify spin systems - Trace proton-proton couplings C13->COSY HSQC ¹H-¹³C HSQC: - Direct one-bond proton-carbon correlations COSY->HSQC HMBC ¹H-¹³C HMBC: - Long-range (2-3 bond) proton-carbon correlations - Connect spin systems HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY: - Through-space proton correlations - Determine relative stereochemistry HMBC->NOESY Elucidation Assemble all data to propose and confirm the final structure. NOESY->Elucidation

Caption: Systematic workflow for the structural elucidation of phenothiazine 5-oxides using NMR spectroscopy.

Experimental Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the phenothiazine 5-oxide is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. DMSO-d₆ is often a good starting point due to its high solubilizing power for polar compounds.[2] The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[3]

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[4] For high-sensitivity instruments with cryoprobes, significantly less material (1-5 mg) may be sufficient for both.

  • Preparation:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

    • Ensure the sample height in the tube is adequate to cover the NMR probe's detection coils (typically around 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring a comprehensive dataset. Instrument-specific parameters may need to be optimized.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for complex aromatic regions.[6]

Table 1: Recommended NMR Experiments and Key Parameters

Experiment Purpose Key Parameters Rationale for Phenothiazine 5-Oxides
¹H NMR Determine proton environments and multiplicities.- Spectral Width: 0-12 ppm- Pulse Angle: 30-45°- Relaxation Delay (d1): 1-2 sProvides the initial overview of the proton framework, including the characteristic downfield shifts of aromatic protons adjacent to the sulfoxide.
¹³C NMR Identify all unique carbon signals.- Spectral Width: 0-220 ppm- Decoupling: Broadband proton decouplingDetermines the number of carbon atoms and provides information on their chemical environment (aliphatic, aromatic, carbonyl, etc.).
DEPT-135 Differentiate CH/CH₃ from CH₂ signals.- Pulse Angle: 135°Simplifies the ¹³C spectrum by showing CH/CH₃ as positive signals and CH₂ as negative signals, aiding in the assignment of aliphatic side chains.
¹H-¹H COSY Reveal proton-proton scalar couplings.- Data Points: 2048 (F2) x 256 (F1)- Scans per Increment: 2-4Establishes connectivity within spin systems, crucial for tracing out the aromatic substitution patterns and aliphatic side chains.
¹H-¹³C HSQC Correlate protons to their directly attached carbons.- ¹³C Spectral Width: Optimized to the carbon region of interest- Scans per Increment: 2-8Unambiguously links each proton to its corresponding carbon, forming the fundamental building blocks of the structure.
¹H-¹³C HMBC Correlate protons to carbons over 2-3 bonds.- Long-range J-coupling delay: Optimized for 8-10 Hz- Scans per Increment: 8-32Connects the individual spin systems identified in COSY, allowing for the assembly of the entire molecular skeleton. Essential for linking substituents to the phenothiazine core.
¹H-¹H NOESY/ROESY Identify protons that are close in space.- Mixing Time: 500-800 ms (NOESY for small molecules)- Scans per Increment: 8-16Determines the relative stereochemistry, particularly the spatial relationship of substituents relative to the sulfoxide oxygen and the protons on the phenothiazine ring.[7]

Data Interpretation: A Guided Approach

Characteristic Chemical Shifts

The oxidation of the sulfur atom to a sulfoxide introduces predictable changes in the ¹H and ¹³C NMR spectra.

Caption: Numbering scheme for the phenothiazine 5-oxide core.

¹H NMR:

  • Aromatic Protons: The protons on the aromatic rings of the phenothiazine core typically resonate between 6.5 and 8.0 ppm.

  • Effect of S=O Group: Protons ortho to the sulfoxide group (H-4 and H-6) are generally deshielded and shift downfield compared to the parent phenothiazine. This is a key indicator of S-oxidation.[1]

  • N-H Proton: If unsubstituted at the nitrogen, the N-H proton often appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: The aromatic carbons resonate in the range of 110-150 ppm.

  • Carbons adjacent to Sulfur (C-4a, C-5a): These carbons are significantly affected by the oxidation state of the sulfur.

  • Substituent Effects: The chemical shifts will be further influenced by the nature and position of any substituents on the aromatic rings or the nitrogen atom.

Table 2: Expected ¹H and ¹³C Chemical Shift Ranges for the Phenothiazine 5-Oxide Core

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations from Protons
1, 97.0 - 7.8120 - 130C-2, C-9a / C-8, C-10a
2, 86.8 - 7.5125 - 135C-1, C-3, C-9a / C-7, C-9, C-10a
3, 76.8 - 7.5115 - 125C-2, C-4, C-4a / C-6, C-8, C-5a
4, 67.2 - 8.0 (deshielded)125 - 135C-3, C-4a, C-10a / C-7, C-5a, C-9a
4a, 5a-130 - 145From H-4, H-6
9a, 10a-140 - 150From H-1, H-9
N-HVariable (broad)--

Note: These are approximate ranges and can vary significantly based on substitution and solvent.[8][9]

Step-by-Step Data Analysis Workflow
  • ¹H and ¹³C/DEPT Analysis:

    • Integrate the ¹H NMR spectrum to determine the number of protons in different environments.

    • Count the number of signals in the ¹³C NMR spectrum to confirm the carbon count.

    • Use DEPT-135 to identify CH, CH₂, and CH₃ groups.

  • COSY Analysis:

    • Identify coupled protons. In the aromatic region, this will reveal adjacent protons (e.g., H-1 coupled to H-2, H-2 to H-3, etc.).

    • Trace out the spin systems for each aromatic ring and any aliphatic side chains.

  • HSQC Analysis:

    • Assign each proton to its directly attached carbon. This provides a set of C-H fragments.

  • HMBC Analysis:

    • This is the crucial step for assembling the fragments.

    • Look for correlations from aromatic protons to quaternary carbons (e.g., from H-1 to C-9a and C-10a).

    • Identify correlations that link the different spin systems. For example, a correlation from H-4 to C-10a will bridge the two aromatic rings.

    • Correlations from protons on substituents to the phenothiazine core will confirm their attachment points.

  • NOESY/ROESY Analysis:

    • Look for cross-peaks between protons that are not directly coupled but are close in space.

    • For example, a NOE between a proton on an N-alkyl chain and an aromatic proton (e.g., H-1 or H-9) can help define the conformation of the side chain.

    • The stereochemistry around the chiral sulfoxide can be inferred by observing NOEs between the sulfoxide oxygen (indirectly via its influence on nearby protons) and other parts of the molecule. For instance, in a rigid system, a NOE between a proton on one side of the ring and a substituent on the same side would indicate their relative stereochemistry.[10][11]

Self-Validating Protocols: Cross-Verification is Key

The strength of this comprehensive NMR approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with all the acquired data.

  • COSY and HMBC: The spin systems identified in the COSY spectrum must be connected in a way that is supported by the long-range correlations in the HMBC spectrum.

  • HSQC and HMBC: A direct one-bond correlation in the HSQC spectrum should not be mistaken for a long-range correlation in the HMBC, although residual one-bond correlations can sometimes appear in HMBC spectra.

  • NOESY and Connectivity: Through-space correlations from NOESY must be plausible given the through-bond connectivity established by COSY and HMBC.

Conclusion

The structural elucidation of phenothiazine 5-oxides is a critical task in drug development and metabolism research. A systematic and multi-technique NMR approach, as outlined in this guide, provides an unambiguous and robust pathway to determine the complete structure and stereochemistry of these important molecules. By understanding the "why" behind each experimental choice and cross-verifying the data from different experiments, researchers can have high confidence in their structural assignments.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Asr, R., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(9), 3038. Available from: [Link]

  • Sarmiento, G., et al. (2011). 13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. ResearchGate. Available from: [Link]

  • Kielbasinski, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7594. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Galy, J. P., et al. (2000). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Magnetic Resonance in Chemistry, 38(2), 137-140. Available from: [Link]

  • Krajewski, P., et al. (2008). The determination of sulfoxide configuration in six-membered rings using NMR spectroscopy and DFT calculations. Tetrahedron, 64(19), 4448-4455. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Kumar, M., et al. (2015). A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection strategy. The Royal Society of Chemistry. Available from: [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. Available from: [Link]

  • Pinto, D. C. G. A., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(8), 750-763. Available from: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5227-5234. Available from: [Link]

Sources

Application Note: Electrochemical Detection of Phenothiazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of psychiatric disorders. Monitoring their metabolic fate is crucial for therapeutic drug management, understanding drug efficacy, and assessing potential toxicity. The primary metabolic pathways of phenothiazines involve oxidation, leading to the formation of metabolites such as sulfoxides and N-oxides. Traditional analytical methods for their detection, like HPLC and mass spectrometry, can be time-consuming and require extensive sample preparation. Electrochemical methods offer a compelling alternative, providing rapid, sensitive, and cost-effective analysis. This application note provides a detailed guide to the principles and protocols for the electrochemical detection of phenothiazine metabolites.

Principles of Electrochemical Detection

The electrochemical detection of phenothiazines and their metabolites is based on their redox properties. The phenothiazine nucleus is readily oxidized at a suitable electrode surface. This oxidation typically involves the sulfur and nitrogen atoms in the central ring structure.

The electrochemical oxidation of phenothiazines generally proceeds via a one-electron transfer to form a cation radical.[1][2] This initial step can be followed by further oxidation and chemical reactions, leading to the formation of more stable products, primarily the corresponding sulfoxide and, in some cases, the sulfone.[1][3] The exact mechanism can be influenced by factors such as the pH of the supporting electrolyte and the chemical structure of the phenothiazine derivative.[1][4]

Recent studies have delved deeper into the oxidation mechanism, suggesting a more complex pathway for some derivatives like chlorpromazine, involving a three-electron oxidation process that includes both the phenothiazine core and the tertiary amine-containing side chain.[4] This highlights the importance of understanding the specific electrochemical behavior of the target analyte.

The general oxidation pathway can be visualized as follows:

G Phenothiazine Phenothiazine CationRadical Cation Radical Phenothiazine->CationRadical -e⁻ Sulfoxide Sulfoxide Metabolite CationRadical->Sulfoxide +H₂O, -H⁺, -e⁻ Sulfone Sulfone Metabolite Sulfoxide->Sulfone Further Oxidation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Electrode Polish & Clean Working Electrode Setup_Cell Assemble 3-Electrode Cell Prep_Electrode->Setup_Cell Prep_Solution Prepare Supporting Electrolyte & Standards Prep_Solution->Setup_Cell Deoxygenate Purge with N₂ Setup_Cell->Deoxygenate Run_Blank Record DPV of Blank Deoxygenate->Run_Blank Add_Analyte Add Analyte Run_Blank->Add_Analyte Run_DPV Record DPV of Sample Add_Analyte->Run_DPV Measure_Peak Measure Peak Current Run_DPV->Measure_Peak Plot_Calibration Plot Calibration Curve Measure_Peak->Plot_Calibration Determine_Conc Determine Unknown Concentration Plot_Calibration->Determine_Conc

Caption: Experimental workflow for DPV analysis of phenothiazine metabolites.

Protocol 3: Sample Preparation from Biological Fluids (Urine)

Effective sample preparation is crucial to remove interfering substances from biological matrices. [5] Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Urine sample

  • Methanol (conditioning and elution solvent)

  • Deionized water (washing solvent)

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Adjust the pH of the supernatant if necessary, depending on the SPE protocol.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove polar interfering compounds.

  • Elution:

    • Elute the phenothiazine metabolites from the cartridge with a suitable organic solvent like methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.

Alternative sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation for plasma or serum samples. [5]Solid-phase microextraction (SPME) has also been successfully used for the extraction of phenothiazines from biological fluids. [6][7]

Troubleshooting

ProblemPossible CauseSolution
No or low signalElectrode surface is fouledRepolish the electrode thoroughly
Incorrect pH of supporting electrolyteOptimize the pH for maximum signal
Low concentration of analytePre-concentrate the sample
Poor reproducibilityInconsistent electrode surfaceStandardize the electrode polishing procedure
Presence of dissolved oxygenEnsure proper deoxygenation of the solution
Drifting baselineTemperature fluctuationsAllow the system to stabilize at a constant temperature
Contamination of the supporting electrolyteUse high-purity reagents and deionized water

Conclusion

Electrochemical methods provide a powerful platform for the rapid and sensitive detection of phenothiazine metabolites. By selecting the appropriate electrochemical technique and electrode system, and by implementing a robust sample preparation protocol, researchers can achieve reliable and accurate quantification of these important analytes in various matrices. This application note serves as a comprehensive guide to aid in the development and implementation of electrochemical assays for phenothiazine metabolite analysis.

References

  • Berka, A., & Barek, J. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395–1398.
  • Tyszczuk-Rotko, K., & Błachnio, M. (2014). Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. Current Pharmaceutical Analysis, 10(4), 231-239.
  • Cai, X., & Rivas, G. (2003). Sensing phenothiazine drugs at a gold electrode co-modified with DNA and gold nanoparticles. Analytical Sciences, 19(5), 653–657.
  • Asrori, R., et al. (2024).
  • Al-Ghamdi, A. F., et al. (2024). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 29(5), 1083.
  • Kumazawa, T., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(8), 963–972.
  • Cai, X., & Rivas, G. (2003). Sensing Phenothiazine Drugs at a Gold Electrode Co-modified with DNA and Gold Nanoparticles. ResearchGate. Retrieved from [Link]

  • Pankratov, A. N. (2015). Chemical and Electrochemical Oxidation of Phenothiazine. ResearchGate. Retrieved from [Link]

  • Ensafi, A. A., & Heydari, E. (2008). Determination of Some Phenothiazines Compounds in Pharmaceuticals and Human Body Fluid by Electrocatalytic Oxidation at a Glassy. Analytical Letters, 41(14), 2487–2502.
  • Gevaerd, A., et al. (2004). Spectroelectrochemical determination of chlorpromazine hydrochloride by flow-injection analysis. Talanta, 63(2), 421–427.
  • Tanaka, E., et al. (2001). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography.
  • Yazan, Z., & Özer, Ü. (1997). VOLTAMMETRIC DETERMINATION OF SOME PHENOTHIAZINES USING GLASSY CARBON ELECTRODE. Portugaliae Electrochimica Acta, 15, 5-15.
  • Wang, J., et al. (1993). Affinity Biosensors Based on preconcentration/voltammetric Analysis. Detection of Phenothiazine Drugs at Langmuir-Blodgett Films of Tyrosine Hydroxylase. Analytical Chemistry, 65(5), 513–516.
  • ResearchGate. (n.d.). Electroanalytical overview: the determination of chlorpromazine. Retrieved from [Link]

  • Dermiş, S., & Biryol, I. (1989). Voltammetric determination of chlorpromazine hydrochloride. Analyst, 114(4), 525–526.
  • Chen, Y.-C., et al. (2014). Phenothiazine-Modified Electrodes: A Useful Platform for Protein Adsorption Study.
  • Chen, Y. C., et al. (2014). Phenothiazine-modified electrodes: a useful platform for protein adsorption study.
  • Tyszczuk-Rotko, K., & Błachnio, M. (2014). Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltammetric determination of chlorpromazine hydrochloride and prometazine hydrochloride with the use of multivariate calibration. Retrieved from [Link]

  • Chen, Y. C., et al. (2014). Phenothiazine-modified electrodes: a useful platform for protein adsorption study. ACS Publications. Retrieved from [Link]

  • Tanaka, E., et al. (2001). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Semantic Scholar. Retrieved from [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2024). A comprehensive overview of the methods used for the determination of chlorpromazine in biological matrices. Retrieved from [Link]

  • Kilts, C. D., et al. (1988). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Biochemical Pharmacology, 37(9), 1773–1777.
  • ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Retrieved from [Link]

  • Asrori, R., et al. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. Retrieved from [Link]

  • Asrori, R., et al. (2024).
  • Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids.

Sources

sample preparation techniques for "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Advanced Sample Preparation Techniques for the Analysis of Prochlorperazine 5-Oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust sample preparation methodologies for the quantitative analysis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, the primary metabolite and degradation product of the phenothiazine drug Prochlorperazine. Accurate measurement of this analyte is critical for pharmacokinetic profiling, toxicological assessment, and pharmaceutical stability studies. The core challenge in this analysis is the inherent susceptibility of the parent drug, Prochlorperazine, to oxidation, which can lead to the artificial inflation of the sulfoxide metabolite's concentration during sample processing. This document provides a detailed examination of this challenge and presents validated protocols for Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with a strong emphasis on procedural choices that mitigate ex vivo oxidation. We further address the management of matrix effects in LC-MS/MS analysis to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

Prochlorperazine is a widely used phenothiazine derivative, valued for its antiemetic and antipsychotic properties.[1] Its clinical efficacy and safety are determined by its metabolic fate. The principal pathway of its biotransformation is the oxidation of the sulfur atom in the phenothiazine ring, yielding Prochlorperazine 5-oxide (also referred to as Prochlorperazine sulfoxide).[1][2] This compound is not only the major metabolite but also a primary product of the drug's degradation, particularly when exposed to light and oxidizing conditions.[2][3][4]

Therefore, the accurate quantification of Prochlorperazine 5-oxide in biological matrices (e.g., plasma, urine) and in pharmaceutical formulations is paramount for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Prochlorperazine.

  • Toxicology: To assess drug exposure and diagnose potential poisoning or overdose.[5]

  • Stability-Indicating Assays: To determine the shelf-life and appropriate storage conditions for Prochlorperazine drug products.[3]

The central difficulty lies in the chemical nature of phenothiazines. The parent drug is readily oxidized to the very metabolite being measured.[6] Consequently, a poorly designed sample preparation workflow can become a source of analytical error, artificially generating the analyte and yielding falsely elevated results. This guide is built on the principle of analytical integrity: ensuring that the measured concentration of Prochlorperazine 5-oxide is a true representation of its endogenous or in-situ level, untainted by procedural artifacts.

Analyte Characteristics & Core Challenges

Before selecting a preparation method, it is crucial to understand the physicochemical properties of the analyte and the parent drug, as they dictate the entire analytical strategy.

Table 1: Physicochemical Properties of Prochlorperazine 5-Oxide

Property Value Source
Chemical Name 2-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine 5-oxide [7]
Molecular Formula C₂₀H₂₄ClN₃OS [7]
Molecular Weight 389.95 g/mol [7]

| CAS Number | 10078-27-0 |[7] |

The Overarching Challenge: Preventing Artifactual Oxidation

The phenothiazine nucleus is electron-rich, making the sulfur atom highly susceptible to oxidation. Research has demonstrated that common laboratory procedures and reagents can inadvertently convert the parent drug, Prochlorperazine, into its sulfoxide metabolite.[8][9] A pivotal study by McIntyre et al. highlighted that certain elution solvents used in Solid-Phase Extraction (SPE), such as those containing ethyl acetate, can cause significant, artifactual oxidation of phenothiazines.[8][9]

This finding dictates the primary directive for any sample preparation protocol for Prochlorperazine 5-oxide: The method must be validated not only for the recovery of the sulfoxide but also for its inability to generate the sulfoxide from the parent drug. This is achieved by processing a control sample spiked only with Prochlorperazine and confirming the absence of any newly formed Prochlorperazine 5-oxide.

Recommended Sample Preparation Protocols

The choice of sample preparation technique is a balance between the required level of cleanliness, throughput, and the nature of the sample matrix. Below are three widely applicable methods, each with a detailed protocol and a discussion of its strategic advantages and limitations.

Method 1: Protein Precipitation (PP)

This technique is the fastest and simplest method for removing the bulk of proteins from plasma or serum samples, making it highly suitable for high-throughput LC-MS/MS analysis.

  • Causality & Rationale: Proteins are a major source of interference and can damage analytical columns. PP utilizes an organic solvent (acetonitrile is preferred for its efficiency) to denature and precipitate these proteins, which are then easily removed by centrifugation. This "dilute-and-shoot" approach minimizes sample handling steps where oxidation could occur.

PP_Workflow cluster_protocol Protein Precipitation Protocol start 1. Aliquot Plasma Sample (e.g., 100 µL) add_is 2. Add Internal Standard (e.g., 10 µL of SIL-IS) start->add_is add_solvent 3. Add Cold Acetonitrile (e.g., 300 µL, 3:1 ratio) add_is->add_solvent vortex 4. Vortex (e.g., 1 minute) add_solvent->vortex centrifuge 5. Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Workflow for Protein Precipitation.

Protocol 3.1: Protein Precipitation for Plasma/Serum Samples

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma or serum sample.

  • Internal Standard (IS) Spiking: Add the appropriate amount of internal standard solution (preferably a stable isotope-labeled version like Prochlorperazine Sulfoxide-d3).[10]

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio is critical for efficient protein removal.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Separation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

  • Trustworthiness & Validation: While rapid, PP offers minimal cleanup of other matrix components like phospholipids. This increases the risk of matrix effects (ion suppression/enhancement) in the MS source.[11][12] Therefore, its suitability must be confirmed by thoroughly assessing the matrix factor, as described in Section 4.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates the analyte from aqueous matrix components by partitioning it into an immiscible organic solvent. It provides a cleaner extract than PP.

  • Causality & Rationale: Prochlorperazine and its sulfoxide are basic compounds. By adjusting the sample pH to an alkaline state (pH 9-10), these compounds are deprotonated, rendering them less water-soluble and more soluble in an appropriate organic solvent. This pH-driven partitioning provides a high degree of selectivity.

LLE_Workflow cluster_protocol Liquid-Liquid Extraction Protocol start 1. Aliquot Sample (Urine/Plasma) (e.g., 1 mL) add_is 2. Add Internal Standard start->add_is adjust_ph 3. Adjust to Alkaline pH (e.g., pH 9-10 with NaOH) add_is->adjust_ph add_solvent 4. Add Organic Solvent (e.g., Chloroform or Diethyl Ether) adjust_ph->add_solvent vortex_mix 5. Vortex / Mix add_solvent->vortex_mix centrifuge 6. Centrifuge to Separate Phases vortex_mix->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness (Under N₂ Stream) transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3.2: Liquid-Liquid Extraction for Urine/Plasma

  • Aliquoting: Pipette 1 mL of the sample (e.g., urine) into a glass tube.[5]

  • Internal Standard (IS) Spiking: Add the internal standard.

  • pH Adjustment: Add a small volume of 0.1 M NaOH to adjust the sample pH to approximately 9.[5]

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., chloroform or a mixture of diethyl ether and hexane).

  • Mixing: Cap the tube and vortex for 2-3 minutes to facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step is critical and should be as gentle as possible to avoid degradation.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex briefly and inject into the analytical system.

  • Trustworthiness & Validation: LLE provides cleaner extracts than PP but is more labor-intensive. The evaporation step is a potential point of analyte loss or degradation if not carefully controlled. The choice of solvent and pH must be optimized for maximum recovery.

Method 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and concentration, making it ideal for achieving low detection limits. However, it is also the procedure with the highest documented risk of causing artifactual oxidation.

  • Causality & Rationale: SPE utilizes a packed bed of sorbent (e.g., C18 or a mixed-mode cation exchange material) to retain the analyte of interest while matrix interferences are washed away. The analyte is then selectively eluted with a small volume of a strong solvent. The choice of elution solvent is the most critical parameter for preventing ex vivo oxidation.

SPE_Workflow cluster_protocol Solid-Phase Extraction Protocol start 1. Condition Cartridge (Methanol then Water/Buffer) load 2. Load Pre-treated Sample start->load wash 3. Wash Interferences (e.g., Aqueous Buffer) load->wash elute 4. Elute Analyte (CRITICAL SOLVENT CHOICE) wash->elute evaporate 5. Evaporate to Dryness (Under N₂ Stream) elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject

Caption: General Workflow for Solid-Phase Extraction.

Protocol 3.3: Oxidation-Minimizing SPE for Biological Fluids

This protocol is based on findings that demonstrate reduced oxidation compared to traditional elution solvents.[8][9]

  • Cartridge Selection: Choose a mixed-mode cation exchange SPE cartridge or a standard C18 cartridge.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with 1-2 mL of methanol followed by 1-2 mL of water or an appropriate buffer.

  • Sample Pre-treatment & Loading: Dilute the sample (e.g., 1 mL of plasma) with a weak acidic buffer before slowly loading it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1-2 mL of a weak aqueous buffer to remove polar interferences, followed by a wash with a weak organic solvent (e.g., methanol/water) to remove less polar interferences.

  • Elution (Critical Step): Elute the analyte with a solvent system known to minimize oxidation. A recommended starting point is a mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (e.g., 78:20:2 v/v/v). [9] Avoid elution solvents containing ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (Step 8 & 9).

  • Analysis: Inject the final sample.

  • Trustworthiness & Validation: This method must be validated for the absence of artifactual oxidation. Process a control sample containing a known high concentration of Prochlorperazine (but no Prochlorperazine 5-oxide) through the entire procedure. The resulting chromatogram must show no significant peak for the sulfoxide metabolite. If a peak is observed, the elution solvent and other conditions must be re-optimized.

Managing Matrix Effects in LC-MS/MS

Even with the best sample preparation, residual matrix components can interfere with the ionization process in the mass spectrometer, a phenomenon known as the matrix effect.[13][14]

  • Assessment: The "gold standard" for quantifying matrix effects is the post-extraction spike method .[12]

    • Set A: Analyze the analyte spiked into a neat solution (e.g., mobile phase).

    • Set B: Process a blank matrix sample through your chosen preparation protocol. Spike the final, clean extract with the analyte at the same concentration as Set A.

    • Calculation: Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF ≈ 1 indicates no significant matrix effect.

Table 2: Strategies for Mitigating Matrix Effects

Strategy Principle Advantages Disadvantages
Improve Sample Cleanup Use a more rigorous technique (e.g., SPE over PP). Directly removes interfering components. More time-consuming and costly.
Optimize Chromatography Adjust the gradient, column chemistry, or flow rate. Separates the analyte from co-eluting interferences. May increase run time; requires method development.
Sample Dilution Dilute the final extract before injection. Simple and effective at reducing the concentration of matrix components. May compromise the limit of quantification (LOQ).[11]

| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | An IS that co-elutes and experiences the same matrix effects as the analyte. | The most effective way to compensate for matrix effects; considered the gold standard.[12] | Can be expensive and may not be available for all analytes. |

Summary and Recommendations

The successful analysis of Prochlorperazine 5-oxide hinges on a sample preparation strategy that is both effective at isolating the analyte and inert with respect to the parent compound.

Table 3: Comparison of Sample Preparation Techniques

Parameter Protein Precipitation (PP) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Sample Cleanup Low Medium High
Throughput High Low-Medium Medium (amenable to automation)
Risk of Oxidation Low Medium (evaporation step) High (if not carefully optimized)
Cost per Sample Low Low High
Matrix Effect High Potential Medium Potential Low Potential

| Best Suited For | High-throughput screening, LC-MS/MS | General purpose, cost-sensitive labs | Low-level quantification, cleaner extracts |

Final Recommendation:

  • Prioritize Oxidation Prevention: Regardless of the chosen method, the first validation step should be to confirm that your protocol does not artificially create Prochlorperazine 5-oxide from Prochlorperazine.

  • Use a SIL-IS: For the most accurate and reproducible quantitative results, especially when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended to compensate for both extraction variability and matrix effects.[10][12]

  • Start Simple: For initial method development in plasma, Protein Precipitation is a fast and effective starting point. If matrix effects prove to be unmanageable, or lower detection limits are required, progress to a carefully validated, oxidation-minimizing SPE method.

By adhering to these principles and protocols, researchers can develop robust and reliable analytical methods, ensuring that the data generated is of the highest scientific integrity.

References

  • Kovalenko V. S., Mezentseva O. V. (2023). DETERMINATION OF S-OXIDE OF PROCHLORPERAZINE IN OBJECTS OF BIOLOGICAL NATURE BY THE CHROMATOGRAPHY METHOD. Current issues of pharmacy and medicine: science and practice.
  • Blazheyevskiy, M. Ye., Skrypynets, Yu. V., Yegorova, A. V., & Antonovich, V. P. (2019). A NEW OXIDATIVE DERIVATIZATION METHOD FOR THE INDIRECT SPECTRO- FLUORIMETRIC DETERMINATION OF PROCHLORPERAZINE MALEATE IN PHARMACEUTICAL PREPARATIONS. Methods and objects of chemical analysis. Available at: [Link]

  • Kumazawa, T., Lee, X. P., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(8), 913–921. Available at: [Link]

  • Naidoo, D. (1999). The Thermal and Photostability of Prochlorperazine Edisylate and Mesylate Salts in the Solid State and in Solution. Master of Science Thesis, Rhodes University. Available at: [Link]

  • McIntyre, I. M., Rao, R., & Le, A. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(1), 36–42. Abstract available at: [Link]

  • McIntyre, I. M., Rao, R., & Le, A. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(1), 36–42. Available at: [Link]

  • Tashiro, M., et al. (2012). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomedical Chromatography, 26(6), 754-760. Abstract available at: [Link]

  • Cruz-Vera, M., Lucena, R., Cárdenas, S., & Valcárcel, M. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(1-2), 37–42. Available at: [Link]

  • Alfred-Ugbenbo, D., Blazheyevskiy, M. Ye., Kovalenko, V. S., & Merzlikin, S. I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151. Available at: [Link]

  • Marumo, A., Kumazawa, T., Lee, X. P., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Forensic toxicology, 24(1), 1–7. Available at: [Link]

  • Yan, T., Li, H., Deng, C., et al. (2010). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 593-597. Abstract available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Kumazawa, T., Lee, X. P., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Abstract available at: [Link]

  • Wang, S., Cyronak, M., & Smith, E. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Available at: [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 11–14. Available at: [Link]

  • Jafari, M., & Khataei, M. M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5576–5596. Available at: [Link]

  • Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of Pharmacy and Pharmacology, 28(11), 795–800. Available at: [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 350-357. Available at: [Link]

  • Kumar, A. (2024). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Yellepeddi, V. K., Gentry, C., & Vangara, N. (2018). Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 75(1), e6–e12. Available at: [Link]

  • El-Yazigi, A., Wahab, F. A., & Afrane, B. (1995). Stability study and content uniformity of prochlorperazine in pharmaceutical preparations by liquid chromatography. Journal of Chromatography A, 690(1), 71-76. Available at: [Link]

  • Suneetha, A., & Rao, D. P. (2015). Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. Austin Chromatography, 2(2), 1017. Available at: [Link]

  • NCChem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. [Video]. YouTube. Available at: [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1), 112-122. Available at: [Link]

  • Al-kass, A. A., Fell, J. T., & D'Emanuele, A. (2008). Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality?. Journal of clinical pharmacy and therapeutics, 33(5), 529–536. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Phenothiazine 5-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive strategy for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of phenothiazine 5-oxides. Phenothiazine 5-oxides are primary metabolites and degradation products of phenothiazine-based active pharmaceutical ingredients (APIs). Their monitoring is critical for ensuring the safety, efficacy, and stability of pharmaceutical products. This guide provides a detailed protocol grounded in established scientific principles and aligned with international regulatory standards, intended for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

Phenothiazine derivatives are a class of neurologically active drugs used as antipsychotics, antiemetics, and antihistamines. The core tricyclic structure of phenothiazines is susceptible to oxidation, primarily at the sulfur atom, leading to the formation of phenothiazine 5-oxides (sulfoxides).[1][2] This transformation can occur both in vivo through metabolic processes and in vitro during manufacturing or storage, altering the pharmacological and toxicological profile of the drug.[3] Therefore, a validated, stability-indicating analytical method capable of separating the parent phenothiazine from its 5-oxide and other potential degradation products is essential for quality control and regulatory compliance.

This document provides a systematic approach to developing and validating such a method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and referencing the United States Pharmacopeia (USP) General Chapter <621> for chromatographic standards.[4][5][6][7]

Chromatographic Method Development: A Rationale-Driven Approach

The objective is to achieve baseline separation between the parent phenothiazine, its 5-oxide, and other impurities with symmetrical peak shapes in a reasonable runtime.

Understanding the Analyte Chemistry

The primary chemical difference between a phenothiazine and its 5-oxide is polarity. The addition of the oxygen atom to the sulfur center creates a polar sulfinyl group (>SO), making the 5-oxide significantly more polar than the parent sulfide.[8] This polarity difference is the cornerstone of the chromatographic separation. In reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, the less polar parent drug will be retained longer, while the more polar 5-oxide will elute earlier.

Initial Chromatographic Conditions (Starting Point)

Based on the properties of phenothiazines and their sulfoxides, the following conditions serve as an excellent and robust starting point for method development.[1][9][10]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides effective retention for the moderately non-polar phenothiazine backbone, allowing for good separation from the more polar 5-oxide.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is recommended to ensure separation of early-eluting polar compounds (like the 5-oxide) and timely elution of the more retained parent drug. Formic acid acts as a proton source to suppress silanol interactions and ensure sharp, symmetrical peaks for the basic nitrogen atoms in the phenothiazine structure.
Gradient Start at 30% B, ramp to 70% B over 10 minThis gradient profile is a typical starting point. It should be optimized to maximize the resolution between the 5-oxide and the parent drug.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CProvides method robustness by controlling retention time variability.
Detection (UV) 254 nmPhenothiazines and their oxides exhibit strong UV absorbance around this wavelength, offering good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA typical volume that can be adjusted based on analyte concentration and sensitivity requirements.

Method Validation Protocol

Once the chromatographic conditions are optimized to meet system suitability criteria, the method must be validated to prove it is fit for its intended purpose, following the ICH Q2(R1) guideline.[5][7]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable part of the daily workflow.

Protocol:

  • Prepare a system suitability solution containing the parent phenothiazine API and its 5-oxide at a relevant concentration (e.g., 50 µg/mL).

  • Perform five replicate injections of this solution.

  • Calculate the parameters listed in the table below and verify they meet the acceptance criteria.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and performance.
Resolution (Rs) Rs > 2.0 (between parent and 5-oxide)Confirms that the two key analytes are baseline separated.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, Temp Dev2->Dev3 Val1 System Suitability (SST) Dev3->Val1 Optimized Method Val2 Specificity & Forced Degradation Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine Routine Analysis & Lifecycle Management Val6->Routine Validated Method

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[7] This is demonstrated through forced degradation studies.[11][12]

Forced Degradation Protocol:

  • Prepare solutions of the phenothiazine API (e.g., at 1 mg/mL).

  • Expose the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the parent API.[13]

  • Analyze the stressed samples by HPLC with a PDA detector.

  • Evaluate peak purity for the parent API and the 5-oxide to ensure no co-eluting peaks. The method is stability-indicating if the primary peaks are spectrally pure and resolution from degradation products is achieved.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursTo test stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temp for 24 hoursTo intentionally generate the 5-oxide and other oxidative degradants. This is the most critical stress test for this method.
Thermal 80 °C (dry heat) for 48 hoursTo assess thermal stability.
Photolytic Expose to ICH Q1B specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)To assess light sensitivity.
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a stock solution of the phenothiazine 5-oxide reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Protocol:

  • Prepare a placebo (formulation matrix without API) or sample solution.

  • Spike the solution with known amounts of phenothiazine 5-oxide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
% RSD of Recovery ≤ 2.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the lab (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six identical samples of the phenothiazine 5-oxide at 100% of the target concentration. Analyze them and calculate the % RSD of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system if possible. Compare the results from both studies.

ParameterAcceptance Criteria
% RSD (Repeatability) ≤ 2.0%
% RSD (Intermediate Precision) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by injecting a series of dilute solutions of the 5-oxide.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be confirmed to be acceptable (e.g., ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH or Organic Modifier % (e.g., ± 2%)

  • Inject a system suitability solution and assess the impact on SST parameters, particularly resolution.

Acceptance Criteria: System suitability criteria must still be met under all varied conditions.

G Phenothiazine {Phenothiazine (Parent Drug)|- Less Polar - Longer Retention Time (RP-HPLC) } Oxidation Metabolism or Degradation (Oxidation) Phenothiazine->Oxidation Sulfoxide {Phenothiazine 5-Oxide (Metabolite)|- More Polar (Sulfinyl Group) - Shorter Retention Time (RP-HPLC) } Oxidation->Sulfoxide

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a robust RP-HPLC method for the analysis of phenothiazine 5-oxides. The key to a successful method lies in leveraging the polarity difference between the parent drug and its sulfoxide metabolite. By systematically optimizing chromatographic parameters and performing a thorough validation according to ICH guidelines, laboratories can implement a reliable, accurate, and precise method. This ensures the quality and stability of phenothiazine-based pharmaceuticals, ultimately safeguarding patient health.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis (via NIH) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition Source: Methods and objects of chemical analysis URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (Chlorpromazine Sulfoxide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, a significant metabolite of the antipsychotic drug Chlorpromazine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this target molecule. Our focus is on anticipating and resolving common experimental challenges to enhance yield, purity, and reproducibility.

The typical synthetic route involves two primary stages: the N-alkylation of 2-chlorophenothiazine to form chlorpromazine, followed by the selective S-oxidation to yield the desired sulfoxide. Each stage presents unique challenges that require careful control of reaction parameters.

Part 1: Troubleshooting the N-Alkylation of 2-Chlorophenothiazine

The initial step, forming chlorpromazine, is a nucleophilic substitution reaction at the nitrogen of the phenothiazine ring. While seemingly straightforward, issues related to reactivity, side products, and purification are common.

Q1: My N-alkylation reaction shows low or incomplete conversion of 2-chlorophenothiazine. What are the likely causes and solutions?

A1: Low conversion in the N-alkylation of 2-chlorophenothiazine is a frequent issue stemming from several factors related to reagents, conditions, and reaction setup.

  • Causality: The nucleophilicity of the phenothiazine nitrogen is moderate, and the reaction can be hampered by poor solubility of the starting material or the base, improper solvent choice, or insufficient reaction temperature. The use of alkyl halides like N,N-dimethylaminopropyl chloride hydrochloride requires a strong enough base to both deprotonate the phenothiazine nitrogen and neutralize the hydrochloride salt.

  • Troubleshooting & Optimization:

    • Base Selection & Solubility: Standard bases like sodium amide (NaNH₂) or potassium carbonate (K₂CO₃) are often used. If using K₂CO₃, ensure it is finely powdered and anhydrous, as its solubility in many organic solvents is limited.[1] Consider switching to a stronger, more soluble base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) which can be more effective.[2]

    • Solvent System: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred to facilitate the dissolution of reactants.[1] If solubility remains an issue, particularly with K₂CO₃, consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogenosulfate) in a biphasic system (e.g., toluene/aqueous NaOH).[3] This can significantly improve reaction rates at lower temperatures.[3]

    • Temperature & Reaction Time: These reactions often require elevated temperatures (refluxing in toluene or xylene). If you are reacting at a lower temperature, you may need to increase it or extend the reaction time significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chlorophenothiazine spot is consumed.

    • Reagent Quality: Ensure the alkylating agent is of high purity and the hydrochloride salt is accounted for in the stoichiometry of the base (i.e., you need at least two equivalents of base per equivalent of the alkylating agent hydrochloride).

Q2: I'm observing multiple spots on my TLC after the N-alkylation reaction, leading to difficult purification. What are these byproducts?

A2: The formation of multiple byproducts is often due to side reactions involving the starting materials or impurities.

  • Causality: The primary side reactions are over-alkylation (if the alkylating agent has multiple reactive sites, though less common in this specific synthesis) and the formation of dimeric impurities.[4][5] A patent for an improved chlorpromazine synthesis specifically notes that the formation of a chlorophenothiazine dimer is a cumbersome impurity to remove.[5] This can occur under basic conditions, especially at high temperatures.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the alkylating agent. A large excess can lead to more complex side reactions and make purification challenging.

    • Inert Atmosphere: Phenothiazines can be sensitive to oxidation, especially at high temperatures.[6] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidized impurities that complicate the purification process.

    • Purification Strategy: Crude chlorpromazine is typically a viscous oil. Purification is often achieved by converting the free base to its hydrochloride salt by treating the crude product with HCl in a suitable solvent like isopropanol or ethyl acetate.[5] The crystalline salt is much easier to handle and purify by recrystallization.

Part 2: Critical Challenges in the Selective S-Oxidation

The oxidation of the sulfur atom in the chlorpromazine core to a sulfoxide is the most critical and challenging step. The primary difficulty lies in achieving high selectivity and preventing over-oxidation to the corresponding sulfone (dioxide).

Q1: The main problem is the formation of the sulfone (dioxide) byproduct. How can I selectively form the sulfoxide?

A1: Selectivity is paramount in this step. Over-oxidation to the sulfone is a common result of using overly harsh oxidizing agents or poorly controlled reaction conditions.

  • Causality: The sulfur atom in the phenothiazine ring is electron-rich and easily oxidized. The sulfoxide intermediate can be further oxidized to a sulfone under the same reaction conditions. The key is to use an oxidizing agent and conditions that are mild enough to stop the reaction at the sulfoxide stage.

  • Troubleshooting & Optimization:

    • Choice of Oxidizing Agent: This is the most critical factor. While strong oxidants like KMnO₄ or excess H₂O₂ will readily form the sulfone, milder and more controlled reagents are preferred for sulfoxide synthesis.

    • Stoichiometric Control: Use a carefully measured amount of the oxidizing agent, typically 1.0 to 1.2 equivalents. Add the oxidant slowly and at a reduced temperature (e.g., 0-5 °C) to control the exotherm and minimize over-oxidation.

    • Reaction Monitoring: Continuously monitor the reaction using TLC or HPLC. The sulfoxide, sulfone, and starting material will have different retention factors (Rf) or retention times. Quench the reaction as soon as the starting material is consumed and before significant sulfone formation is observed.

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideComments
Hydrogen Peroxide (H₂O₂) Acetic acid, room temp.[7]Moderate to GoodMost common and cost-effective. Requires careful control of stoichiometry and temperature to avoid sulfone formation.
Sodium Metaperiodate (NaIO₄) Methanol/Water, 0 °C to RTGood to ExcellentA mild and selective oxidant for converting sulfides to sulfoxides.
m-CPBA CH₂Cl₂, 0 °CGoodEffective but can be less selective if not carefully controlled.
Electrochemical Synthesis Constant current electrolysisExcellent (Tunable)An advanced method that allows for precise control over the oxidation state by managing the applied current, enabling selective formation of the S-oxide.[8]
Q2: The oxidation reaction is sluggish or incomplete. How can I improve the reaction rate and yield without promoting over-oxidation?

A2: A sluggish reaction points to issues with activation energy or reagent reactivity under the chosen conditions.

  • Causality: The reactivity of the oxidizing agent can be highly dependent on the solvent and pH. For instance, H₂O₂ is more effective in an acidic medium like acetic acid.[7] Insufficient temperature may also lead to slow conversion.

  • Troubleshooting & Optimization:

    • Solvent and pH: If using H₂O₂, ensure the medium is acidic (e.g., acetic acid) to activate the peroxide.

    • Temperature Control: While low temperatures are used initially to control the reaction, a slight increase in temperature (e.g., to room temperature or 30-40 °C) after the initial addition can help drive the reaction to completion. Monitor closely to prevent the onset of over-oxidation.

    • Catalytic Methods: Certain catalytic systems can promote selective oxidation. For example, the aerial oxidation of phenothiazines to sulfoxides can be catalyzed by nitrogen oxides, proceeding through a cation radical intermediate.[9][10]

Part 3: Visualization of Synthetic Workflow & Troubleshooting

Overall Synthetic Workflow

The following diagram outlines the two-stage synthesis from 2-chlorophenothiazine to the final sulfoxide product, highlighting critical control points.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: S-Oxidation cluster_2 Purification A 2-Chlorophenothiazine B Alkylation Reaction (Chlorpromazine Synthesis) A->B + 3-chloro-N,N-dimethylpropan-1-amine + Base (e.g., NaNH2) C Crude Chlorpromazine B->C D Purified Chlorpromazine C->D Purification (e.g., HCl salt formation) E Selective Oxidation D->E + Oxidant (e.g., H2O2) (Controlled Stoichiometry) F Crude Sulfoxide E->F G Final Purification (Chromatography/Recrystallization) F->G H Final Product: Chlorpromazine Sulfoxide G->H CCP1 Base & Solvent Selection CCP1->B CCP2 Oxidant Choice & Stoichiometry CCP2->E

Caption: Synthetic workflow for Chlorpromazine Sulfoxide.

Troubleshooting Decision Tree for S-Oxidation

This diagram provides a logical path for diagnosing and solving issues during the critical oxidation step.

G Start Problem in S-Oxidation Step CheckTLC Analyze TLC/HPLC Data Start->CheckTLC LowConversion Incomplete Reaction (Starting Material Remains) CheckTLC->LowConversion Low Conversion OverOxidation Sulfone Byproduct Detected CheckTLC->OverOxidation Over-Oxidation BothIssues Both Low Conversion & Over-Oxidation CheckTLC->BothIssues Both Cause_LowConv Potential Cause: - Insufficient oxidant - Low temperature - Wrong solvent/pH LowConversion->Cause_LowConv Cause_OverOx Potential Cause: - Oxidant too strong - Stoichiometry too high - Temperature too high OverOxidation->Cause_OverOx Cause_Both Potential Cause: - Poor reaction control - Localized 'hot spots' BothIssues->Cause_Both Sol_LowConv Solution: 1. Increase oxidant (to 1.1 eq) 2. Slightly warm reaction (e.g., to RT) 3. Ensure acidic medium (if using H2O2) Cause_LowConv->Sol_LowConv Sol_OverOx Solution: 1. Switch to milder oxidant (e.g., NaIO4) 2. Reduce oxidant to 1.0 eq 3. Add oxidant slowly at 0°C Cause_OverOx->Sol_OverOx Sol_Both Solution: 1. Add oxidant slowly at 0°C 2. Allow to warm to RT slowly 3. Monitor TLC every 15-30 min Cause_Both->Sol_Both

Sources

Technical Support Center: Optimizing the Oxidation of 2-Chloro-10H-phenothiazine-10-propanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the oxidation of 2-Chloro-10H-phenothiazine-10-propanamine, commonly known as chlorpromazine. The successful and efficient oxidation of this molecule is critical for various applications, including the synthesis of its primary metabolite, chlorpromazine sulfoxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this chemical transformation and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the oxidation of 2-Chloro-10H-phenothiazine-10-propanamine, providing a structured approach to problem-solving.

Issue 1: Incomplete or Slow Reaction

Q: My reaction is showing low conversion of the starting material, even after an extended period. What are the potential causes and how can I improve the reaction rate?

A: Incomplete or sluggish oxidation of 2-Chloro-10H-phenothiazine-10-propanamine can stem from several factors. A systematic evaluation of your reaction parameters is crucial for diagnosis.

Potential Causes & Recommended Actions:

  • Insufficient Oxidant Stoichiometry: The molar ratio of the oxidizing agent to the substrate is a critical parameter. An insufficient amount of oxidant will naturally lead to incomplete conversion.

    • Action: Carefully calculate and ensure you are using the correct stoichiometric amount of your chosen oxidant. It is often beneficial to perform small-scale trials with slightly varying oxidant ratios to determine the optimal concentration for your specific conditions.

  • Inadequate Reaction Temperature: Many oxidation reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be slow.

    • Action: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessive heat can lead to side reactions and degradation.[1]

  • Poor Solubility of Reactants: If either the phenothiazine substrate or the oxidant has poor solubility in the chosen solvent system, the reaction will be diffusion-limited and slow.

    • Action: Select a solvent or a co-solvent system that ensures the complete dissolution of all reactants at the reaction temperature. For instance, a mixture of toluene and methanol is often employed in the synthesis of chlorpromazine and its derivatives.[2]

  • Catalyst Deactivation or Insufficiency (if applicable): If your protocol involves a catalyst, its activity might be compromised.

    • Action: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. If necessary, increase the catalyst loading incrementally. For instance, some methods utilize ferric nitrate as a catalyst for selective oxidation.[3]

Issue 2: Formation of Over-Oxidized Byproducts (e.g., Sulfone)

Q: I am observing the formation of an undesired byproduct with a higher oxidation state, likely the sulfone. How can I minimize this over-oxidation?

A: The formation of the sulfone (chlorpromazine-SO2) is a common challenge, arising from the further oxidation of the desired sulfoxide. Controlling the reaction's selectivity is key to maximizing the yield of the target product.

Potential Causes & Recommended Actions:

  • Excessive Oxidant Concentration: Using a large excess of the oxidizing agent is a primary driver of over-oxidation.

    • Action: Reduce the molar equivalents of the oxidant. A careful titration or a stepwise addition of the oxidant can help maintain its concentration at a level sufficient for sulfoxide formation without promoting further oxidation.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the complete consumption of the starting material increases the likelihood of the desired sulfoxide being further oxidized.

    • Action: Closely monitor the reaction progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired sulfoxide reaches its maximum.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of both the desired oxidation and the undesired over-oxidation.[1]

    • Action: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can often be determined through a temperature screening study.

  • Choice of Oxidant: Some oxidizing agents are more potent than others and may be less selective.

    • Action: Consider using a milder or more selective oxidizing agent. For example, hydrogen peroxide is a common choice, but its reactivity can be modulated by reaction conditions.[4][5] Electrochemical methods can also offer fine control over the oxidation potential, thereby minimizing over-oxidation.[3]

Issue 3: Observation of Colored Impurities and Degradation

Q: My reaction mixture is developing a dark color, and I'm seeing multiple spots on my TLC plate, suggesting degradation. What is happening and how can I prevent it?

A: The development of colored impurities often indicates the formation of radical cations and subsequent degradation pathways. Phenothiazines are susceptible to oxidation, and controlling these side reactions is critical for obtaining a clean product.[5][6]

Potential Causes & Recommended Actions:

  • Presence of Oxygen: Unwanted oxidation can be initiated by atmospheric oxygen, especially under harsh reaction conditions.

    • Action: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] Using degassed solvents can further minimize the presence of dissolved oxygen.

  • Light Exposure: Chlorpromazine and its derivatives are known to be light-sensitive.[7][8] Photodegradation can lead to a complex mixture of byproducts.[9]

    • Action: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Unfavorable pH: The stability of chlorpromazine is pH-dependent. Oxidation can be accelerated in alkaline media.[8][10]

    • Action: Maintain the reaction pH within a suitable range. The pH of maximum stability for chlorpromazine hydrochloride is reported to be 6.[8][10] Buffering the reaction mixture may be necessary.

  • Side-Chain Oxidation: Besides the sulfur atom, the tertiary amine in the side chain can also undergo oxidation, leading to N-oxides and demethylated products like nor-chlorpromazine.[11][12][13]

    • Action: The choice of oxidant and reaction conditions can influence the site of oxidation. Milder conditions are generally preferred to enhance selectivity for S-oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents used for the synthesis of chlorpromazine sulfoxide?

A1: A variety of oxidizing agents can be employed for the S-oxidation of chlorpromazine. Common choices include:

  • Hydrogen Peroxide (H₂O₂): Often used in acidic conditions.[4] It is a readily available and relatively "green" oxidant.

  • Nitrous Acid: Can be generated in situ and has been shown to be effective.[3]

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that requires careful control to avoid over-oxidation.[4]

  • Electrochemical Oxidation: This method allows for precise control of the oxidizing potential, which can lead to high selectivity for the sulfoxide.[3][14][15][16]

Q2: How can I effectively monitor the progress of the oxidation reaction?

A2: Regular monitoring is crucial for optimizing reaction time and preventing the formation of byproducts. The following techniques are highly recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the consumption of starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, the desired product, and any byproducts. A stability-indicating HPLC method is essential for accurate analysis.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the products and byproducts, confirming the formation of the desired sulfoxide and detecting other species like the sulfone or N-oxide.[11][12][13]

Q3: What are the key analytical characteristics of the desired product, chlorpromazine sulfoxide?

A3: Chlorpromazine sulfoxide can be characterized by various analytical techniques:

  • Mass Spectrometry (MS): The molecular ion (M+) peak for chlorpromazine sulfoxide is observed at an m/z of 335.0978.[11]

  • Spectroscopy: Phenothiazine derivatives have characteristic UV absorption spectra that can be used for detection.[4] The formation of the sulfoxide can also be monitored by FT-IR spectroscopy, although the S=O stretch may not always be prominent.[11]

Q4: Are there any specific safety precautions I should take during this oxidation?

A4: Yes, standard laboratory safety practices should be strictly followed. Additionally, consider the following:

  • Handling of Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with other substances. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Light Sensitivity: As mentioned, chlorpromazine is light-sensitive.[17] Protect all samples and reaction mixtures from light to prevent degradation.

  • Toxicity: Chlorpromazine and its derivatives are pharmacologically active compounds. Avoid direct contact and inhalation.

Section 3: Experimental Protocols & Data

Illustrative Protocol: Oxidation using Hydrogen Peroxide

This is a general guideline and may require optimization for your specific laboratory conditions.

  • Dissolution: Dissolve 2-Chloro-10H-phenothiazine-10-propanamine in a suitable acidic aqueous solvent (e.g., dilute acetic acid).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Oxidant Addition: Slowly add a pre-determined molar equivalent of 30% hydrogen peroxide dropwise while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) until the excess peroxide is destroyed (test with peroxide test strips).

  • Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Summary Table
ParameterRecommended Range/ValueRationale & Key Considerations
Oxidant:Substrate Ratio 1.0 - 1.5 equivalentsA slight excess may be needed for complete conversion, but a large excess can lead to over-oxidation.
Reaction Temperature 0 - 25 °CLower temperatures generally improve selectivity towards the sulfoxide.
Reaction Time 1 - 4 hoursHighly dependent on temperature and oxidant concentration. Must be optimized by monitoring.
pH Acidic (e.g., 3-5)Enhances the stability of the phenothiazine nucleus and can influence the rate of oxidation.

Section 4: Visualizing the Process

Workflow for Troubleshooting Incomplete Oxidation

G CPZ 2-Chloro-10H-phenothiazine-10-propanamine (Chlorpromazine) CPZ_SO Chlorpromazine Sulfoxide (Desired Product) CPZ->CPZ_SO [O] (Controlled Oxidation) N_Oxide N-Oxide & Demethylated Products (Side-Chain Oxidation) CPZ->N_Oxide [O] (Side Reaction) CPZ_SO2 Chlorpromazine Sulfone (Over-oxidation Product) CPZ_SO->CPZ_SO2 [O] (Excess Oxidant/Time)

Caption: Major oxidation pathways of chlorpromazine.

References

  • Benchchem. (n.d.). preventing over-oxidation in phenothiazine synthesis.
  • Prohotsky, D. L., Juba, K., & Zhao, F. (2014). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Journal of Pain & Palliative Care Pharmacotherapy, 28(4), 367-370.
  • Benchchem. (2025). Technical Support Center: Electrochemical Oxidation of Phenothiazines.
  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. (n.d.). MDPI.
  • Alfred-Ugbenbo, D., Blazheyevskiy, M. Y., Kovalenko, V. S., & Merzlikin, S. I. (n.d.). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833–4840.
  • Alfredsson, G., Wode-Helgodt, B., & Sedvall, G. (n.d.). Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses. PubMed.
  • Neptune, M., & McCreery, R. L. (1978). Chemical and electrochemical oxidation of 7-hydroxychlorpromazine. Journal of Medicinal Chemistry, 21(4), 362–368.
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (n.d.). ResearchGate.
  • Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). (n.d.). ResearchGate.
  • Inactivation of cholinesterase induced by chlorpromazine cation radicals. (n.d.). PubMed.
  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. (2017). Journal of Analytical Toxicology.
  • Baciocchi, E., Del Giacco, T., Lanzalunga, O., Lapi, A., & Raponi, D. (2007). The Singlet Oxygen Oxidation of Chlorpromazine and Some Phenothiazine Derivatives. Products and Reaction Mechanisms. The Journal of Organic Chemistry, 72(24), 9346–9352.
  • the study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. (n.d.).
  • Khanin, V., Moiseiev, O. O., & Kotenko, A. (2015). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry.
  • Chlorpromazine. (n.d.). Wikipedia.
  • ChlorproMAZINE Hydrochloride. (n.d.). ASHP Publications.
  • Chlorpromazine Hydrochloride. (n.d.). ASHP Publications.
  • Chlorpromazine. (n.d.). PubChem.
  • Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts. (n.d.). Google Patents.
  • The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. (2015). Semantic Scholar.
  • Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. (n.d.). ResearchGate.
  • ChlorproMazine Sulfoxide. (n.d.). ChemicalBook.
  • Elizalde-Velázquez, A., Gómez-Wichtendahl, G., & Eichhorn, P. (2012). Degradation of the Tricyclic Antipsychotic Drug Chlorpromazine Under Environmental Conditions, Identification of Its Main Aquatic Biotic and Abiotic Transformation Products by LC-MSn and Their Effects on Environmental Bacteria. PubMed.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (n.d.). PubMed Central.

Sources

degradation pathways of "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 2-Chloro-10H-phenothiazine Derivatives

A Guide to Understanding and Mitigating Degradation of Phenothiazine Sulfoxides

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with phenothiazine compounds, specifically focusing on the stability and analytical challenges associated with 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide . This compound is a representative sulfoxide metabolite of widely used phenothiazine drugs, such as Chlorpromazine. Understanding its degradation is crucial for developing robust, stability-indicating analytical methods and ensuring the quality and safety of pharmaceutical products.

This document provides in-depth, experience-driven insights into the degradation pathways, troubleshooting common analytical issues, and offers validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of phenothiazine sulfoxides.

Q1: I am analyzing 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide and observe significant sample degradation. What are the primary chemical pathways responsible?

A1: Phenothiazine sulfoxides are susceptible to degradation through several key pathways, primarily driven by light, oxidation, and thermal stress. The sulfur atom in the sulfoxide state is an electron-rich center, but the overall molecule is prone to further reactions.

  • Photodegradation: This is the most significant and rapid degradation pathway for phenothiazine derivatives.[1] Upon exposure to UV or even ambient light, the molecule can absorb energy, leading to the formation of highly reactive intermediates.[2][3] For the parent compound, chlorpromazine, this involves the formation of a promazinyl radical, which can lead to dechlorination or other reactions.[4] While the sulfoxide is a product of initial photo-oxidation, it is not photostable and can undergo further complex reactions, often resulting in discoloration of the solution (e.g., pink or ruby colors) and the formation of polymeric products.[2]

  • Further Oxidation: The sulfoxide (S-oxide) can be oxidized to the corresponding sulfone (S,S-dioxide). This is a common pathway under oxidative stress conditions, for instance, in the presence of peroxides or other oxidizing agents.[5] This transformation significantly alters the polarity and chromatographic behavior of the molecule.

  • Reductive Degradation: Conversely, the sulfoxide may be reduced back to the parent sulfide (2-Chloro-10H-phenothiazine-10-propanamine). This can occur in the presence of certain reducing agents or even under specific analytical conditions, such as in a mass spectrometer's ion source.

  • Thermal Degradation: High temperatures, such as those in a GC inlet or during excessive heating for sample evaporation, can induce degradation.[6][7] For phenothiazines, this can involve cleavage of the N-alkyl side chain and decomposition of the heterocyclic ring system.[8]

  • Hydrolytic Degradation: While generally stable to hydrolysis across a moderate pH range, extreme acidic or basic conditions, especially when combined with heat, can promote side-chain cleavage or other reactions. The degradation rate of some phenothiazines is known to be pH-dependent.[8][9]

Q2: My chromatogram shows several unexpected peaks when analyzing a sample of the sulfoxide. What are these impurities likely to be?

A2: The appearance of extraneous peaks is a classic sign of degradation. Identifying these degradants is key to developing a stability-indicating method. Based on the pathways described above, the following table summarizes potential degradation products.

Potential DegradantFormation PathwayExpected Analytical Characteristics
Parent Sulfide ReductionLess polar than the sulfoxide; will have a longer retention time in reversed-phase HPLC.
Sulfone Derivative OxidationMore polar than the sulfoxide; will have a shorter retention time in reversed-phase HPLC.
N-Oxide Derivative OxidationA potential product from oxidation of the side-chain nitrogen atom.[10]
De-alkylated Products Thermal/PhotolyticCleavage of the propanamine side chain. Results in multiple, more polar degradants.
De-chlorinated Products PhotodegradationLoss of the chlorine atom from the phenothiazine ring, forming promazine-like structures.[4]
Phenothiazin-3-one OxidationFormation of a ketone on the phenothiazine ring, particularly at low pH and high temperatures.[9]
Q3: What practical steps can I take in the lab to prevent the degradation of my analyte during sample preparation, analysis, and storage?

A3: Preventing degradation requires a systematic approach to protect the analyte from known stress factors. This is a self-validating process; if these steps are followed and degradation still occurs, it points to an unknown stressor.

  • Light Protection (Critical):

    • Action: Always use amber glass vials or light-blocking centrifuge tubes for sample storage and preparation.

    • Causality: Phenothiazines are notoriously photosensitive.[1] Amber glassware blocks the UV wavelengths that are most effective at initiating photolytic reactions. For maximum protection, work under yellow or red laboratory lighting and wrap sample vials in aluminum foil.

  • Temperature Control:

    • Action: Store stock solutions and samples at 2-8°C or frozen (-20°C or lower) for long-term stability. Avoid repeated freeze-thaw cycles. Minimize heating during sample evaporation by using a gentle stream of nitrogen.

    • Causality: Chemical degradation reactions, including oxidation and hydrolysis, are accelerated at higher temperatures.[6]

  • Atmosphere Control (Oxidation Prevention):

    • Action: For sensitive samples or long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

    • Causality: Oxygen in the air can react with the phenothiazine nucleus, especially when catalyzed by light or trace metals, leading to the formation of sulfones and other oxidative products.[8][11]

  • Solvent and pH Management:

    • Action: Prepare solutions in high-purity (HPLC-grade) solvents. If using aqueous solutions, buffer them to a pH where the analyte shows maximum stability (typically near neutral pH, but this should be experimentally determined).

    • Causality: Trace impurities in solvents (like peroxides in older ethers or THF) can act as oxidizing agents. Buffering prevents pH shifts that could catalyze hydrolytic or oxidative degradation.[8]

Visualized Degradation & Analytical Workflows

To better understand the relationships between stress factors and degradation products, and to systematically troubleshoot issues, the following diagrams are provided.

Fig 1. Primary Degradation Pathways Parent 2-Chloro-10H-phenothiazine-10- propanamine 5-oxide (Analyte) Sulfide Parent Sulfide Parent->Sulfide Reduction Sulfone Sulfone Derivative Parent->Sulfone Oxidation N_Oxide Side-Chain N-Oxide Parent->N_Oxide Oxidation Photoproducts De-chlorinated & Polymeric Products Parent->Photoproducts Photolysis SideChainCleavage Side-Chain Cleavage Products Parent->SideChainCleavage Heat/Light Reductive_Stress Reductive Conditions Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Light_Stress Light Exposure (Photodegradation) Thermal_Stress Thermal Stress (Heat) Fig 2. Troubleshooting Workflow for Unexpected Peaks Start Unexpected peaks in chromatogram? CheckStorage Review Sample Storage: Protected from light? Stored at ≤ 8°C? Start->CheckStorage StorageProblem ACTION: Re-prepare sample using amber vials & cold storage. Re-inject. CheckStorage->StorageProblem No CheckPrep Review Sample Prep: Fresh solvents used? Excessive heating avoided? Sample run immediately? CheckStorage->CheckPrep Yes PrepProblem ACTION: Use fresh solvents. Avoid heat. Analyze promptly. Re-inject. CheckPrep->PrepProblem No CheckMethod Review Analytical Method: Is the method known to be stable? Mobile phase pH appropriate? CheckPrep->CheckMethod Yes MethodProblem ACTION: Perform forced degradation study to confirm method is stability-indicating. CheckMethod->MethodProblem No Conclusion Peaks are likely actual impurities from the source material. Proceed with identification. CheckMethod->Conclusion Yes

Caption: Fig 2. A decision tree for troubleshooting analytical anomalies.

Protocols for Stability Analysis

The following protocols provide a robust framework for investigating the degradation of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradants and developing stability-indicating methods. [12][13] Objective: To intentionally degrade the analyte under various stress conditions to produce its likely degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours. [13] * Thermal Degradation: Transfer the stock solution to an open vial and evaporate the solvent under nitrogen. Place the solid residue in an oven at 105°C for 48 hours. Reconstitute in the mobile phase before analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette or clear glass vial to a photostability chamber. The exposure should meet ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the main peak area. Calculate mass balance to ensure all major degradants are detected.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the intact analyte from all its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: C18 columns provide excellent hydrophobic retention, suitable for separating the phenothiazine core and its variously polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid provides good peak shape for the basic amine side chain and is compatible with mass spectrometry.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

    • Rationale: A gradient is necessary to elute both polar (e.g., sulfone, side-chain cleavage products) and non-polar (e.g., parent sulfide) compounds within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

    • Rationale: Phenothiazines have a strong UV absorbance around 254 nm, providing good sensitivity for the parent compound and most degradants. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all species.

  • Injection Volume: 10 µL.

Validation:

  • Analyze the samples generated from the forced degradation study (Protocol 1) using this method.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak in stressed samples.

References

  • CN101417986A - Method for preparing 2-chlorophenothiazine - Google P
  • Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide - MDPI. (2019-07-22). (URL: [Link])

  • The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. (URL: )
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. (URL: [Link])

  • Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation. PubMed. (URL: [Link])

  • Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry. RSC Publishing. (URL: [Link])

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed. (URL: [Link])

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH. (URL: [Link])

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - PubMed Central. (URL: [Link])

  • 2-chloro-10H-phenothiazine 5-oxide | C12H8ClNOS | CID 6451335. PubChem. (URL: [Link])

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. ResearchGate. (2023-12-18). (URL: [Link])

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (URL: )
  • Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. PubMed. (URL: [Link])

  • In vivo photodegradation of chlorpromazine. PubMed. (URL: [Link])

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. (URL: [Link])

  • [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. PubMed. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07). (URL: [Link])

  • A Thermal Analysis Study of the Decomposition of Hydrochlorthiazide. ResearchGate. (2025-08-10). (URL: [Link])

  • Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. PubMed. (2020-09-18). (URL: [Link])

  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Journal of Organic and Pharmaceutical Chemistry. (2022-05-30). (URL: [Link])

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. (URL: [Link])

  • Chemical Properties of 10H-Phenothiazine, 2-chloro- (CAS 92-39-7). Cheméo. (URL: [Link])

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. OUCI. (URL: [Link])

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022-11-08). (URL: [Link])

Sources

Technical Support Center: Preventing Oxidation of Phenothiazines During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling phenothiazine-based compounds. As researchers, we understand that the accuracy of your results depends on the integrity of your samples. Phenothiazines, a critical class of compounds in pharmaceutical development and clinical analysis, are notoriously susceptible to oxidation. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting steps to protect your analytes from degradation during sample preparation.

Section 1: Understanding the Core Problem: The Chemistry of Phenothiazine Oxidation

This section addresses the fundamental questions surrounding phenothiazine instability. Understanding the "why" is the first step toward effective prevention.

FAQ: What exactly is phenothiazine oxidation, and why is it a critical issue for my analysis?

Phenothiazine oxidation is a chemical reaction where the electron-rich sulfur atom in the central ring of the molecule loses electrons. This process is often initiated by factors like light, heat, or the presence of oxygen and trace metal ions.[1][2] The most common result is the formation of a phenothiazine sulfoxide, with further oxidation leading to a sulfone.[3]

Below is a simplified diagram of the primary oxidation pathway. The initial step often involves the formation of an unstable radical cation, which is highly reactive.[5][6]

G PTZ Phenothiazine (Analyte of Interest) Radical Radical Cation (Unstable Intermediate) PTZ->Radical Loss of e⁻ (Initiation) Sulfoxide Phenothiazine Sulfoxide (First Oxidation Product) Radical->Sulfoxide + Oxygen (Propagation)

Caption: Simplified phenothiazine oxidation pathway.

FAQ: What are the primary environmental and procedural factors that trigger oxidation?

Several factors can independently or synergistically accelerate the oxidation of phenothiazines. Vigilance in controlling these is key to sample stability.

  • Light Exposure (Photosensitivity): Phenothiazines are highly photosensitive.[7][8] Exposure to light, particularly UV radiation, can provide the energy to initiate the formation of free radicals, which drives the oxidation process.[9][10] This is often the most aggressive and overlooked factor in a laboratory setting.

  • Presence of Oxygen: Atmospheric oxygen is a direct reactant in the formation of sulfoxides.[1] Sample preparation steps that increase the surface area exposed to air, such as vortexing or evaporation, can significantly increase the rate of aerial oxidation.

  • Elevated Temperature: Like most chemical reactions, the rate of oxidation increases with temperature.[2][11] Leaving samples on the benchtop at room temperature for extended periods can lead to measurable degradation.

  • pH of the Matrix/Solution: The stability of phenothiazines is highly dependent on the pH of the solution.[12] While the optimal pH can vary between different derivatives, extreme pH values can often promote degradation.[2][13]

  • Metal Ions: Divalent and trivalent metal ions (e.g., Fe²⁺, Cu²⁺, Fe³⁺) are potent catalysts for oxidation reactions by facilitating electron transfer.[1][14] These ions can be present as contaminants in reagents, glassware, or the biological matrix itself.

  • Extraction Solvents & Reagents: Certain solvents and reagents used in extraction procedures can themselves contain peroxides or other oxidizing agents, or they can promote oxidation. A study by Campbell et al. highlighted that some common solid-phase extraction (SPE) elution solvent systems can induce significant analyte oxidation.[4]

Section 2: Troubleshooting Guide: From Problem to Solution

This guide is structured to address common issues encountered in the lab.

Problem: I'm seeing extra peaks in my chromatogram that I've identified as the sulfoxide metabolite of my target phenothiazine. My recovery of the parent drug is also low and variable.

Probable Cause: Your analyte is oxidizing during your sample preparation workflow. The variability suggests inconsistent exposure to one of the triggers mentioned above.

Troubleshooting Checklist & Solutions:

  • Control for Light:

    • Action: From the moment of collection, use amber glass or opaque polypropylene tubes.[7] If using clear vials, wrap them securely in aluminum foil. Conduct all subsequent steps under low-light conditions or yellow light.

    • Expert Insight: Don't underestimate ambient lab light. We have observed degradation in samples left on a benchtop for just a few hours. This is your first and most crucial line of defense.

  • Control for Temperature:

    • Action: Keep all biological samples (blood, plasma, tissue homogenates) on ice or in a cooling rack throughout the entire preparation process. Thaw frozen samples in a refrigerator or an ice bath, not at room temperature.

    • Expert Insight: For steps requiring evaporation, use a gentle stream of nitrogen at a controlled, minimal temperature rather than high heat.

  • Minimize Oxygen Exposure:

    • Action: Use freshly purchased, high-purity solvents. To go a step further, sparge your solvents (especially for reconstitution) with an inert gas like nitrogen or argon for 10-15 minutes before use to remove dissolved oxygen.

    • Expert Insight: When vortexing, use short bursts rather than prolonged mixing. If an evaporation step is necessary, blanketing the sample with nitrogen can protect it from atmospheric oxygen.

Problem: I've implemented light and temperature controls, but I'm still seeing evidence of oxidation. The problem seems worse in certain sample lots.

Probable Cause: Your issue is likely chemical rather than environmental. The culprits are often catalytic metal ions or a lack of chemical stabilization in the matrix.

Troubleshooting Checklist & Solutions:

  • Add an Antioxidant:

    • Action: Introduce a chemical stabilizer at the earliest possible point. The goal is to have the antioxidant present to "scavenge" radicals before they can attack the phenothiazine.

    • Expert Insight: Add the antioxidant directly to the sample collection tube. This is a highly effective strategy for labile compounds.[15][16] See the table below for common choices.

  • Add a Chelating Agent:

    • Action: To neutralize catalytic metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA).

    • Expert Insight: If you are collecting blood samples, using collection tubes that already contain K₂- or K₃-EDTA as the anticoagulant provides a built-in advantage. For other matrices, consider adding a small amount of EDTA solution. Chelators work by binding metal ions, preventing them from participating in redox reactions.[17][18]

Table 1: Common Antioxidants for Phenothiazine Stabilization

AntioxidantRecommended Final ConcentrationMechanism & Notes
Ascorbic Acid (Vitamin C) 0.1 - 1.0% (w/v)A versatile, water-soluble antioxidant. It readily donates electrons to quench free radicals. Often a first choice for aqueous and biological samples.[19][20]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)A lipid-soluble antioxidant. Excellent for organic solvents used in extraction or for stabilizing lipid-rich tissue homogenates.
Sodium Metabisulfite 0.1 - 0.5% (w/v)A strong reducing agent. Very effective but ensure it is compatible with your downstream analytical method (e.g., LC-MS/MS), as sulfites can sometimes cause ion suppression.
Section 3: A Validated Protocol for Minimizing Phenothiazine Oxidation

This section provides a step-by-step workflow that integrates the best practices discussed above. This protocol is designed as a self-validating system to ensure sample integrity.

Protocol: Stabilized Sample Preparation of Phenothiazines from Plasma

This workflow is designed to be a robust starting point for developing your own specific method.

G cluster_pre Pre-Analytical cluster_analytical Analytical Procedure Collect 1. Sample Collection (K2-EDTA tube, pre-chilled) Spike 2. Immediate Stabilization Add 10 µL of 10% Ascorbic Acid Collect->Spike Centrifuge 3. Centrifugation (4°C, protected from light) Spike->Centrifuge Extract 4. Extraction (e.g., SPE or LLE) Use degassed, high-purity solvents Centrifuge->Extract Evaporate 5. Evaporation (if needed) Gentle N₂ stream, max 30°C Extract->Evaporate Reconstitute 6. Reconstitution Mobile phase containing 0.1% antioxidant Evaporate->Reconstitute Analyze 7. Analysis (LC-MS/MS) Reconstitute->Analyze

Caption: Optimized workflow for phenothiazine sample preparation.

Methodology:

  • Sample Collection: Collect whole blood directly into a K₂-EDTA tube that has been pre-chilled. Immediately after collection, add a small volume of a concentrated ascorbic acid solution to achieve a final concentration of ~0.5% (e.g., 25 µL of a 10% w/v solution per 0.5 mL of blood). Invert gently to mix.

  • Processing: Transport the sample on ice and protect it from light. Centrifuge at 4°C to separate plasma.

  • Storage: If not proceeding immediately, store the stabilized plasma at -80°C in amber, tightly-capped tubes.

  • Extraction:

    • Perform your chosen extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction).

    • Crucial Step: Ensure all organic solvents are of high purity and have been degassed with nitrogen. A study on promethazine and chlorpromazine found that a simple filtration/pass-through extraction without an evaporation step was the only method tested that did not induce measurable oxidation.[1][4] If your method allows, consider such a simplified approach.

  • Evaporation & Reconstitution:

    • If the solvent must be evaporated, use a nitrogen evaporator at low temperature (≤30°C). Do not evaporate to complete dryness, as this can increase oxidative stress.

    • Reconstitute the sample immediately in a mobile phase that has also been stabilized with a small amount of antioxidant (e.g., 0.1% ascorbic acid), provided it is compatible with your detection method.

Section 4: Advanced FAQs
  • FAQ: Are there any extraction techniques that are inherently better at preventing oxidation?

    • Yes. Techniques that are faster, require fewer steps, and avoid harsh conditions (like high heat for evaporation) are generally superior. As noted by Campbell et al. (2017), a filtration or pass-through sample preparation method that did not require an evaporation step was found to be optimal for preventing the oxidation of promethazine and chlorpromazine.[4] Solid-supported liquid extraction (SLE) can also be gentler than traditional LLE. The key is to minimize the time the analyte spends exposed to air and potential contaminants.

  • FAQ: How should I properly store my stock solutions and standards?

    • Store stock solutions in a concentrated form in a non-aqueous, degassed solvent (like methanol or acetonitrile). Prepare them in amber glassware and store them locked up and refrigerated or frozen (-20°C or -80°C).[21] When preparing working standards by diluting in aqueous buffers or matrix, these diluted standards are now highly susceptible to degradation and should be treated like samples: prepare them fresh, keep them on ice, protect them from light, and use them quickly.

  • FAQ: My biological matrix is tissue, not plasma. What should I be aware of?

    • Tissue homogenates can be a more challenging matrix. The homogenization process itself can introduce heat and expose the analyte to a high concentration of cellular components, including heme from blood, which contains iron that can catalyze oxidation.

    • Recommendation: Homogenize the tissue in a buffer that has been pre-loaded with a potent antioxidant cocktail (e.g., ascorbic acid and EDTA). Use a mechanical homogenizer that minimizes heat generation and keep the sample tube submerged in an ice bath during the entire process.

By implementing these scientifically-grounded strategies, you can significantly improve the stability of your phenothiazine samples, leading to more accurate, reliable, and reproducible results.

References
  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. (1975). Pharmazie. [Link]

  • Wojas, J., et al. (2022). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. International Journal of Molecular Sciences. [Link]

  • Pharmacy 180. (n.d.). Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Motten, A. G., & Buettner, G. R. (1985). Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization. Environmental Health Perspectives. [Link]

  • ResearchGate. (n.d.). Phototoxicity of phenothiazines. [Table]. ResearchGate. [Link]

  • Ravin, L. J., et al. (n.d.). A Note on the Photosensitivity of Phenothiazine Derivatives. Journal of the American Pharmaceutical Association. [Link]

  • Campbell, C., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology. [Link]

  • ResearchGate. (2017). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical and Electrochemical Oxidation of Phenothiazine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem Compound Database. [Link]

  • Blom, J., et al. (2007). [Oculotoxic and dermatotoxic side effects of phenothiazines]. Tijdschrift voor Psychiatrie. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences. [Link]

  • Voronova, O., et al. (2021). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences. [Link]

  • Bentham Science. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science. [Link]

  • Redox. (2022). Safety Data Sheet Phenothiazine. Redox. [Link]

  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science Publishers. [Link]

  • Voronova, O. A., et al. (2021). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants. [Link]

  • ResearchGate. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Journal of Pharmaceutical Sciences. [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References. Taylor & Francis Online. [Link]

  • Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae. [Link]

  • Gzella, A. K., et al. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules. [Link]

  • Google Patents. (n.d.).
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica. [Link]

  • Google Patents. (n.d.).
  • Physical Chemistry Research. (2022). Regular Article. Physical Chemistry Research. [Link]

  • ResearchGate. (n.d.). Stabilizing Drug Molecules in Biological Samples. ResearchGate. [Link]

  • Sato, T., et al. (2021). Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. Materials Chemistry Frontiers. [Link]

  • Sheffield Hallam University Research Archive. (1982). Metal ion interactions of phenothiazine drugs. Sheffield Hallam University. [Link]

  • ResearchGate. (n.d.). Phenothiazine oxidation process. [Diagram]. ResearchGate. [Link]

  • ResearchGate. (2023). (PDF) Oxidation State Tuning of Room Temperature Phosphorescence and Delayed Fluorescence in Phenothiazine and Phenothiazine-5,5-dioxide Dimers. ResearchGate. [Link]

  • Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring. [Link]

  • Hider, R. C. (2002). Chelating Agents and the Regulation of Metal Ions. Progress in Medicinal Chemistry. [Link]

  • Gilbert, H. F., & Moody, D. E. (1957). the thermal and photochemical air oxidation of phenothiazine 1. The Journal of Organic Chemistry. [Link]

  • Idzik, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Ems-Mestrovic, K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. [Link]

  • Van der Vliet, A., et al. (1994). Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Biochemical Pharmacology. [Link]

  • Eslami, S., et al. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants. [Link]

  • Motohashi, N., et al. (2000). Chemical structure of phenothiazines and their biological activity. Current Medicinal Chemistry. [Link]

Sources

overcoming matrix effects in the analysis of "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" from biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientists and Researchers,

This guide is your dedicated resource for overcoming the analytical challenges associated with the quantification of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide , more commonly known as Chlorpromazine Sulfoxide , from complex biological samples. As a major metabolite of the widely used antipsychotic drug Chlorpromazine, its accurate measurement is critical in pharmacokinetic and toxicological studies.[1][2]

Biological matrices such as plasma, serum, and urine are inherently complex, containing a multitude of endogenous components like proteins, salts, and phospholipids.[3] These components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can compromise the accuracy, precision, and sensitivity of your results.[4]

As your Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying scientific principles and field-tested insights to help you diagnose, troubleshoot, and ultimately master the matrix effects in your bioanalytical workflow.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[3][5] When analyzing a sample extract by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these interfering molecules can compete with your target analyte (Chlorpromazine Sulfoxide) in the ion source. This competition can lead to:

  • Ion Suppression: The most common effect, where the analyte's signal is reduced, leading to lower-than-expected concentration measurements and poor sensitivity.[6][7][8]

  • Ion Enhancement: Less common, but equally problematic, where the analyte's signal is artificially increased, causing an overestimation of the concentration.[4]

The primary culprits behind matrix effects in biological fluids are phospholipids from cell membranes and abundant proteins.[6][9]

Q2: How can I determine if my assay is suffering from matrix effects?

A: There are two primary methods for assessing matrix effects, each with a different purpose.[4][7]

  • Qualitative Assessment (During Method Development): Post-Column Infusion. This technique helps identify at what points in your chromatographic run ion suppression or enhancement occurs.[10] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. You then inject a blank, extracted matrix sample. Any dip or rise in the steady baseline signal of your analyte indicates a region where matrix components are eluting and causing interference. This is an excellent diagnostic tool to see if your analyte's retention time is in a "clean" or "dirty" region of the chromatogram.[10]

  • Quantitative Assessment (During Method Validation): Post-Extraction Spike Analysis. This is the "gold standard" for quantifying the extent of matrix effects and is required by regulatory bodies like the FDA and EMA.[3][5][11] The process involves comparing the peak response of an analyte spiked into a blank matrix after extraction to the response of the analyte in a neat (pure) solvent solution at the same concentration.[10] The ratio of these responses is called the Matrix Factor (MF) .

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Regulatory guidelines recommend evaluating the matrix effect in at least six different lots of the biological matrix to assess its variability.[5][12]

Q3: My internal standard should correct for matrix effects, right?

A: Yes, in theory. The purpose of an internal standard (IS) is to mimic the behavior of the analyte and compensate for variations, including matrix effects.[7] A stable isotope-labeled (SIL) internal standard of Chlorpromazine Sulfoxide would be the ideal choice, as its physicochemical properties and chromatographic retention time are nearly identical to the analyte.[7]

However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and reproducibility are compromised.[7] Therefore, while an appropriate IS is crucial for compensation, it is not a substitute for developing a clean sample preparation method to minimize the matrix effect in the first place.[13]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues you might encounter and provides detailed, step-by-step solutions.

Problem Scenario 1: Inconsistent results, high %CV, and poor recovery after Protein Precipitation.

Primary Suspect: Inefficient or incomplete removal of proteins and phospholipids. Protein Precipitation (PPT) is a fast and simple method, but it's often the "dirtiest" in terms of extract cleanliness.[14] Many phospholipids, which are major contributors to matrix effects, remain soluble in the organic solvents used for PPT and get carried into your final extract.[6][9]

Solution: Optimize Your Protein Precipitation Protocol

The goal is to maximize protein removal while minimizing analyte loss.

Step-by-Step Optimized PPT Protocol:

  • Aliquot Sample: Pipette 100 µL of your biological sample (e.g., plasma) into a microcentrifuge tube.

  • Select Precipitant: Add 300 µL of ice-cold Acetonitrile. Acetonitrile is generally effective, but other solvents can be tested (see table below). The 3:1 ratio is a standard starting point.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure a fine protein precipitate is formed.[14]

  • Incubate: Place the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to form a tight pellet.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a mobile-phase-compatible solution. This step helps to concentrate the analyte and removes the harsh organic solvent, improving peak shape.

Data Summary: Comparison of Precipitation Solvents
Precipitating AgentRatio (Solvent:Sample)AdvantagesDisadvantages
Acetonitrile 3:1Efficiently precipitates proteins; good starting point.High amount of residual phospholipids in supernatant.
Methanol 3:1Less likely to cause analyte to co-precipitate.Generally less efficient at removing proteins than ACN.
Acetone 3:1Can improve recovery for certain analytes.Can be less effective for some matrices.
Trichloroacetic Acid (TCA) 10% solutionVery effective at protein removal.Can cause analyte degradation; requires careful pH control.
Problem Scenario 2: Significant Ion Suppression is confirmed by post-extraction spike analysis.

Primary Suspect: Co-elution of phospholipids that were not removed by a simple PPT. When PPT is insufficient, a more selective sample preparation technique is required to produce a cleaner extract.[13]

Workflow: Selecting an Advanced Sample Preparation Method

The following diagram illustrates a decision-making process for choosing a more effective cleanup technique.

G cluster_0 cluster_1 cluster_2 start Start: Ion Suppression Confirmed ppt_check Is Protein Precipitation (PPT) Sufficiently Clean? start->ppt_check lle Option 1: Liquid-Liquid Extraction (LLE) ppt_check->lle No spe Option 2: Solid-Phase Extraction (SPE) ppt_check->spe No plr Option 3: Phospholipid Removal (PLR) Plate ppt_check->plr No lle_desc Good for removing salts and some PLs. Relies on analyte partitioning between - immiscible liquid phases. lle->lle_desc spe_desc Highly selective for analyte isolation. Removes proteins, salts, and PLs effectively. - More complex method development. spe->spe_desc plr_desc Fast and targeted removal of PLs. Often combined with PPT. - May not remove other interferences. plr->plr_desc

Caption: Decision tree for selecting a sample cleanup method.

Solution 1: Implement Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubility in two immiscible liquids (typically aqueous and organic). By carefully selecting the pH and organic solvent, you can selectively extract Chlorpromazine Sulfoxide while leaving highly polar (salts) and non-polar (phospholipids) interferences behind.[7]

Step-by-Step LLE Protocol:

  • Aliquot Sample: Start with 200 µL of plasma or urine.

  • pH Adjustment: Add a buffer to adjust the sample pH. Since Chlorpromazine is a weak base, adjusting the pH to be slightly basic (e.g., pH 9-10) will neutralize it, making it more soluble in an organic solvent.

  • Add Internal Standard: Spike your IS into the sample.

  • Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate).

  • Extract: Vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in your mobile phase.

Solution 2: Develop a Solid-Phase Extraction (SPE) Method

SPE is a highly effective and selective method for sample cleanup.[15] It uses a solid sorbent packed into a cartridge or well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. For a basic compound like Chlorpromazine Sulfoxide, a mixed-mode cation-exchange SPE sorbent can provide excellent cleanup.[16]

Step-by-Step Mixed-Mode Cation-Exchange SPE Protocol:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge to prepare it for sample loading.

  • Load: Load the pre-treated sample (plasma diluted with 2% formic acid) onto the cartridge. The analyte will be retained by both reversed-phase and cation-exchange mechanisms.

  • Wash 1 (Organic): Wash with an organic solvent like Methanol to remove non-polar interferences like phospholipids.

  • Wash 2 (Aqueous): Wash with an acidic buffer (e.g., 2% formic acid) to remove salts and other polar interferences.

  • Elute: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The basic pH neutralizes the analyte, disrupting the cation-exchange retention mechanism and releasing it from the sorbent.

  • Evaporate & Reconstitute: Prepare the eluate for LC-MS/MS analysis.

Data Summary: Comparison of Advanced Cleanup Methods
MethodSelectivity & CleanupSpeed & ThroughputMethod DevelopmentAnalyte Recovery
LLE GoodModerateModerate (solvent & pH screening)Good, but can be variable
SPE ExcellentSlower (multiple steps)Can be complexHigh and reproducible
PLR Plates Specific to PhospholipidsVery FastMinimalHigh

Mandatory Workflow: A Self-Validating System for Matrix Effect Assessment

To ensure your method is robust and trustworthy, follow this comprehensive workflow for identifying and mitigating matrix effects, in line with regulatory expectations.[5][12]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 dev_start Develop Initial LC Method & Sample Prep (e.g., PPT) pci Qualitative Check: Post-Column Infusion dev_start->pci pci_result Suppression Zone Identified? pci->pci_result optimize_lc Optimize Chromatography (Move Analyte Peak) pci_result->optimize_lc Yes optimize_prep Improve Sample Prep (Use LLE, SPE, or PLR) pci_result->optimize_prep Yes pes Quantitative Check: Post-Extraction Spike (min. 6 lots of matrix) pci_result->pes No optimize_lc->pci Re-test optimize_prep->pci Re-test calc_mf Calculate Matrix Factor (MF) & IS-Normalized MF pes->calc_mf mf_result CV of IS-Normalized MF ≤15%? calc_mf->mf_result mf_result->optimize_prep No final_pass Method Validated: Ready for Sample Analysis mf_result->final_pass Yes final_fail Method Fails: Return to Optimization

Caption: Workflow for matrix effect assessment and method validation.

References

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Rana, S., et al. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. PubMed. [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • LCGC. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

  • Waters Corporation. COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. [Link]

  • Jain, R., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Gruenke, L. D., et al. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. PubMed. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Curry, S. H., et al. (1984). Therapeutic monitoring of chlorpromazine I: Pitfalls in plasma analysis. PubMed. [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?. [Link]

  • European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. ResearchGate. [Link]

  • Karimi, P. (2026). A comprehensive review on recent trends in the determination of chlorpromazine. Journal of Chemical, Biological and Medicinal Sciences. [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]

  • Chan, T. L., et al. (1974). Quantitation of chlorpromazine and its metabolites in human plasma and urine by direct spectrodensitometry of thin-layer chromatograms. PubMed. [Link]

  • Pino, V., et al. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]

  • Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. PubMed. [Link]

  • Chetty, M., et al. (1994). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. PubMed. [Link]

Sources

Technical Support Center: Method Refinement for the Selective Detection of Phenothiazine S-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of phenothiazine S-oxides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively detecting and quantifying these critical metabolites. Phenothiazine S-oxides are not only major metabolites of widely used antipsychotic drugs but can also appear as degradation products.[1] Their accurate measurement is paramount for pharmacokinetic studies, stability testing, and metabolite safety assessment.

The primary analytical challenge lies in their structural similarity to the parent drug and their susceptibility to artifactual formation during sample handling and preparation.[2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you develop robust and reliable analytical methods.

Troubleshooting Guide

This section addresses specific issues encountered during method development and routine analysis in a direct question-and-answer format.

Issue 1: Quantitation & Sensitivity Problems

Question: My results show unexpectedly high or variable concentrations of the S-oxide metabolite. Could my method be creating the analyte?

Answer: Yes, this is a well-documented and critical issue in phenothiazine analysis. The sulfur atom in the phenothiazine core is susceptible to oxidation, and this can be inadvertently induced during the analytical workflow, leading to artificially inflated S-oxide results.[2][3]

Probable Causes & Solutions:

  • Aggressive Sample Preparation: Standard solid-phase extraction (SPE) elution solvents, particularly those containing certain organic solvents like ethyl acetate, can promote oxidation.[2][3] Similarly, excessive heating during solvent evaporation steps can accelerate degradation.

    • Solution: A study published in the Journal of Analytical Toxicology found that a filtration/pass-through extraction (FPTE) method without an evaporation step was the only technique that did not measurably induce analyte oxidation.[3] If SPE is necessary, consider alternative elution solvents like a dichloromethane:isopropanol:ammonium hydroxide mixture, which has been shown to cause less oxidation than ethyl acetate-based systems.[3] Always include a "post-extraction spike" control by adding the parent drug to a blank matrix extract and running it through the final evaporation and reconstitution steps to assess artifact formation.

  • Autoxidation: The aerial oxidation of phenothiazines can be catalyzed by nitric oxide and related nitrogen oxides.[2] Samples left exposed to air and light for extended periods are at risk.

    • Solution: Minimize sample exposure to air and light. Use amber vials for all solutions and samples. After collection, process samples as quickly as possible or store them at appropriate low temperatures (e.g., -80 °C) in tightly sealed containers.

  • Matrix Components: Certain biological matrices may contain endogenous components that promote oxidation.

    • Solution: Implement a robust sample clean-up procedure. While harsh conditions can be problematic, an effective clean-up that removes interfering matrix components is crucial. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the gentlest method that still provides adequate cleanliness for your needs.

Troubleshooting Workflow for High S-Oxide Results

G start Start: Unexpectedly High S-Oxide Results check_prep Investigate Sample Prep: Prepare Parent Drug in Blank Matrix and Process. start->check_prep is_oxide_formed Is S-Oxide Peak Present in Processed Parent Drug? check_prep->is_oxide_formed check_storage Investigate Sample Stability: Re-analyze freshly spiked vs. aged samples. is_oxide_formed->check_storage No solution_prep Solution: Modify Sample Prep. 1. Use Filtration/Pass-Through Extraction (FPTE). 2. Avoid harsh elution solvents (e.g., ethyl acetate). 3. Minimize/eliminate evaporation steps. is_oxide_formed->solution_prep Yes is_degraded Significant increase in S-oxide in aged samples? check_storage->is_degraded solution_storage Solution: Improve Storage. 1. Use amber vials. 2. Store at -80°C. 3. Process immediately after thawing. is_degraded->solution_storage Yes end_ok Issue likely biological. Method is robust. is_degraded->end_ok No

Caption: Troubleshooting decision tree for artifactual S-oxide formation.

Question: My signal intensity is inconsistent, especially in patient/animal samples versus standards. How can I diagnose and fix this?

Answer: This issue is characteristic of matrix effects , where co-eluting endogenous components from the biological sample (like phospholipids or salts) suppress or enhance the ionization of your analyte in the mass spectrometer source.[4][5] This is a major challenge in LC-MS/MS bioanalysis and can severely compromise accuracy and precision.[5]

Probable Causes & Solutions:

  • Inadequate Chromatographic Separation: The most common cause is when matrix components elute at the same time as your analyte.

    • Solution: Modify your HPLC/UHPLC method. Adjust the gradient to be shallower around the elution time of your S-oxide to improve resolution from interferences. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) or mobile phase modifiers (e.g., switching from formic acid to ammonium formate) to alter selectivity.

  • Insufficient Sample Clean-up: If the sample extract is not clean enough, a large number of matrix components will be injected into the system.

    • Solution: Improve your sample preparation. LLE and SPE are generally more effective at removing matrix components than a simple protein precipitation. For phospholipids, which are a notorious cause of ion suppression, consider specialized removal plates or cartridges.

  • Use of an Inappropriate Internal Standard (IS): A good internal standard should co-elute as closely as possible with the analyte and experience the same degree of matrix effect.

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) version of the S-oxide analyte. A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency, effectively compensating for matrix effects.[5] If a SIL-IS is not available, a structural analog may be used, but it must be rigorously tested to ensure it tracks the analyte's performance across different lots of matrix.

How to Quantitatively Assess Matrix Effect: The matrix factor (MF) should be calculated for at least 6 different lots of biological matrix.

  • Prepare Set A: Analyte spiked in a clean solvent.

  • Prepare Set B: Blank matrix is extracted first, and then the analyte is spiked into the final extract (post-extraction spike).

  • Calculate MF: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Evaluate: An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression, and MF > 1.0 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.

Issue 2: Chromatography & Peak Integrity

Question: Why am I seeing poor resolution (co-elution) between the parent phenothiazine and its S-oxide?

Answer: The S-oxide is only slightly more polar than its parent compound due to the addition of a single oxygen atom.[6] This small difference in polarity makes chromatographic separation challenging on standard reversed-phase columns.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The pH of the mobile phase is critical. Phenothiazines are basic compounds with pKa values that influence their retention.

    • Solution: Adjust the mobile phase pH. A slightly acidic pH (e.g., 3-4 using formic or phosphoric acid) ensures the tertiary amine in the side chain is consistently protonated, leading to sharper peaks and more stable retention.[7]

  • Insufficient Stationary Phase Selectivity: A standard C18 column may not provide enough selectivity.

    • Solution: Screen different column chemistries. A column with a Phenyl-Hexyl or Biphenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic phenothiazine ring system, which can be sufficient to resolve the parent from the S-oxide. Also, consider columns with high carbon loads or those designed for metabolite analysis.

  • Gradient is Too Steep: A rapid gradient may not provide enough time for the two closely related compounds to separate.

    • Solution: Use a shallower gradient. Decrease the rate of organic solvent increase (%) per minute around the elution time of the analytes. This "stretches" the chromatogram, providing more opportunity for separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC/UHPLC method for phenothiazine S-oxides?

A robust starting point is a reversed-phase method using a C18 column with acidic mobile phases. This setup provides good retention and peak shape for these basic compounds.

Parameter Recommended Starting Condition Rationale
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)C18 provides general hydrophobic retention; Phenyl phases add π-π selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcidifier ensures protonation for good peak shape and MS compatibility.[7]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Start at 10-15% B, ramp to 85-95% B over 5-10 minA linear gradient is a good starting point for method development.[6]
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for UHPLC applications.
Column Temp 30 - 40 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at ~254 nm or Mass Spectrometry (MS)Phenothiazines have strong UV absorbance.[1] MS provides superior selectivity and sensitivity.

Q2: How can I definitively confirm the identity of my S-oxide peak?

Confirmation requires multiple points of evidence.

  • Retention Time Matching: Compare the retention time of your unknown peak with that of a certified reference standard of the S-oxide.

  • High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement. The measured mass should be within 5 ppm of the theoretical exact mass of the protonated S-oxide. This helps distinguish it from other potential metabolites like N-oxides or hydroxylated species.[3]

  • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern (product ion spectrum) of your unknown peak with that of the reference standard. The parent drug and its S-oxide will share some common fragments related to the side chain, but will also have unique fragments.

Q3: What are the best practices for sample preparation to ensure stability and minimize matrix effects?

The ideal sample preparation method is a balance between cleanliness, recovery, and minimizing analyte degradation.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive."Dirty" extract, high risk of matrix effects.Rapid screening where matrix effects are less of a concern.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, good recovery for lipophilic compounds.Labor-intensive, uses large volumes of organic solvents.Removing highly polar interferences like salts.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high concentration factor.[4]Can be complex to develop, risk of oxidative artifacts with wrong solvent.[3]Demanding applications requiring low limits of detection and minimal matrix effects.
Filtration/Pass-Through Very gentle, minimal risk of oxidation.[3]Limited clean-up capability.When analyte stability is the absolute highest priority.

Key Protocols

Protocol 1: General Experimental Workflow

This diagram illustrates a robust workflow for the selective analysis of phenothiazine S-oxides, incorporating critical quality control steps.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample 1. Sample Collection (Use amber tubes, process quickly) store 2. Storage (-80°C if not immediately processed) sample->store prep 3. Sample Preparation (e.g., SPE with non-oxidizing solvents or FPTE) store->prep qc_check QC Check: Include 'processed parent' sample to monitor oxidation prep->qc_check analysis 4. LC-MS/MS Analysis (Shallow gradient, appropriate column) qc_check->analysis data 5. Data Processing (Integrate peaks) analysis->data review 6. Data Review (Check IS response, peak shape, QC results) data->review report 7. Reporting review->report

Caption: Recommended experimental workflow for phenothiazine S-oxide analysis.

References

  • Alfred-Ugbenbo D., Blazheyevskiy M.Ye., Kovalenko V.S., Merzlikin S.I. Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis. 2023;18(3):143–151. [Link]

  • Hubbard JW, Midha KK. Metabolism of phenothiazines: identification of N-oxygenated products by gas chromatography and mass spectrometry. J Pharm Pharmacol. 1975;27(5):334-342. [Link]

  • Alfred-Ugbenbo D, Blazheyevskiy M, Kovalenko V, Merzlikin S. Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Open Ukrainian Citation Index. 2023. [Link]

  • ResearchGate. Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation | Request PDF. ResearchGate. 2025. [Link]

  • Bishop SC, Chmiel JD, LeBlond J, Fialkov AB, Guttman A, Voropaeva D. Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology. 2017;42(2):105-115. [Link]

  • Gunaratnam G, Pathiranage MY, Peiris D, et al. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules. 2023;28(24):8061. [Link]

  • Alfred-Ugbenbo D, Blazheyevskiy M, Kovalenko V, Merzlikin S. Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. ResearchGate. 2023. [Link]

  • Blazheyevskiy M, Kovalenko V, Alfred-Ugbenbo D, Merzlikin S. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Journal of Organic and Pharmaceutical Chemistry. 2022;20(2):29-37. [Link]

  • SIELC Technologies. Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Patel K, Kumar S, Kushwaha K, Sharma M. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. 2011;1(3):125-133. [Link]

  • Gunaratnam G, Pathiranage MY, Peiris D, et al. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - PubMed Central. 2023. [Link]

  • Davidson AG. The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. J Pharm Pharmacol. 1976;28(11):795-800. [Link]

  • De Leenheer A. Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science. 1972;10(8):475-485. [Link]

  • Patel D, Sharma P, Sanyal M, Shrivastav P. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. 2015;1(2):106-117. [Link]

  • Liu Y, Li Y, Romanyshyn M, et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. 2022;14(11):775-778. [Link]

  • Bio-Rad. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

Sources

Technical Support Center: Navigating the Aqueous Solubility Challenges of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (also known as Chlorpromazine Sulfoxide). This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its poor solubility in aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to successfully formulate this compound for your experimental needs.

Understanding the Challenge: The Physicochemical Profile

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is a metabolite of the well-known antipsychotic drug chlorpromazine. The introduction of a sulfoxide group alters its physicochemical properties, impacting its solubility. The core of the issue lies in the molecule's predominantly hydrophobic phenothiazine ring system.

Here is a summary of the key physicochemical properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide and its parent compound, chlorpromazine:

Property2-Chloro-10H-phenothiazine-10-propanamine 5-oxideChlorpromazine
Molecular Formula C₁₇H₁₉ClN₂OSC₁₇H₁₉ClN₂S
Molecular Weight 334.87 g/mol 318.86 g/mol
Calculated logP (AlogP) 3.91~5.2
Predicted pKa 9.0 (uncertain)9.3
Aqueous Solubility Poorly solubleVery slightly soluble
Organic Solvent Solubility Soluble in ethanol, DMSO, chloroformSoluble in ethanol, ether, chloroform

The high logP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, which is the root cause of the poor water solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or buffer?

The inherent chemical structure of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, with its large, non-polar phenothiazine core, leads to low aqueous solubility. While the sulfoxide group adds some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral pH.

Q2: I've managed to dissolve the compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. What is happening?

This is a common phenomenon known as "crashing out." Your compound is soluble in the organic solvent (e.g., DMSO, ethanol) but becomes insoluble when the solution is diluted with an aqueous buffer. The addition of water increases the polarity of the solvent system to a point where it can no longer keep the hydrophobic compound dissolved.

Q3: Can I heat the solution to improve solubility?

While gentle heating can sometimes increase the rate of dissolution, it is generally not recommended as a primary method for this compound. Excessive heat can lead to degradation of the compound. If you do choose to use gentle warming, it should be done with caution and the stability of the compound under those conditions should be verified.

Q4: Are there any ready-to-use formulations for this compound?

Commercially available formulations of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide for research are typically provided as a solid or in an organic solvent. It is generally the responsibility of the end-user to prepare the appropriate formulation for their specific application.

Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility

This section provides a series of systematic approaches to address the poor aqueous solubility of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide.

Strategy 1: pH Adjustment

The Principle: 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is a weak base, with a predicted pKa of approximately 9.0. This means that at a pH below its pKa, the amine group in the propanamine side chain will be protonated, resulting in a positively charged, more water-soluble species.

Experimental Workflow:

A Start with the solid compound C Add a small, known amount of the compound to a fixed volume of each buffer A->C B Prepare a series of acidic buffers (e.g., pH 2, 4, 6) B->C D Equilibrate the samples (e.g., shake/stir for several hours at a constant temperature) C->D E Filter the samples to remove undissolved solid D->E F Quantify the concentration of the dissolved compound in the filtrate (e.g., using HPLC or UV-Vis) E->F G Determine the optimal pH for solubility F->G

Caption: Workflow for pH-based solubility testing.

Troubleshooting:

  • Precipitation at higher pH: If your experimental system requires a pH closer to neutral, you may observe precipitation. In this case, a combination of pH adjustment with other techniques may be necessary.

  • Compound instability: Ensure that your compound is stable at the acidic pH required for solubilization. A time-course stability study is recommended.

Strategy 2: Use of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh out a precise amount of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide.

  • Add a minimal amount of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound. This will be your high-concentration stock solution.

  • For your experiment, dilute the stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%, but should be empirically determined).

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates upon dilution, you may need to increase the percentage of the co-solvent in the final solution. However, be mindful of the potential effects of the co-solvent on your experiment.

  • Co-solvent toxicity: High concentrations of organic solvents can be toxic to cells or interfere with enzyme assays. Always run a vehicle control (buffer with the same concentration of co-solvent) to assess any background effects.

Strategy 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenothiazine portion of your compound can be encapsulated within this cavity, forming an inclusion complex that has a much higher aqueous solubility.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow:

A Prepare aqueous solutions of the cyclodextrin at various concentrations B Add an excess of the solid compound to each cyclodextrin solution A->B C Equilibrate the samples (e.g., shake/stir overnight at a constant temperature) B->C D Filter the samples to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the filtrate D->E F Plot solubility vs. cyclodextrin concentration to determine the optimal ratio E->F

Caption: Workflow for solubility enhancement using cyclodextrins.

Troubleshooting:

  • Saturation of the complexation effect: At a certain point, increasing the cyclodextrin concentration will no longer lead to a significant increase in solubility.

  • Interference with assays: Ensure that the cyclodextrin itself does not interfere with your downstream applications.

Strategy 4: Use of Surfactants

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can entrap your poorly soluble compound, effectively increasing its concentration in the aqueous phase.

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

Considerations:

  • Surfactants can be harsh on biological systems and may not be suitable for all applications.

  • The concentration of the surfactant should be carefully optimized to be above the CMC but below a level that causes toxicity or interference.

Self-Validating Experimental Design: Determining Solubility

To ensure the trustworthiness of your results, it is essential to accurately determine the solubility of your compound after applying any of the above enhancement techniques. The "gold standard" is the shake-flask method .

Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of the solid 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide to your chosen aqueous medium (e.g., buffer at a specific pH, a solution containing a co-solvent or cyclodextrin).

  • Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.

  • Accurately quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

This protocol provides a reliable and reproducible measure of the equilibrium solubility of your compound under the tested conditions.

References

  • PubChem. (n.d.). Chlorpromazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound Report Card: CHEMBL823. European Bioinformatics Institute. Retrieved from [Link]

  • Jain, S., & Patel, N. (2021). A comprehensive review on solubility enhancement strategies for poorly water-soluble drugs.
  • Pobudkowska, A., Ràfols, C., Subirats, X., Bosch, E., & Avdeef, A. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European Journal of Pharmaceutical Sciences, 93, 344–357.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-kassas, R., & Al-Gohary, O. (2017). PLGA Biodegradable Nanoparticles Containing Perphenazine or Chlorpromazine Hydrochloride: Effect of Formulation and Release. Molecules, 22(11), 1891.

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Phenothiazine Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth technical comparison of analytical methodologies for the validation of phenothiazine metabolites, with a particular focus on sulfoxide derivatives such as "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide," a key metabolite of the antipsychotic drug chlorpromazine. This document is designed to offer not just protocols, but a foundational understanding of the scientific rationale behind the validation process, empowering you to make informed decisions in your analytical strategy.

The Critical Role of Metabolite Quantification

Phenothiazines undergo extensive metabolism, primarily through oxidation of the sulfur atom to form sulfoxides, N-demethylation, and hydroxylation.[1] These metabolites can exhibit their own pharmacological activity or contribute to the overall toxicological profile of the parent drug. Therefore, a validated analytical method that can accurately and reliably quantify these metabolites in complex biological matrices is paramount for a comprehensive understanding of a drug's disposition and effect.

This guide will navigate the validation of two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the core validation parameters as stipulated by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3]

Strategic Selection of Analytical Platforms: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique. Its suitability for phenothiazine metabolites stems from the inherent UV-absorbing properties of the phenothiazine ring system.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[5] This technique is particularly advantageous when dealing with low-concentration metabolites or complex biological matrices where interferences can be a significant challenge.

The following diagram illustrates the key decision-making factors when choosing between these two powerful analytical tools.

Caption: Key factors influencing the choice between HPLC-UV and LC-MS/MS.

A Comparative Look at Performance: Validation Parameters

The following table provides a comparative summary of typical validation parameters for the analysis of phenothiazine metabolites using HPLC-UV and LC-MS/MS. The data presented is a composite from literature for closely related phenothiazine metabolites, such as chlorpromazine sulfoxide, and serves as a representative guide.[1][6]

Validation ParameterHPLC-UVLC-MS/MSRationale for Performance Difference
Specificity/Selectivity ModerateHighLC-MS/MS can differentiate compounds with the same retention time but different mass-to-charge ratios, minimizing matrix interference.[7]
Linearity Range 100 - 5000 ng/mL0.1 - 1000 ng/mLThe higher sensitivity of MS detection allows for a lower limit of quantification and a wider dynamic range.
Limit of Quantification (LOQ) ~50 ng/mL~0.1 ng/mLMass spectrometry is inherently more sensitive than UV detection.[6]
Accuracy (% Recovery) 85 - 115%90 - 110%Both methods can achieve high accuracy, but the superior selectivity of LC-MS/MS can lead to more consistent recovery from complex matrices.
Precision (%RSD) < 15%< 10%The lower noise and higher signal-to-noise ratio in LC-MS/MS generally result in better precision.
Matrix Effect Low to ModeratePotentially HighIon suppression or enhancement is a known phenomenon in ESI-MS and must be carefully evaluated.[7]
Analyte Stability Method DependentMethod DependentStability is an inherent property of the analyte and is not method-specific, but the sensitivity of LC-MS/MS may reveal degradation not apparent with HPLC-UV.

The Blueprint for Validation: A Step-by-Step Workflow

A robust bioanalytical method validation is a systematic process designed to ensure that the method is fit for its intended purpose. The following workflow outlines the essential stages of this process.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation A Analyte & IS Optimization B Sample Preparation A->B C Chromatographic Separation B->C D Detection Parameter Tuning C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Analyte Stability I->J

Caption: A streamlined workflow for bioanalytical method validation.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key validation experiments. These protocols are based on established practices for the analysis of phenothiazine metabolites in biological matrices.[1][6]

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: SPE is a widely used technique for the extraction and clean-up of analytes from complex biological matrices like plasma. It offers a good balance between recovery and sample purity.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM phosphate buffer (pH 6.0).

  • Loading: Load 0.5 mL of the plasma sample (pre-treated with an internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: HPLC-UV Method Parameters

Rationale: A reversed-phase C18 column is suitable for the separation of moderately polar compounds like phenothiazine metabolites. An acidic mobile phase helps to ensure good peak shape for these basic compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.5) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Protocol 3: LC-MS/MS Method Parameters

Rationale: The use of a gradient elution allows for the efficient separation of the parent drug and its various metabolites. Electrospray ionization in positive mode is typically effective for the ionization of phenothiazines.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Transitions:

    • 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide: Precursor Ion > Product Ion (Specific m/z values to be determined during method development)

    • Internal Standard (e.g., Deuterated analog): Precursor Ion > Product Ion

Ensuring Trustworthiness: The Self-Validating System

A key principle of a robust analytical method is its ability to be self-validating during routine use. This is achieved through the implementation of a comprehensive quality control (QC) system.

  • System Suitability Tests: Performed at the beginning of each analytical run to ensure the chromatographic system is performing optimally. This includes parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.

  • Calibration Standards: A set of standards of known concentrations used to generate a calibration curve, from which the concentration of the analyte in unknown samples is determined.

  • Quality Control Samples: Samples with known concentrations of the analyte (low, medium, and high) that are analyzed alongside the unknown samples to monitor the accuracy and precision of the method in real-time.

The relationship between these components is illustrated below.

Self_Validating_System QC_System Quality Control System System_Suitability System Suitability QC_System->System_Suitability Calibration Calibration Standards QC_System->Calibration QC_Samples QC Samples QC_System->QC_Samples Reliable_Data Reliable & Reproducible Data System_Suitability->Reliable_Data Calibration->Reliable_Data QC_Samples->Reliable_Data

Sources

comparative analysis of the biological activity of phenothiazine 5-oxides and their parent drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenothiazine derivatives represent a cornerstone of pharmacotherapy, primarily as antipsychotic agents. A crucial metabolic pathway for these drugs is the oxidation of the sulfur atom in the phenothiazine ring, yielding phenothiazine 5-oxides (or sulfoxides). While often viewed as simple metabolites, these compounds possess a distinct pharmacological profile that diverges significantly from the parent drugs. This technical guide provides a comparative analysis of the biological activities of phenothiazine 5-oxides versus their non-oxidized precursors, focusing on their antipsychotic, antimicrobial, and anticancer properties. We synthesize available experimental data to demonstrate that S-oxidation has profoundly different consequences depending on the therapeutic area. For antipsychotic action, S-oxidation can result in metabolites with retained or even enhanced potency. Conversely, for antimicrobial and anticancer activities, this same chemical modification appears to consistently lead to a significant reduction or complete abolition of efficacy. This guide presents quantitative data, detailed experimental protocols for comparative evaluation, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a foundational resource for understanding this critical structure-activity relationship.

Introduction: The Significance of S-Oxidation

Phenothiazines are a class of tricyclic heterocyclic compounds that have had an immense impact on medicine since the discovery of chlorpromazine's antipsychotic effects in the 1950s.[1] The core structure has been a fertile ground for medicinal chemistry, leading to drugs with applications ranging from antipsychotics and antihistamines to antiemetics.[2]

Within the body, phenothiazines undergo extensive Phase I metabolism, primarily in the liver, involving processes like hydroxylation, demethylation, and, most notably, oxidation of the sulfur atom to form sulfoxides (5-oxides).[3] These metabolites can be present in significant concentrations in the plasma, sometimes exceeding that of the parent compound.[4] Therefore, understanding the biological activity of these 5-oxide derivatives is not merely an academic exercise; it is critical for comprehending the overall pharmacodynamic and pharmacokinetic profile of the administered drug, including its efficacy and potential side effects. This guide dissects the divergent roles of the parent phenothiazines and their 5-oxide metabolites across three key areas of biological activity.

Comparative Antipsychotic Activity: A Tale of Divergent Fates

The primary mechanism for the antipsychotic effect of phenothiazine derivatives is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[5] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The effect of S-oxidation on this activity is not uniform and appears to be highly dependent on the specific substituents of the parent molecule.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Activation of the D2 receptor, a G protein-coupled receptor (GPCR), by dopamine typically leads to the activation of the Gi/o signaling pathway. This inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and downstream modulation of cellular activity.[6] Phenothiazine antagonists block dopamine from binding to the D2 receptor, thereby preventing this signaling cascade.

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces Conversion of ATP Dopamine Dopamine Dopamine->D2R Binds & Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Binds & Blocks Gi_o->AC Inhibits Response Downstream Cellular Response cAMP->Response Modulates

Caption: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Blockade.
Comparative Analysis

The impact of S-oxidation on antipsychotic activity is best illustrated by comparing specific drugs:

  • Thioridazine and Mesoridazine (Thioridazine-2-sulfoxide): This is a classic example where the metabolite is more potent than the parent drug. Mesoridazine, formed by S-oxidation, exhibits a higher affinity for the dopamine D2 receptor than thioridazine.[7] This means that a significant portion of thioridazine's clinical effect is mediated by its active metabolite.[8][9]

  • Chlorpromazine and Chlorpromazine Sulfoxide: In contrast to thioridazine, studies suggest that chlorpromazine sulfoxide is a less active metabolite.[10] Some clinical data indicate that high levels of the sulfoxide metabolite may even have a negative effect on the therapeutic response in patients, suggesting it is either inactive or interferes with the action of the parent compound.[11]

  • Fluphenazine and its Oxides: Fluphenazine can be metabolized to fluphenazine sulfoxide and fluphenazine-N-oxide.[2][12] While the N-oxide is considered an active metabolite, its exposure in the central nervous system is relatively low compared to the parent drug, suggesting a minor contribution to the overall antipsychotic effect.[12]

This variability underscores the importance of evaluating each phenothiazine and its 5-oxide metabolite individually, as simple extrapolation is not possible.

Data Presentation: Comparative Receptor Binding

The following table summarizes the receptor binding affinities (Ki) for thioridazine and its more potent 5-oxide metabolite, mesoridazine. A lower Ki value indicates a higher binding affinity.

ReceptorMesoridazine (Ki, nM)Thioridazine (Ki, nM)Primary Clinical Effect
Dopamine D2 < 310 - 14Antipsychotic Efficacy[7]
Serotonin 5-HT2A Moderate Affinity13Atypicality Profile[7]

Comparative Antimicrobial Activity: A Consistent Loss of Function

Several phenothiazine drugs, particularly the tranquilizers like chlorpromazine and thioridazine, exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14][15][16] This has led to interest in repurposing these compounds to combat drug-resistant infections.[14] However, the evidence strongly suggests that S-oxidation is detrimental to this activity.

Mechanism of Antimicrobial Action

The antimicrobial effects of phenothiazines are multifaceted and primarily target microbial cell membranes and related functions. Key mechanisms include:

  • Efflux Pump Inhibition: Many bacteria achieve drug resistance by actively pumping antibiotics out of the cell. Phenothiazines can inhibit these efflux pumps, restoring sensitivity to conventional antibiotics.[17][18]

  • Membrane Destabilization: As amphiphilic molecules, phenothiazines can intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of essential ions and molecules.[19]

  • Induction of Reactive Oxygen Species (ROS): In macrophages, phenothiazines have been shown to induce the production of ROS, which enhances the killing of intracellular bacteria.[20]

Comparative Analysis

While parent phenothiazines show significant antimicrobial potential, their 5-oxide metabolites appear to be inactive. A key study demonstrated that while thioridazine is an effective antimicrobial, its ring sulfoxide metabolite (thioridazine-5-sulfoxide) is thought to lack this activity.[9] Further research on a novel phenothiazine analog, CWHM-974, and its sulfoxide derivative confirmed this trend, showing that the sulfoxide had no antifungal activity.[21] This loss of activity is likely due to the change in the molecule's electronic properties and overall conformation upon oxidation, which may hinder its ability to interact with microbial membranes or efflux pumps.

Data Presentation: Antimicrobial Activity of Parent Phenothiazines

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for several parent phenothiazine drugs against various microbes. Data for their 5-oxide derivatives is largely absent from the literature, likely due to their demonstrated lack of significant activity.

Phenothiazine DerivativeMicrobial SpeciesMIC (µg/mL)Reference(s)
Chlorpromazine Staphylococcus aureus0.5 - 1.6[13][19]
Thioridazine Gram-positive bacteria16 - 512[13]
Promazine Staphylococcus aureus0.5 - 1.6[13][19]
Fluphenazine Cryptococcus neoformans8[13]
Various Phenothiazines Gram-positive & Gram-negative bacteria25 - 100[13]

Comparative Anticancer Activity: Another Dead End for Oxidation

The potential for repurposing phenothiazines for cancer therapy has been an area of active research.[17][22] These compounds have been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and overcome multidrug resistance in various cancer cell lines.[18][23][24] Similar to the trend observed with antimicrobial activity, S-oxidation appears to negate these anticancer effects.

Mechanism of Anticancer Action

The anticancer properties of phenothiazines are linked to several mechanisms of action, including:

  • Calmodulin (CaM) Inhibition: Many phenothiazines are potent inhibitors of calmodulin, a key calcium-binding protein involved in cell proliferation and signaling. This inhibition is thought to be a primary driver of their anticancer effects.[21]

  • Induction of Apoptosis: Phenothiazines can trigger apoptosis in cancer cells by modulating critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK1/2.[23][24]

  • Cell Cycle Arrest: Compounds like fluphenazine can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing their proliferation.[18]

Comparative Analysis

The link between structure and anticancer activity is stark. A study directly comparing a novel, potent anticancer phenothiazine analog (CWHM-974) with its sulfoxide derivative provided definitive evidence. The parent compound was highly effective against melanoma, breast, and pancreatic cancer cell lines, whereas the sulfoxide derivative was completely inactive.[21] The authors correlated this with a loss of calmodulin-binding activity, suggesting that the unoxidized sulfur atom and the resulting molecular conformation are essential for interacting with this key target. This finding strongly implies that phenothiazine 5-oxides are unlikely to be effective as anticancer agents.

Data Presentation: Anticancer Activity of Parent Phenothiazines

The table below provides examples of the 50% inhibitory concentrations (IC50) for parent phenothiazine derivatives against various cancer cell lines.

Phenothiazine DerivativeCancer Cell LineActivity (IC50)Reference
Fluphenazine Lung, Breast, Colon, Liver, etc.Varies[23]
Thioridazine VariousVaries[25]
Chlorpromazine VariousVaries[25]
Novel Analogs Breast, Colon, etc.Sub-micromolar GI50[25]

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, this section provides detailed, self-validating protocols for the key assays used to determine the biological activities discussed.

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol determines a compound's affinity (Ki) for the D2 receptor through competitive binding with a radiolabeled ligand.

protocol_d2 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes expressing D2 receptors a1 Incubate membranes, radioligand, & test compound p1->a1 p2 Prepare radioligand (e.g., [3H]-Spiperone) p2->a1 p3 Prepare serial dilutions of Test Compounds (Parent & 5-Oxide) p3->a1 a2 Separate bound from free ligand (via filtration) a1->a2 a3 Quantify bound radioactivity (Scintillation Counting) a2->a3 d1 Plot % inhibition vs. log[compound] a3->d1 d2 Calculate IC50 value d1->d2 d3 Calculate Ki value using Cheng-Prusoff equation d2->d3

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Use a stable cell line (e.g., HEK293) expressing the human dopamine D2 receptor. Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.[26]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-methylspiperone), and varying concentrations of the test compounds (parent phenothiazine and its 5-oxide).[26] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[27]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[26]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29]

protocol_mic cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial 2-fold dilutions of Test Compounds in broth a1 Inoculate each well of the 96-well plate with bacteria p1->a1 p2 Prepare standardized bacterial inoculum (0.5 McFarland) p2->a1 a2 Include Growth Control (no drug) & Sterility Control (no bacteria) a3 Incubate plate at 37°C for 18-24 hours a1->a3 d1 Visually inspect wells for turbidity (bacterial growth) a3->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2

Caption: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (parent phenothiazine and its 5-oxide) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[30]

  • Inoculum Preparation: From a fresh culture, suspend colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[29][30]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. The final volume in each well is typically 100-200 µL.[29]

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[31]

  • MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[28][31]

Protocol 3: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.[32][33]

protocol_mtt cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cancer cells in a 96-well plate p2 Allow cells to adhere (24 hours) p1->p2 p3 Treat cells with serial dilutions of Test Compounds p2->p3 a1 Incubate for desired time (e.g., 48-72 hours) p3->a1 a2 Add MTT reagent to each well and incubate (2-4 hours) a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals a2->a3 d1 Measure absorbance at ~570 nm using a plate reader a3->d1 d2 Calculate % cell viability relative to untreated control d1->d2 d3 Plot viability vs. log[compound] to determine IC50 d2->d3

Caption: Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.[32]

  • Compound Treatment: Remove the growth medium and replace it with a fresh medium containing serial dilutions of the test compounds (parent phenothiazine and its 5-oxide). Include untreated control wells (vehicle only).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the treatment medium and add a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[34]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[34]

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance of the purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[35]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The oxidation of the sulfur atom in the phenothiazine core is a pivotal metabolic step that profoundly and divergently alters biological activity. For antipsychotic effects, the resulting 5-oxide can be a potent, active metabolite, as exemplified by mesoridazine. This highlights the necessity of characterizing major metabolites when assessing neuroleptic drugs.

In stark contrast, for both antimicrobial and anticancer applications, S-oxidation appears to be a deactivating step. The available evidence strongly indicates that phenothiazine 5-oxides lack the potent activity of their parent compounds in these domains. This suggests that the electronic properties and conformation of the unoxidized tricyclic ring are essential for the mechanisms underlying these effects, such as membrane interaction and calmodulin inhibition.

For drug development professionals, these findings have critical implications. Researchers aiming to design novel phenothiazine-based antimicrobial or anticancer agents should focus on modifications that prevent or slow the rate of S-oxidation to maintain efficacy. Conversely, in the field of neuropsychiatry, leveraging S-oxidation could be a viable strategy for designing prodrugs or drugs with unique pharmacokinetic profiles. This comparative guide provides the foundational knowledge and methodological framework to pursue these rational drug design strategies.

References

  • Ghasemzadeh, A., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Ghasemzadeh, A., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PubMed. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Weng, Y., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology. Available at: [Link]

  • Weng, Y., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. PubMed Central. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Available at: [Link]

  • Ordway, D., et al. (2003). Antimicrobial activity of phenothiazines. PubMed. Available at: [Link]

  • Ordway, D., et al. (2003). Antimicrobial Activity of Phenothiazines. In Vivo. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Liu, Z., et al. (2022). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology. Available at: [Link]

  • Dastidar, S. G., et al. (2018). Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. Molecules. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Butler, W. M. Jr., & Moran, N. C. (1956). The pharmacological properties of chlorpromazine sulfoxide, a major metabolite of chlorpromazine; a comparison with chlorpromazine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • CWHM, et al. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. PubMed Central. Available at: [Link]

  • Belkien, V., et al. (1998). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. PubMed. Available at: [Link]

  • Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. Journal of Molecular Structure. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Available at: [Link]

  • ResearchGate. (n.d.). Phenothiazine derivatives as anticancer compounds. Available at: [Link]

  • El-Nakeeb, M. A., & El-Rabbat, N. A. (1982). Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics. PubMed. Available at: [Link]

  • MDPI. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Available at: [Link]

  • Motohashi, N. (1991). Antitumor Properties of Phenothiazines. PubMed. Available at: [Link]

  • Alfredsson, G., et al. (1984). Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels. PubMed. Available at: [Link]

  • Nyberg, G., et al. (1982). Serum Concentrations of Thioridazine, Its Major Metabolites and Serum Neuroleptic-Like Activities in Schizophrenics With and Without Tardive Dyskinesia. PubMed. Available at: [Link]

  • Cambridge University Press. (2021). Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels. Available at: [Link]

  • ResearchGate. (n.d.). Phenothiazine derivatives: Synthesis, docking studies and antimicrobial activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem. Available at: [Link]

  • Gutierrez-Villafuerte, C., et al. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed. Available at: [Link]

  • Hendricks, O., et al. (2007). Thioridazine: resurrection as an antimicrobial agent? PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Fluphenazine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. StatPearls. Available at: [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Available at: [Link]

  • Leucht, S., et al. (2014). Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. StatPearls. Available at: [Link]

  • GoodRx. (n.d.). Fluphenazine vs. Prolixin for Bipolar Disorder. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. Available at: [Link]

Sources

cross-validation of HPLC and LC-MS methods for phenothiazine analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Phenothiazine Analysis

Executive Summary

The accurate quantification of phenothiazine derivatives, a cornerstone of antipsychotic therapy, is paramount for ensuring clinical efficacy and patient safety. This guide provides a comprehensive framework for the cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate methodology, design robust validation studies, and interpret the resulting data with confidence. By juxtaposing the robust, workhorse nature of HPLC with the superior sensitivity and specificity of LC-MS, we illuminate the distinct yet complementary roles these techniques play in the pharmaceutical lifecycle.

Introduction: The Analytical Imperative for Phenothiazines

Phenothiazines are a class of psychotropic drugs extensively used in the management of schizophrenia and other psychotic disorders. The therapeutic window for these compounds is often narrow, necessitating precise analytical methods to monitor their concentration in pharmaceutical formulations and biological matrices. Inaccurate measurements can lead to sub-optimal dosing or toxicity, making the reliability of analytical data a matter of critical importance.

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1] Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate rigorous validation to ensure data integrity.[2][3][4] Cross-validation takes this a step further by comparing two distinct analytical methods to ensure they produce consistent and reliable results, which is crucial when transferring methods between labs or upgrading technology.[5][6][7] This guide will focus on the practical application of these principles to phenothiazine analysis, using HPLC-UV as a baseline reference method and LC-MS as a higher-specificity alternative.

Chapter 1: A Tale of Two Techniques: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[8][9] For phenothiazines, a common setup involves a reversed-phase column and a UV-Vis detector, which measures the absorbance of the analytes as they elute.

  • Causality in Action: The choice of a C18 column is logical for phenothiazines due to their moderately nonpolar nature. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve adequate separation (resolution) between the parent drug, its impurities, and any degradation products in a reasonable timeframe.

  • Strengths:

    • Robustness & Reproducibility: HPLC with UV detection is renowned for its excellent precision and reproducibility, making it a staple for quality control (QC) and batch release testing.[10]

    • Cost-Effectiveness: The instrumentation is generally less expensive to acquire and maintain compared to LC-MS.[8]

  • Limitations:

    • Limited Specificity: A UV detector identifies compounds based on their light absorption at a specific wavelength. Co-eluting compounds with similar UV spectra can interfere with the analyte of interest, leading to inaccurate quantification.[11]

    • Moderate Sensitivity: While suitable for assay and purity tests in drug products, its sensitivity may be insufficient for trace-level analysis in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Specificity Specialist

LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[9][12] After separation in the LC column, analytes are ionized (e.g., via Electrospray Ionization - ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).

  • Causality in Action: The true power of LC-MS, particularly tandem MS (MS/MS), lies in its specificity. By selecting a specific precursor ion (the parent drug) and monitoring for a unique fragment ion (a product of its controlled fragmentation), a technique known as Multiple Reaction Monitoring (MRM) can be employed. This creates a highly specific "chemical fingerprint" for the analyte, virtually eliminating interferences from the sample matrix.[13]

  • Strengths:

    • Unsurpassed Specificity: The ability to differentiate compounds based on both retention time and mass-to-charge ratio provides an exceptional level of confidence in analyte identification.[10][12]

    • Superior Sensitivity: LC-MS can detect compounds at picogram (pg) to femtogram (fg) levels, making it the gold standard for bioanalysis (e.g., pharmacokinetics) and impurity profiling.[8][12]

  • Limitations:

    • Matrix Effects: Components of the sample matrix (e.g., salts, phospholipids in plasma) can suppress or enhance the ionization of the target analyte, affecting accuracy. This necessitates careful sample preparation and often the use of an internal standard.

    • Cost and Complexity: LC-MS systems are more expensive and require a higher level of operator expertise.[8][12]

Chapter 2: Designing a Robust Cross-Validation Study

The objective of cross-validation is to demonstrate that a new or alternative method (the "test" method, e.g., LC-MS) yields results equivalent to an established, validated method (the "reference" method, e.g., HPLC-UV).[5] The framework for this is defined by ICH guideline Q2(R1).[2][3][14]

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow start_end start_end process process decision decision data data A Start: Define Analytical Target Profile (ATP) B Develop & Validate Reference Method (HPLC-UV) A->B C Develop & Optimize Test Method (LC-MS) A->C D Prepare Identical Sample Sets (e.g., 3 lots, 3 concentrations) B->D C->D E Analyze Samples by Both Methods (Same Day, Same Analyst if possible) D->E F Collect Data: Peak Area, Concentration E->F G Compare Key Validation Parameters (Accuracy, Precision, Linearity) F->G H Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman) G->H I Results Meet Pre-defined Acceptance Criteria? H->I J Document Results in Cross-Validation Report I->J Yes L Investigate Discrepancies & Re-evaluate Methods I->L No K End: Methods are Considered Equivalent J->K L->C

Caption: Workflow diagram for the cross-validation of two analytical methods.

Chapter 3: Experimental Protocols

This section provides streamlined protocols for the analysis of Chlorpromazine, a representative phenothiazine, in a drug substance.

Materials & Sample Preparation
  • Reference Standard: Chlorpromazine HCl (USP grade)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Ultrapure Water

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chlorpromazine HCl and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution using a 50:50 acetonitrile:water mixture to cover the desired calibration range for both methods. For example, for HPLC: 1-100 µg/mL; for LC-MS: 1-1000 ng/mL.

HPLC-UV Method Protocol
  • System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 min

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

LC-MS/MS Method Protocol
  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • MS Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transition: For Chlorpromazine: Precursor Ion (Q1) m/z 319.1 -> Product Ion (Q3) m/z 86.1

Chapter 4: Comparative Data & Performance

The following table summarizes typical performance data obtained during a cross-validation study for Chlorpromazine analysis.

Parameter HPLC-UV Method LC-MS/MS Method Commentary
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective ranges.
Range 1 - 100 µg/mL1 - 1000 ng/mLThe LC-MS/MS method provides a much wider and lower dynamic range.
LOD ~50 ng/mL~0.1 ng/mLLC-MS/MS is approximately 500-fold more sensitive.
LOQ ~150 ng/mL~0.5 ng/mLThe superior sensitivity of LC-MS/MS is critical for bioanalysis.[13]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Both methods are highly accurate within their validated ranges.
Precision (%RSD) < 2.0%< 3.0%Excellent precision for both; HPLC is often slightly more precise for high-concentration samples.
Specificity Susceptible to co-eluting impuritiesHighly specific due to MRM monitoringLC-MS/MS can distinguish the analyte from structurally similar compounds.[12]

Chapter 5: Expert Insights & Method Selection

The choice between HPLC-UV and LC-MS is not about which method is "better," but which is more appropriate for the intended purpose.[8] The data clearly shows that for routine quality control of a finished drug product, where the concentration of the active pharmaceutical ingredient (API) is high, the robustness, simplicity, and cost-effectiveness of HPLC-UV make it the ideal choice.

Conversely, for applications requiring the measurement of very low concentrations of phenothiazines, such as in pharmacokinetic studies in plasma or for identifying trace-level impurities, the superior sensitivity and specificity of LC-MS are indispensable.[13][15] The lack of specificity in HPLC-UV could lead to dangerously overestimating the concentration of a drug in a biological sample due to matrix interferences.

Decision Framework: Choosing the Right Tool for the Job

DecisionTree question question method method application application A What is the Analytical Goal? B High Concentration? (e.g., Assay, Content Uniformity) A->B C Trace Level Analysis? (e.g., Bioanalysis, Impurity ID) B->C No E Use HPLC-UV B->E Yes D Is Absolute Specificity Required? C->D No F Use LC-MS/MS C->F Yes D->E No D->F Yes

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion

HPLC-UV and LC-MS are not competing but complementary technologies in the landscape of phenothiazine analysis. HPLC-UV remains the gold standard for routine QC applications due to its robustness and cost-effectiveness. LC-MS provides the enhanced sensitivity and specificity required for more demanding applications like bioanalysis and trace impurity characterization. A thorough cross-validation, grounded in the principles of ICH Q2(R1), ensures that data is reliable and transferable, regardless of the technology used. By understanding the core strengths and limitations of each technique, scientists can confidently select the right tool for the job, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • What's the Difference Between HPLC and LC-MS? MONAD. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • A Comprehensive Guide to Chromatography and HPLC / LC-MS. Rajith Perera via Medium. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • What are the advantages of LC-MS over HPLC? Quora. [Link]

  • Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC. [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

Sources

A Comparative Analysis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide and Other Chlorpromazine Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, more commonly known as chlorpromazine sulfoxide, and other principal metabolites of the landmark antipsychotic drug, chlorpromazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, metabolic pathways, pharmacological activities, and toxicological profiles of these compounds, supported by experimental data and detailed methodologies.

Introduction: The Complex Metabolic Landscape of a Prototypical Antipsychotic

Chlorpromazine (CPZ), a phenothiazine derivative, was the first typical antipsychotic medication and remains a benchmark for the evaluation of other antipsychotic drugs.[1] Its therapeutic efficacy in treating psychotic disorders such as schizophrenia is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2] However, chlorpromazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, leading to the formation of over a dozen major metabolites.[3] These metabolites are not always inert byproducts; some possess significant pharmacological activity and can contribute to both the therapeutic and adverse effects of the parent drug. Understanding the distinct profiles of these metabolites is therefore crucial for a comprehensive assessment of chlorpromazine's clinical effects and for the development of new, safer, and more effective antipsychotic agents.

This guide focuses on a comparative evaluation of key chlorpromazine metabolites, with a particular emphasis on chlorpromazine sulfoxide, to provide a clear understanding of their relative contributions to the overall pharmacological and toxicological profile of chlorpromazine.

The Metabolic Fate of Chlorpromazine: A Multifaceted Transformation

The biotransformation of chlorpromazine is a complex process involving several key enzymatic reactions. The major metabolic pathways include:

  • Sulfoxidation: The addition of an oxygen atom to the sulfur atom of the phenothiazine ring, resulting in the formation of chlorpromazine sulfoxide (CPZSO). This is a major metabolic route.

  • N-oxidation: The oxidation of the nitrogen atom in the dimethylaminopropyl side chain, leading to the formation of chlorpromazine N-oxide (CPZNO).

  • Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring, most notably at the 7-position, to form 7-hydroxychlorpromazine (7-OH-CPZ).

  • N-demethylation: The removal of one or both methyl groups from the dimethylaminopropyl side chain, producing monodesmethylchlorpromazine (nor1-CPZ) and didesmethylchlorpromazine (nor2-CPZ).

These primary metabolites can undergo further biotransformation, such as conjugation with glucuronic acid, leading to a diverse array of compounds excreted in urine and feces.[3]

Chlorpromazine_Metabolism CPZ Chlorpromazine CPZSO Chlorpromazine Sulfoxide (2-Chloro-10H-phenothiazine-10-propanamine 5-oxide) CPZ->CPZSO Sulfoxidation (CYP2D6, CYP1A2) CPZNO Chlorpromazine N-oxide CPZ->CPZNO N-oxidation 7OHCPZ 7-Hydroxychlorpromazine CPZ->7OHCPZ Hydroxylation (CYP2D6) nor1CPZ Monodesmethyl- chlorpromazine CPZ->nor1CPZ N-demethylation Conjugates Glucuronide Conjugates 7OHCPZ->Conjugates Glucuronidation nor2CPZ Didesmethyl- chlorpromazine nor1CPZ->nor2CPZ N-demethylation

Caption: Major metabolic pathways of chlorpromazine.

Comparative Analysis of Chlorpromazine Metabolites

This section provides a detailed comparison of the key physicochemical, pharmacological, and toxicological properties of chlorpromazine and its major metabolites.

Physicochemical Properties

The structural modifications during metabolism significantly alter the physicochemical properties of the resulting compounds, which in turn influences their pharmacokinetic profiles, including absorption, distribution, and elimination.

CompoundChemical FormulaMolecular Weight ( g/mol )General Solubility
ChlorpromazineC17H19ClN2S318.9Soluble in methanol, ethanol, chloroform; sparingly in water.[3]
Chlorpromazine Sulfoxide C17H19ClN2OS 334.9 More water-soluble than chlorpromazine.
Chlorpromazine N-oxideC17H19ClN2OS334.9Increased water solubility compared to chlorpromazine.
7-HydroxychlorpromazineC17H19ClN2OS334.9Increased polarity and water solubility.
MonodesmethylchlorpromazineC16H17ClN2S304.8Lipophilic, similar to chlorpromazine.
DidesmethylchlorpromazineC15H15ClN2S290.8Lipophilic.
Pharmacological Activity: A Focus on Dopamine D2 Receptor Binding

The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors. Therefore, the affinity of chlorpromazine metabolites for this receptor is a critical determinant of their contribution to the overall antipsychotic effect.

A study examining the in vitro binding affinities of several phenothiazine drug metabolites to rat brain dopamine D2 receptors revealed significant differences.[4] Ring-hydroxylated and N-demethylated metabolites retained a considerable affinity for D2 receptors, with relative potencies ranging from 20% to 70% compared to the parent drug.[4] In stark contrast, the ring sulfoxides, including chlorpromazine sulfoxide, were found to be virtually inactive in all binding systems.[4]

CompoundRelative Dopamine D2 Receptor Binding Affinity (Compared to Chlorpromazine)
Chlorpromazine100%
Chlorpromazine Sulfoxide Virtually inactive [4]
7-Hydroxychlorpromazine20-70%[4]
Monodesmethylchlorpromazine20-70%[4]

These findings suggest that while 7-hydroxychlorpromazine and the demethylated metabolites likely contribute to the therapeutic effects of chlorpromazine, chlorpromazine sulfoxide does not appear to play a significant role in direct dopamine D2 receptor-mediated antipsychotic activity.

Contribution to Therapeutic and Adverse Effects

The clinical impact of chlorpromazine is a composite of the actions of the parent drug and its active metabolites. The relative concentrations of these metabolites in the plasma are therefore of significant interest. One study in chronic schizophrenic patients found the following order of decreasing mean plasma concentrations: chlorpromazine-N-oxide > chlorpromazine sulfoxide > 7-OH chlorpromazine > Nor2 chlorpromazine sulfoxide > Nor2 chlorpromazine > Nor1 chlorpromazine.[5]

Interestingly, a study correlating metabolite levels with therapeutic response found that good therapeutic response was associated with high levels of chlorpromazine and its 7-hydroxy metabolite.[1] Conversely, high levels of the sulfoxide metabolite appeared to have a negative effect on therapeutic response, with poor responders exhibiting high levels of both chlorpromazine and its sulfoxide metabolite.[1] This suggests that the metabolic pathway favoring sulfoxidation might be detrimental to the therapeutic outcome.

The adverse effects of chlorpromazine, such as sedation, dry mouth, and constipation, are attributed to its blockade of various receptors, including muscarinic and histamine H1 receptors.[1] While specific data on the receptor binding profiles of all metabolites are limited, it is plausible that active metabolites also contribute to this side effect profile.

In Vitro Cytotoxicity

The potential for drug-induced toxicity is a critical consideration in drug development. In vitro cytotoxicity assays provide a valuable tool for assessing the direct toxic effects of compounds on cells. While chlorpromazine itself has been shown to induce cytotoxicity in various cell lines, including hepatic cells, detailed comparative studies on its metabolites are less common.[6]

One study demonstrated that chlorpromazine can inhibit the synthesis and activity of tumour necrosis factor-alpha (TNF-α) and reduce TNF-α-induced cytotoxicity in L929 cells.[2] Another study showed that chlorpromazine can inhibit the in vitro generation and effector function of cytotoxic lymphocytes.[7] Further research is warranted to elucidate the specific cytotoxic potential of chlorpromazine sulfoxide and other metabolites to better understand their contribution to the overall safety profile of chlorpromazine.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the comparative analysis of chlorpromazine and its metabolites.

Protocol 1: In Vitro Metabolism of Chlorpromazine in Human Liver Microsomes

This protocol is designed to investigate the in vitro metabolism of chlorpromazine and identify the resulting metabolites.

Protocol_1 cluster_0 Incubation cluster_1 Reaction Termination and Sample Preparation cluster_2 LC-MS/MS Analysis Incubate Incubate Chlorpromazine (10 µM) with Human Liver Microsomes (0.5 mg/mL) in Potassium Phosphate Buffer (100 mM, pH 7.4) Add_NADPH Add NADPH (1 mM) to initiate the reaction Incubate->Add_NADPH Incubate_37C Incubate at 37°C for 60 minutes Add_NADPH->Incubate_37C Terminate Terminate reaction with ice-cold acetonitrile Incubate_37C->Terminate Centrifuge Centrifuge at 14,000 x g for 10 minutes Terminate->Centrifuge Collect_Supernatant Collect the supernatant Centrifuge->Collect_Supernatant Inject Inject supernatant onto a C18 HPLC column Collect_Supernatant->Inject Gradient_Elution Perform gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid) Inject->Gradient_Elution MS_Detection Detect metabolites using a mass spectrometer in positive ion mode with ESI Gradient_Elution->MS_Detection

Caption: Workflow for in vitro metabolism of chlorpromazine.

Detailed Steps:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and chlorpromazine (final concentration 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.

  • Sample Collection: Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column. Separate the metabolites using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. Detect the metabolites using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of chlorpromazine and its metabolites for the dopamine D2 receptor.

Protocol_2 cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection Prepare_Membranes Prepare cell membranes expressing human dopamine D2 receptors Combine Combine receptor membranes, [3H]Spiperone, and test compounds in a binding buffer Prepare_Membranes->Combine Prepare_Ligand Prepare a solution of [3H]Spiperone (a radiolabeled D2 receptor antagonist) Prepare_Ligand->Combine Prepare_Compounds Prepare serial dilutions of chlorpromazine and its metabolites Prepare_Compounds->Combine Incubate_RT Incubate at room temperature for 90 minutes Combine->Incubate_RT Filter Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free ligand Incubate_RT->Filter Wash Wash the filters with ice-cold buffer Filter->Wash Measure_Radioactivity Measure the radioactivity retained on the filters using liquid scintillation counting Wash->Measure_Radioactivity

Caption: Workflow for a dopamine D2 receptor binding assay.

Detailed Steps:

  • Prepare Receptor Membranes: Obtain or prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Prepare Radioligand: Prepare a working solution of [3H]Spiperone, a high-affinity D2 receptor antagonist, in a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Prepare Test Compounds: Prepare serial dilutions of chlorpromazine and each of its metabolites to be tested.

  • Set up the Binding Assay: In a 96-well plate, add the receptor membranes, [3H]Spiperone, and either buffer (for total binding), a high concentration of a known D2 antagonist like haloperidol (for non-specific binding), or the test compounds.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compounds and determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The metabolic landscape of chlorpromazine is complex, with numerous metabolites contributing to its overall clinical profile. This guide has highlighted the significant differences between chlorpromazine sulfoxide and other major metabolites. While sulfoxidation represents a major metabolic pathway, the resulting metabolite, chlorpromazine sulfoxide, appears to be pharmacologically inactive at the dopamine D2 receptor and may even negatively impact the therapeutic response to the parent drug. In contrast, hydroxylated and demethylated metabolites retain significant pharmacological activity and likely contribute to both the therapeutic efficacy and the adverse effects of chlorpromazine.

For researchers and drug development professionals, these findings underscore the importance of a comprehensive understanding of drug metabolism. Future research should focus on:

  • A broader characterization of the pharmacological and toxicological profiles of all major chlorpromazine metabolites. This includes their activity at other relevant receptors and their potential for off-target toxicities.

  • Elucidating the precise mechanisms by which chlorpromazine sulfoxide may negatively influence therapeutic outcomes.

  • Developing more detailed in vitro and in vivo models to accurately predict the contribution of metabolites to the clinical effects of new drug candidates.

By continuing to explore the intricate interplay between a parent drug and its metabolites, the scientific community can pave the way for the development of safer and more effective therapeutic agents.

References

  • Chetty, M., Moodley, S. V., & Miller, R. (1996). Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels. European Neuropsychopharmacology, 6(2), 85–91. [Link]

  • Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences of the United States of America, 68(10), 2325–2328. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • Morgan, K., Holmes, E., & Plevris, J. (2019). Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line. Biomedicine & Pharmacotherapy, 111, 1408–1416. [Link]

  • Ferguson, R. M., Schmidtke, J. R., & Simmons, R. L. (1976). Differential effects of chlorpromazine on the in vitro generation and effector function of cytotoxic lymphocytes. The Journal of Experimental Medicine, 143(1), 232–237. [Link]

  • Pazzagli, M., et al. (1997). Chlorpromazine inhibits tumour necrosis factor synthesis and cytotoxicity in vitro. International Journal of Immunopharmacology, 19(9-10), 539-546. [Link]

  • Chetty, M., Moodley, S. V., & Miller, R. (1994). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. Therapeutic Drug Monitoring, 16(1), 30–36. [Link]

  • Dahl, S. G. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Pharmacology & Toxicology, 59(Suppl 1), 30-35. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • Dahl, S. G. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Pharmacology & Toxicology, 59(Suppl 1), 30-35. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

Sources

inter-laboratory comparison of "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" quantification methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, a major metabolite of the antipsychotic drug chlorpromazine, commonly known as chlorpromazine sulfoxide. Accurate and reproducible quantification of this metabolite is crucial in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document is intended for researchers, scientists, and drug development professionals seeking to validate and compare analytical methodologies across different laboratory settings.

Introduction: The Significance of Accurate Chlorpromazine Sulfoxide Quantification

Chlorpromazine is a widely prescribed phenothiazine derivative used in the treatment of psychiatric disorders.[1] Its therapeutic efficacy and potential for adverse effects are influenced by its metabolism into various active and inactive compounds, with chlorpromazine sulfoxide being a prominent metabolite.[2][3][4][5] Therefore, the ability to reliably quantify chlorpromazine sulfoxide in biological matrices is paramount for understanding the drug's disposition and ensuring patient safety.

Inter-laboratory comparisons are essential for establishing the robustness and transferability of analytical methods.[6][7][8] They serve as an external quality assessment, helping to identify potential biases, improve precision, and ensure that data generated across different sites are comparable and reliable.[6][7][8] This guide will explore two common analytical techniques for chlorpromazine sulfoxide quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed protocol for a comparative study.

Analytical Methodologies for Chlorpromazine Sulfoxide Quantification

The choice of an analytical method depends on the required sensitivity, selectivity, and the available instrumentation. Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of phenothiazine derivatives.[1]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and cost-effective technique for the quantification of pharmaceutical compounds. The methodology relies on the separation of the analyte from other matrix components via a chromatographic column, followed by detection based on its ultraviolet absorbance.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is typically chosen for the separation of moderately polar compounds like chlorpromazine sulfoxide from a polar mobile phase. The nonpolar stationary phase interacts with the analyte, and the elution is controlled by the composition of the mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization of the analyte, while the organic solvent modulates the retention time. A gradient elution is often employed to achieve optimal separation of the parent drug and its various metabolites.[9]

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and selectivity. Phenothiazines exhibit strong UV absorbance, and the wavelength of maximum absorbance for chlorpromazine sulfoxide should be determined experimentally to maximize the signal-to-noise ratio.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies.[2][3] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar molecules like chlorpromazine sulfoxide. It generates charged ions from the analyte in the mobile phase, allowing for their analysis by the mass spectrometer.

  • Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode. A specific precursor ion (the molecular ion of chlorpromazine sulfoxide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from other compounds in the matrix, leading to a very low limit of quantification.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

Inter-Laboratory Comparison Study Protocol

A well-designed inter-laboratory study is crucial for a meaningful comparison of analytical methods. The following protocol outlines the key steps for a study comparing HPLC-UV and LC-MS/MS methods for chlorpromazine sulfoxide quantification.

Study Design and Participants

The study should involve a minimum of three participating laboratories with expertise in analytical chemistry. A coordinating laboratory will be responsible for preparing and distributing the samples and for the final data analysis.

Sample Preparation and Distribution
  • Preparation of Stock Solutions: A certified reference standard of chlorpromazine sulfoxide should be used to prepare a high-concentration stock solution in a suitable solvent (e.g., methanol).

  • Spiking of Matrix: The stock solution should be used to spike a relevant biological matrix (e.g., human plasma) at various concentration levels covering the expected therapeutic range. A blank matrix sample should also be included.

  • Aliquoting and Blinding: The spiked samples should be aliquoted into vials, labeled with unique codes (blinded), and stored under appropriate conditions (e.g., -80°C) to ensure stability.

  • Distribution: The blinded samples should be shipped to the participating laboratories on dry ice, along with a detailed protocol and a reporting template.

Experimental Workflow

The following diagram illustrates the general workflow for the inter-laboratory comparison study.

Inter-Laboratory Comparison Workflow Workflow for Inter-Laboratory Comparison of Chlorpromazine Sulfoxide Quantification cluster_coordinating_lab Coordinating Laboratory cluster_participating_labs Participating Laboratories (n≥3) A Sample Preparation (Spiked Plasma) B Sample Aliquoting & Blinding A->B C Sample Distribution B->C E Sample Receipt & Storage C->E Shipment D Data Compilation & Statistical Analysis H Comparison Guide Publication D->H Final Report F Sample Analysis (HPLC-UV & LC-MS/MS) E->F G Data Reporting F->G G->D Submission

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocols

Participating laboratories should adhere to the following validated protocols.

Protocol 1: HPLC-UV Quantification of Chlorpromazine Sulfoxide

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.

    • UV Detection: Monitor at the wavelength of maximum absorbance for chlorpromazine sulfoxide.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of the unknown samples from the calibration curve using linear regression.

Protocol 2: LC-MS/MS Quantification of Chlorpromazine Sulfoxide

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with a buffer).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a strong organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: A rapid gradient suitable for UPLC systems.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: ESI positive mode.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for chlorpromazine sulfoxide and the internal standard.

  • Data Analysis:

    • Similar to the HPLC-UV method, construct a calibration curve and determine the concentrations of the unknown samples.

Data Analysis and Interpretation

The coordinating laboratory will be responsible for compiling and analyzing the data from all participating laboratories. The analysis should focus on the following parameters as defined by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[10]

Comparative Data Summary

The following tables provide a summary of the expected performance characteristics for the two analytical methods.

Table 1: Expected Performance of HPLC-UV for Chlorpromazine Sulfoxide Quantification

ParameterTarget Value/Range
Linearity (r²)≥ 0.99
Accuracy (% Recovery)85 - 115%
Precision (RSD%)≤ 15%
LOQ10 - 50 ng/mL

Table 2: Expected Performance of LC-MS/MS for Chlorpromazine Sulfoxide Quantification

ParameterTarget Value/Range
Linearity (r²)≥ 0.995
Accuracy (% Recovery)90 - 110%
Precision (RSD%)≤ 10%
LOQ0.1 - 1 ng/mL
Sources of Variability

It is important to understand the potential sources of variability in analytical measurements. The following diagram illustrates the key factors that can influence the results of an inter-laboratory comparison.

Sources_of_Variability Factors Influencing Inter-Laboratory Variability cluster_method Methodological Factors cluster_lab Laboratory-Specific Factors cluster_material Material-Related Factors A Sample Preparation (e.g., extraction efficiency) Variability Overall Inter-Laboratory Variability A->Variability B Chromatographic Conditions (e.g., column, mobile phase) B->Variability C Detector Response C->Variability D Analyst Skill & Experience D->Variability E Instrument Performance & Calibration E->Variability F Environmental Conditions (e.g., temperature, humidity) F->Variability G Reference Standard Purity G->Variability H Sample Matrix Effects H->Variability I Sample Stability I->Variability

Caption: Key sources of variability in analytical measurements.

By carefully controlling these factors, the overall variability of the analytical methods can be minimized, leading to more reliable and comparable results across different laboratories.

Conclusion

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of HPLC-UV and LC-MS/MS methods for the quantification of chlorpromazine sulfoxide. By following the detailed protocols and considering the potential sources of variability, researchers can effectively validate and compare their analytical methodologies. The successful completion of such a study will enhance the confidence in the generated data and contribute to a better understanding of the pharmacology of chlorpromazine.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022).
  • Wang, X., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 234, 115457.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - European Union.
  • Request PDF: Establishment of LC–MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. (2023). ResearchGate.
  • Dai, J., et al. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry, 403, 134298.
  • Eckhoff, C., et al. (2000). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 72(24), 5878-5886.
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. (n.d.). American Chemical Society.
  • Xia, Y., et al. (2021). Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice. Metabolites, 11(10), 682.
  • A Guide to Inter-Laboratory Comparison for the Validation of Aldoxycarb Analytical Methods. (2025). Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Phenothiazine Derivatives. (2025). Benchchem.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2016). PubMed Central.
  • Inter laboratory method comparison | Download Scientific Diagram. (n.d.). ResearchGate.
  • Important metabolites to measure in pharmacodynamic studies of chlorpromazine. (1994). Therapeutic Drug Monitoring, 16(1), 30-36.
  • Khanin, V. A., et al. (2015). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-56.
  • GUIDELINE FOR INTER-LABORATORY TESTS. (n.d.). BISFA.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-Portal.org.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). eas-eth.org.
  • Determination of Phenothiazine and Several of its Derivatives by Gas-Liquid Chromatography. (1964). Journal of AOAC INTERNATIONAL, 47(4), 675-677.
  • Inter Laboratory Comparison. (n.d.). The Best Consultant for ISO/IEC 17025 Accreditation.
  • What is an inter laboratory comparison ?. (n.d.). CompaLab.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2023). Methods and objects of chemical analysis, 18(3), 143-151.
  • Flanagan, T. L., et al. (1961). Spectrophotometric Method for the Determination of Chlorpromazine and Chlorpromazine Sulphoxide in Biological Fluids. Journal of Medicinal Chemistry, 4(2), 248-254.
  • Rapid colorimetric sensing of chlorpromazine HCl antipsychotic through in situ growth of gold nanoparticles. (2024). PubMed Central.
  • (1r,4r)-4-Fluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4 ... (n.d.). Chemikart.
  • CAS 969-99-3: Chlorpromazine sulfoxide. (n.d.). CymitQuimica.
  • ChlorproMazine Sulfoxide | 969-99-3. (2025). ChemicalBook.

Sources

A Comparative Analysis of Cholinesterase Inhibition by Phenothiazine Derivatives and Their S-Oxide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive comparative study of the inhibitory effects of phenothiazine derivatives and their S-oxides on cholinesterase enzymes. As the scientific community continues to explore novel therapeutic avenues for neurodegenerative diseases like Alzheimer's, understanding the nuanced interactions between established drug scaffolds and key biological targets is paramount. Phenothiazines, a class of compounds with a long history in psychopharmacology, are gaining renewed attention for their potential as cholinesterase inhibitors.[1][2] This guide synthesizes key experimental findings, elucidates structure-activity relationships, and provides detailed experimental protocols to support further research in this promising area.

Introduction: The Significance of Cholinesterase Inhibition and the Potential of Phenothiazines

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[3] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] Phenothiazine derivatives, initially developed as antipsychotics, have demonstrated significant cholinesterase inhibitory activity, suggesting their potential for repurposing or as scaffolds for the design of new anti-Alzheimer's agents.[4][5] This guide delves into a critical aspect of their pharmacology: a comparison of the inhibitory potency of the parent phenothiazine derivatives and their S-oxide metabolites.

Comparative Inhibitory Effects: A Surprising Potentiation

Experimental evidence consistently demonstrates that the S-oxide metabolites of certain phenothiazine derivatives are significantly more potent inhibitors of acetylcholinesterase (AChE) than their parent compounds.[6][7] A key study systematically evaluated the IC50 values of chlorpromazine (CPM), promethazine (PMZ), and thioridazine (THZ) alongside their corresponding S-oxides. The results, summarized in the table below, reveal a substantial increase in inhibitory activity upon S-oxidation.

CompoundIC50 (ng/mL)Fold Increase in Potency (Parent vs. S-oxide)
Chlorpromazine (CPM)11
Chlorpromazine S-oxide (CPM S-oxide)1.8~6.1
Promethazine (PMZ)17
Promethazine S-oxide (PMZ S-oxide)2.5~6.8
Thioridazine (THZ)27
Thioridazine 2S,5S-dioxideNot directly comparable as a mono-S-oxide
Data sourced from a new kinetic spectrophotometric method.[6][7]

These findings are significant as they suggest that the in vivo metabolic conversion of phenothiazines to their S-oxides could play a crucial role in their overall therapeutic effect, particularly in the context of cholinesterase inhibition. The values of the inhibition efficiency obtained for S-oxides of phenothiazine derivatives were an order of magnitude lower than those of the corresponding parent derivatives.[6][7]

Structure-Activity Relationship and Mechanistic Insights

The enhanced inhibitory potency of the S-oxides can be attributed to several factors related to their molecular structure and interaction with the cholinesterase active site. While the exact binding modes are still under investigation, computational docking studies and structure-activity relationship (SAR) analyses provide valuable insights.

  • Increased Polarity and Hydrogen Bonding: The introduction of the sulfoxide group increases the polarity of the molecule. This can lead to enhanced interactions with polar amino acid residues within the enzyme's active site gorge, potentially through the formation of additional hydrogen bonds.

  • Altered Conformation: The S-oxidation can alter the overall three-dimensional conformation of the phenothiazine ring system, potentially allowing for a more favorable fit within the active site.

  • Electronic Effects: The electron-withdrawing nature of the sulfoxide group can influence the electronic distribution of the phenothiazine core, which may impact its binding affinity.

It is important to note that the type of inhibition can be concentration-dependent, with some phenothiazines shifting from non-competitive to a mixed-type inhibition at higher concentrations where micelle formation occurs.[8]

The following diagram illustrates the general structure of a phenothiazine derivative and its S-oxide, highlighting the key structural change.

Caption: General structures of a phenothiazine derivative and its S-oxide metabolite.

Experimental Protocols: Measuring Cholinesterase Inhibition

The determination of cholinesterase inhibitory activity is a critical step in the evaluation of potential therapeutic agents. The most widely accepted method is the spectrophotometric assay developed by Ellman.[9][10]

Ellman's Method for Cholinesterase Activity

This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[9][11][12] The rate of color development is directly proportional to the cholinesterase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • Cholinesterase enzyme solution (e.g., electric eel AChE) diluted in phosphate buffer to the desired concentration.

    • Test compound solutions (phenothiazine derivatives and S-oxides) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of ATCI solution

      • 125 µL of DTNB solution

      • 50 µL of phosphate buffer

      • 25 µL of the test compound solution (or buffer for control)

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

The following diagram outlines the experimental workflow for the Ellman's assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, DTNB, ATCI, Enzyme, and Test Compounds add_reagents Add Reagents and Test Compounds to 96-well Plate reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_enzyme Initiate Reaction with Enzyme pre_incubate->add_enzyme measure_abs Kinetic Measurement of Absorbance (412 nm) add_enzyme->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining cholinesterase inhibition using Ellman's method.

Synthesis of Phenothiazine S-Oxides

The preparation of phenothiazine S-oxides is a crucial step for their pharmacological evaluation. Several methods have been reported for the oxidation of the sulfur atom in the phenothiazine ring.

A common and effective method involves the use of hydrogen peroxide in the presence of a suitable catalyst or in an appropriate solvent system.[13] Other oxidizing agents such as aqueous nitrous acid have also been employed.[14] Electrochemical synthesis is emerging as a controlled and efficient method for producing S-oxide and even S,S-dioxide metabolites.[14][15]

General Synthetic Scheme:

Caption: General reaction scheme for the synthesis of phenothiazine S-oxides.

It is important to control the reaction conditions to avoid overoxidation to the corresponding sulfone (S,S-dioxide), which is a common side product.[16]

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that S-oxidation significantly enhances the cholinesterase inhibitory potency of phenothiazine derivatives. This finding has important implications for drug development, suggesting that phenothiazine S-oxides themselves could be viable therapeutic candidates or that prodrug strategies could be designed to leverage their in vivo formation.

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of phenothiazine S-oxides with diverse substitutions to further elucidate the structure-activity relationship.

  • Elucidating Binding Modes: Utilizing X-ray crystallography and advanced computational modeling to determine the precise binding interactions of these compounds with both AChE and BChE.

  • In Vivo Efficacy Studies: Conducting animal studies to evaluate the in vivo efficacy and pharmacokinetic profiles of the most potent phenothiazine S-oxides in models of neurodegenerative disease.

By building upon the foundational knowledge presented in this guide, researchers can continue to explore the therapeutic potential of this fascinating class of compounds in the ongoing quest for effective treatments for Alzheimer's disease and other neurological disorders.

References

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. (n.d.). Google AI Search.
  • New findings about Ellman's method to determine cholinesterase activity. (n.d.). PubMed.
  • Inhibition of Butyrylcholinesterase by Phenothiazine Derivatives. (n.d.). Taylor & Francis Online.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). Google AI Search.
  • Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease. (n.d.). MedChemComm (RSC Publishing).
  • How do I screen for acetylcholinesterase activity?. (2021, January 25). AAT Bioquest.
  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (n.d.). PubMed.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central.
  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (n.d.). ResearchGate.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (n.d.). PubMed Central.
  • Cholinesterase (ChE) Test Using Ellman's Photometric Method. (n.d.). ResearchGate.
  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (n.d.). ResearchGate.
  • Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. (n.d.). MDPI.
  • Phenothiazine Derivatives: A Technical Guide to Their Therapeutic Potential in Neurodegenerative Disease Research. (n.d.). Benchchem.
  • Colorimetric determination of cholinesterase activities - Ellman's assay. (n.d.). ResearchGate.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024, July 2). ACS Omega.
  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022, May 30). Journal of Organic and Pharmaceutical Chemistry.
  • Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems. (2013, July 1). PubMed.
  • 1 Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications Ridho Asr. (n.d.). ChemRxiv.
  • synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). OUCI.
  • Phenothiazines Inhibit Acetylcholinesterase by Concentration-Dependent-Type Kinetics. A Study With Trifluoperazine and Perphenazine. (n.d.). PubMed.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). MDPI.
  • "side product formation in the synthesis of phenothiazine sulfoxides". (n.d.). Benchchem.
  • Characteristics of methods for determining some phenothiazine derivatives and their S-oxides by anticholinesterase activity.. (n.d.). ResearchGate.
  • (PDF) Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024, July 16). ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing Analytical Method Specificity: Differentiating Chlorpromazine S-oxide from its Parent Drug

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, specificity is the cornerstone of a reliable method. It is the unequivocal ability of an analytical procedure to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This guide provides an in-depth, comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—for the specific determination of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (Chlorpromazine S-oxide, CPZSO), a primary metabolite and potential degradant, in the presence of its parent drug, Chlorpromazine (CPZ).

The structural similarity between a parent drug and its metabolites presents a significant analytical challenge. As mandated by the International Council for Harmonisation (ICH) guideline Q2(R1), a method's specificity must be rigorously demonstrated to ensure that the measured signal comes solely from the analyte of interest.[1][2] Failure to achieve this can lead to inaccurate quantification, flawed pharmacokinetic data, and compromised product quality assessments. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate this challenge effectively.

The Analytes: Chlorpromazine and its S-Oxide Metabolite

Chlorpromazine (CPZ) is a phenothiazine-class antipsychotic drug.[3][4] During metabolism or under oxidative stress, the sulfur atom in the phenothiazine ring is oxidized to form Chlorpromazine S-oxide (CPZSO).[5][6] This addition of a single oxygen atom increases the molecule's polarity but only subtly alters its overall structure, making chromatographic or electrophoretic separation non-trivial.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Chlorpromazine (CPZ)

C₁₇H₁₉ClN₂S318.9
Chlorpromazine S-oxide (CPZSO)

C₁₇H₁₉ClN₂OS334.9

Source: PubChem CID 2726, 75833

Part 1: The Foundation of Specificity Assessment - Forced Degradation

Before comparing analytical methods, it is crucial to generate the potential interferents. Forced degradation (or stress testing) is an essential part of method development and validation that provides insight into a drug's intrinsic stability and helps establish degradation pathways. By subjecting the parent drug, Chlorpromazine, to harsh conditions, we can intentionally produce CPZSO and other related substances, creating a complex sample matrix to rigorously test the specificity of our analytical methods.[7][8]

Experimental Protocol: Forced Degradation of Chlorpromazine
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Chlorpromazine HCl in methanol.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl, and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH, and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 30% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 1 hour. This condition is expected to be the primary generator of CPZSO.[7]

    • Thermal Degradation: Heat the stock solution at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples with the appropriate mobile phase or background electrolyte to a final concentration of ~50 µg/mL for analysis by each of the methods described below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Final Steps stock CPZ Stock (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Aliquot base Base Hydrolysis (1N NaOH, 80°C) stock->base Aliquot oxide Oxidative (30% H₂O₂, RT) stock->oxide Aliquot thermal Thermal (105°C) stock->thermal Aliquot photo Photolytic (UV Light) stock->photo Aliquot neutralize Neutralize & Dilute acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analyze Analyze via HPLC, LC-MS, CE neutralize->analyze

Workflow for forced degradation of Chlorpromazine.

Part 2: Comparative Guide to Analytical Methods

Here, we compare three powerful techniques for their ability to specifically resolve and quantify CPZSO from CPZ.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in quality control laboratories due to its robustness and reliability. Specificity is achieved by optimizing the stationary and mobile phases to exploit subtle differences in the polarity and hydrophobicity between CPZ and CPZSO.

  • Expertise & Causality: The choice of a C18 reversed-phase column is logical because it separates compounds based on hydrophobicity. CPZ, being less polar than the S-oxide metabolite (CPZSO), will interact more strongly with the nonpolar C18 stationary phase and thus have a longer retention time. The mobile phase contains an organic modifier (acetonitrile) to elute the compounds and a phosphate buffer to control the pH. Maintaining a slightly acidic pH ensures that the tertiary amine group on the propanamine side chain is consistently protonated, leading to sharp, reproducible peak shapes.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm, a common absorption maximum for phenothiazines.[9]

  • Injection Volume: 10 µL.

  • Specificity Assessment: Inject the individual standards of CPZ and CPZSO, a mixed standard solution, and all forced degradation samples. Specificity is confirmed if the CPZ and CPZSO peaks are baseline resolved (Resolution > 1.5) and no peaks from the degradation samples co-elute with the CPZSO peak.

HPLC_Workflow sample Prepared Sample (Stressed or Standard) injection Autosampler Injection (10 µL) sample->injection column C18 Column (35°C) injection->column pump HPLC Pump (1.0 mL/min) pump->column mobile_phase Mobile Phase (ACN:Buffer pH 3.0) mobile_phase->pump detector UV Detector (254 nm) column->detector data Data System (Chromatogram) detector->data

Experimental workflow for the HPLC-UV method.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and sensitivity compared to HPLC-UV. Specificity is achieved on two levels: chromatographic separation (as with HPLC) and mass-based detection. By using Multiple Reaction Monitoring (MRM), the instrument is programmed to detect only specific mass-to-charge (m/z) transitions for each analyte, effectively filtering out all other ions.[10]

  • Expertise & Causality: This method is the gold standard for bioanalysis, where analyte concentrations are low and sample matrices are complex (e.g., plasma).[5][11] The chromatographic component separates the isomers, while the mass spectrometer provides definitive identification and quantification, even if chromatographic resolution is incomplete. The selection of precursor and product ions is critical. The precursor ion is the protonated molecule [M+H]⁺, and product ions are generated by fragmentation in the collision cell, creating a unique mass "fingerprint" for each compound.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method but can be scaled for faster UHPLC analysis (e.g., using a sub-2 µm particle size column and a higher flow rate). A gradient elution may be used to improve peak shape and reduce run time.

  • Ionization Source: ESI, positive mode.

  • MS Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • CPZ: Q1 (Precursor Ion) m/z 319.1 → Q3 (Product Ion) m/z 86.1.

      • CPZSO: Q1 (Precursor Ion) m/z 335.1 → Q3 (Product Ion) m/z 100.1.

      • (Note: These transitions are examples and must be optimized empirically on the specific instrument used).

  • Specificity Assessment: Analyze the same set of samples as in the HPLC method. Specificity is demonstrated by the detection of a signal only at the expected retention time and in the correct MRM transition for CPZSO, with no interfering signals from CPZ or other degradants in the CPZSO mass channel.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Prepared Sample uhplc UHPLC Separation sample->uhplc esi ESI Source (Ionization) uhplc->esi Eluent q1 Quadrupole 1 (Precursor Ion Filter) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Filter) q2->q3 detector Detector q3->detector data Data System (MRM Chromatogram) detector->data

Workflow for the highly specific LC-MS/MS method.
Method 3: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. Differences in the charge-to-size ratio of CPZ and CPZSO at a given pH allow for their separation.

  • Expertise & Causality: CE offers an orthogonal separation mechanism to HPLC, making it a powerful alternative or confirmatory technique. The separation is governed by the charge and hydrodynamic radius of the analytes. By selecting a low pH buffer (e.g., pH 2.5-3.5), both the parent drug and its metabolite will be positively charged due to the protonation of the amine side chain, but their mobilities will differ slightly due to the presence of the sulfoxide group, enabling separation.[12] This technique is known for its extremely high theoretical plate counts, often resulting in very sharp peaks and excellent resolution.[13]

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Separation Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

  • Specificity Assessment: Analyze the standard and stressed samples. The high resolving power of CE should yield baseline separation of CPZ, CPZSO, and other charged degradation products. Specificity is confirmed by the migration time of CPZSO being consistent and resolved from all other components.

CE_Workflow cluster_separation CE Separation sample Prepared Sample injection Hydrodynamic Injection sample->injection anode Anode (+) capillary Fused-Silica Capillary (Filled with BGE) cathode Cathode (-) detector UV Detector (214 nm) data Data System (Electropherogram) detector->data power High Voltage Supply (25 kV) power->anode power->cathode

Experimental workflow for the Capillary Electrophoresis method.

Part 3: Performance Comparison and Recommendations

The choice of analytical method depends on the specific application, required sensitivity, available instrumentation, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Specificity Good to Excellent. Relies solely on chromatographic resolution.Ultimate. Dual specificity from chromatography and mass filtering (MRM).Excellent. High-efficiency separation provides sharp peaks and high resolution.
Sensitivity (LOQ) Moderate (~0.1 - 0.25 µg/mL).[9][14]Very High (sub-ng/mL to pg/mL).[11]High (~2-10 ng/mL).[13][15]
Typical Run Time 10-20 minutes.2-10 minutes (with UHPLC).10-25 minutes.
Robustness High. Well-established and reliable technology.Moderate. Sensitive to matrix effects and ion source contamination.Moderate. Sensitive to buffer composition and capillary surface condition.
Application Routine QC, formulation assay, content uniformity.Bioanalysis (plasma, tissue), metabolite ID, trace-level impurity analysis.[5]Orthogonal method, chiral separations, analysis of charged species.[16]
Cost & Complexity Low to moderate cost, relatively simple operation.High cost, complex operation requiring specialized expertise.Moderate cost and complexity.
Senior Scientist's Recommendation
  • For routine quality control of Chlorpromazine drug substance or product where the primary concern is separating the S-oxide degradant, HPLC-UV is the most practical choice. It offers a validated, robust, and cost-effective solution with sufficient specificity and sensitivity for this purpose.[7][9]

  • For bioanalytical studies , such as pharmacokinetics or metabolism in plasma or tissue samples, LC-MS/MS is non-negotiable. Its unparalleled sensitivity is required to measure the low concentrations of the drug and its metabolites in biological fluids, and its exceptional specificity is essential to eliminate interference from the complex biological matrix.[5]

  • Capillary Electrophoresis serves as an excellent orthogonal or confirmatory method . If an HPLC method fails to resolve a critical impurity pair, CE, with its different separation mechanism, can often provide the necessary resolution.[12][13] It is also a valuable tool for academic and research settings exploring the fundamental properties of these molecules.

Ultimately, the validation process, guided by ICH principles, is what provides the documented evidence that a chosen method is fit for its intended purpose.[17][18] A thorough specificity assessment, supported by forced degradation studies, is the self-validating system that ensures the trustworthiness and scientific integrity of your analytical results.

References

  • Enantioseparation of phenothiazines in capillary zone electrophoresis using cyclodextrins as chiral selectors. PubMed. [Link]

  • Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-lipid cleanup coupled with UHPLC-Q-Orbitrap MS. Food Chemistry. [Link]

  • Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking. PubMed. [Link]

  • Optimization of Capillary Electrophoresis Separation Conditions of Chlorpromazine, Promethazine and Their Main Metabolites by RS. International Journal of Electrochemical Science. [Link]

  • Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Fisher Digital Publications. [Link]

  • ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. PharmD Info. [Link]

  • Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. PubMed. [Link]

  • Chlorpromazine. PubChem, National Institutes of Health. [Link]

  • Influence of pH on electrophoretic behavior of phenothiazines and determination of pKa values by capillary zone electrophoresis. PubMed. [Link]

  • Electrophoretic separations of twelve phenothiazines and N-demethyl derivatives by using capillary zone electrophoresis and micellar electrokinetic chromatography with non ionic surfactant. ResearchGate. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Spectrophotometric Method for the Determination of Chlorpromazine and Chlorpromazine Sulphoxide in Biological Fluids. ACS Publications. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. National Institutes of Health (NIH). [Link]

  • Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. PubMed. [Link]

  • CHLORPROMAZINE. precisionFDA. [Link]

  • The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • A Comprehensive Review on Analytical Methods for the Determination of Chlorpromazine. Journal of Chemical, Biological and Medicinal Sciences. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. [Link]

  • 2-chloro-10H-phenothiazine 5-oxide. PubChem, National Institutes of Health. [Link]

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. PubMed. [Link]

  • The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • High Performance Liquid Chromatographic Determination of Phenothiazine Residues in Sheep Tissues. PubMed. [Link]

  • Forced degradation studies. MedCrave online. [Link]

Sources

A Comparative Review of Synthesis Routes for Chlorinated Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Chlorinated phenothiazine derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1] The strategic placement of chlorine atoms on the phenothiazine scaffold profoundly influences the pharmacological activity of these compounds. This guide provides a comprehensive comparison of the primary synthetic routes to these vital molecules, offering insights into the mechanistic nuances, practical advantages, and limitations of each approach. The content herein is intended for researchers, scientists, and professionals in drug development, aiming to facilitate the selection of the most appropriate synthetic strategy based on specific research and development needs.

Classical Synthesis Routes: The Foundation of Phenothiazine Chemistry

The traditional methods for constructing the phenothiazine core have been in practice for over a century. While often requiring harsh reaction conditions, they remain relevant due to their scalability and use of readily available starting materials.

Thionation of Diphenylamines (Bernthsen Synthesis)

The Bernthsen synthesis, first reported in 1883, is the archetypal method for preparing the phenothiazine nucleus.[2] It involves the direct reaction of a substituted diphenylamine with elemental sulfur at high temperatures, often with a catalytic amount of iodine.[2][3] The synthesis of 2-chlorophenothiazine, a key intermediate for the landmark antipsychotic drug chlorpromazine, was enabled by this method.[2]

Mechanism: The reaction proceeds through the electrophilic substitution of the diphenylamine with sulfur, followed by cyclization and elimination of hydrogen sulfide. The iodine catalyst facilitates the reaction, though the precise mechanism is still a subject of discussion.

Advantages:

  • Direct and straightforward approach.

  • Utilizes inexpensive and readily available starting materials.

  • Scalable for industrial production.

Disadvantages:

  • Requires high temperatures (typically 260-280°C), which can lead to side reactions and decomposition of sensitive substrates.[2]

  • The reaction can be sluggish and is often accompanied by the evolution of toxic hydrogen sulfide gas.[2][3]

  • Purification of the final product can be challenging.

Recent advancements have explored microwave-assisted "dry media" thionation of diphenylamines, which can offer shorter reaction times and higher yields, mitigating some of the drawbacks of the classical approach.[3]

Ullmann Condensation

The Ullmann condensation offers a more versatile route to substituted phenothiazines.[1][2] This copper-catalyzed reaction typically involves the coupling of an o-aminothiophenol with an activated o-halonitrobenzene derivative, followed by cyclization.[2]

Mechanism: The reaction is believed to proceed through the formation of a copper(I) thiolate, which then undergoes nucleophilic aromatic substitution with the aryl halide. Subsequent intramolecular cyclization yields the phenothiazine core.

Advantages:

  • Greater flexibility in introducing substituents compared to the Bernthsen synthesis.

  • Can be used to synthesize a wider variety of phenothiazine derivatives.

Disadvantages:

  • Often requires high temperatures (frequently in excess of 210°C) and stoichiometric amounts of copper.[1][4]

  • The use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can complicate product isolation.[4]

  • Yields can be moderate, and the reaction may not be suitable for all substrates.[1]

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that provides a powerful method for synthesizing phenothiazines with well-defined regiochemistry.[1][5][6] The reaction typically involves the rearrangement of an activated 2-amino-2'-nitrodiphenyl sulfide derivative under basic conditions.[5]

Mechanism: The reaction is initiated by the deprotonation of the amine, which then acts as a nucleophile, attacking the activated aromatic ring and displacing the nitro group to form the tricyclic phenothiazine system. For the rearrangement to be successful, the aromatic ring being attacked must be activated by electron-withehdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[6]

Advantages:

  • Excellent control over the substitution pattern of the final product.[1]

  • Can be used to synthesize isomerically pure phenothiazines.

Disadvantages:

  • A multi-step process that can be synthetically demanding.[1]

  • May involve harsh basic conditions.[1]

  • The starting materials may not be readily available.

Modern Synthetic Routes: Efficiency and Versatility

Advances in organometallic chemistry have led to the development of more efficient and versatile methods for phenothiazine synthesis, often proceeding under milder conditions with a broader substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[7] In the context of phenothiazine synthesis, it can be employed for the intramolecular cyclization of appropriately substituted diaryl sulfides or for the intermolecular coupling of an amine with a dihalobenzene followed by a second coupling with a thiol. A facile method for synthesizing a variety of phenothiazines has been developed through the direct thioamination of aryne intermediates followed by an intramolecular Buchwald-Hartwig amination.[8]

Mechanism: The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Advantages:

  • Milder reaction conditions compared to classical methods.

  • High functional group tolerance.

  • Broad substrate scope, allowing for the synthesis of a wide range of phenothiazine derivatives.[7]

  • High yields and selectivity.

Disadvantages:

  • The cost of the palladium catalyst and specialized ligands can be a drawback for large-scale synthesis.

  • The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.

Iron-Catalyzed Domino C-S/C-N Cross-Coupling

Recent research has focused on developing more sustainable and cost-effective catalytic systems. An environmentally benign and efficient method for phenothiazine synthesis has been developed using a tandem iron-catalyzed C-S/C-N cross-coupling reaction.[9] This approach addresses some of the limitations of palladium and copper-catalyzed methods, such as poor substrate scope and long reaction times.[9]

Mechanism: The proposed mechanism involves a domino sequence of iron-catalyzed C-S and C-N bond formations, though the exact details are still under investigation.

Advantages:

  • Uses an inexpensive and environmentally friendly iron catalyst.[9]

  • Tolerant of various functional groups.[9]

  • Offers a more sustainable alternative to traditional methods.

Disadvantages:

  • The methodology is relatively new and may require further optimization for broader applicability.

  • The reaction conditions may still be somewhat harsh for highly sensitive substrates.

Comparative Analysis of Synthesis Routes

MethodKey PrecursorsTypical ConditionsAdvantagesDisadvantages
Thionation (Bernthsen) Substituted diphenylamine, SulfurHigh temperature (260-280°C), Iodine catalystDirect, scalable, inexpensive starting materialsHarsh conditions, evolution of H2S, purification challenges
Ullmann Condensation o-aminothiophenol, o-halonitrobenzeneHigh temperature (>210°C), Copper catalystVersatile for substituted phenothiazinesHigh temperatures, stoichiometric copper, moderate yields
Smiles Rearrangement 2-Acylamino-2'-nitrodiphenyl sulfidesBasic conditions (e.g., KOH, NaOH)Excellent regioselectivityMulti-step, harsh basic conditions, starting material availability
Buchwald-Hartwig Amination 2-Haloanilines and 2-halothiophenolsPalladium catalyst, phosphine ligands, baseMild conditions, high functional group tolerance, broad scopeCatalyst cost, air and moisture sensitivity
Iron-Catalyzed Domino Aryl halides, arylaminesIron catalyst, ligand, baseInexpensive and green catalyst, good functional group toleranceNewer method, may require further optimization

Experimental Protocols

Synthesis of 2-Chlorophenothiazine via Thionation

This protocol is adapted from the classical Bernthsen synthesis.

Materials:

  • 3-Chlorodiphenylamine

  • Sulfur

  • Iodine (catalyst)

Procedure:

  • A mixture of 3-chlorodiphenylamine and sulfur is heated.

  • A catalytic amount of iodine is added to the mixture.

  • The reaction temperature is maintained between 260-280°C for several hours. The reaction proceeds with the evolution of hydrogen sulfide gas.

  • After cooling, the crude product is purified by recrystallization from a suitable solvent such as ethanol or toluene to yield 2-chlorophenothiazine.

Synthesis of Chlorpromazine from 2-Chlorophenothiazine

This protocol describes the alkylation of 2-chlorophenothiazine to produce chlorpromazine.[10]

Materials:

  • 2-Chlorophenothiazine

  • 3-Dimethylaminopropylchloride

  • Sodium amide (NaNH2)

  • Solvent (e.g., toluene)

Procedure:

  • 2-Chlorophenothiazine is dissolved in a suitable solvent like toluene.

  • Sodium amide is added to the solution to deprotonate the phenothiazine nitrogen.

  • 3-Dimethylaminopropylchloride is then added, and the mixture is heated to effect the alkylation.

  • After the reaction is complete, the mixture is worked up by washing with water and evaporating the solvent.

  • The resulting chlorpromazine base can be converted to its hydrochloride salt by treatment with HCl. A patent describes a process where the molar yield of chlorpromazine can reach over 90%.[11]

Visualization of Synthetic Pathways

General Scheme for Phenothiazine Synthesis

G cluster_classical Classical Routes cluster_modern Modern Routes Diphenylamine + S8 Diphenylamine + S8 Phenothiazine Phenothiazine Diphenylamine + S8->Phenothiazine Thionation o-Aminothiophenol + o-Halonitrobenzene o-Aminothiophenol + o-Halonitrobenzene o-Aminothiophenol + o-Halonitrobenzene->Phenothiazine Ullmann 2-Amino-2'-nitrodiphenyl sulfide 2-Amino-2'-nitrodiphenyl sulfide 2-Amino-2'-nitrodiphenyl sulfide->Phenothiazine Smiles Rearrangement Diaryl sulfide precursor Diaryl sulfide precursor Diaryl sulfide precursor->Phenothiazine Buchwald-Hartwig Aryl halide + Arylamine Aryl halide + Arylamine Aryl halide + Arylamine->Phenothiazine Fe-catalyzed Domino

Caption: Overview of classical and modern synthetic routes to the phenothiazine core.

Decision-Making Workflow for Synthesis Route Selection

G start Define Synthesis Goals scale Large Scale? start->scale regioselectivity High Regioselectivity Needed? scale->regioselectivity No thionation Consider Thionation scale->thionation Yes functional_groups Sensitive Functional Groups? regioselectivity->functional_groups No smiles Consider Smiles Rearrangement regioselectivity->smiles Yes cost Cost a Major Constraint? functional_groups->cost No buchwald Consider Buchwald-Hartwig functional_groups->buchwald Yes cost->buchwald No iron Consider Fe-Catalyzed Domino cost->iron Yes

Caption: A workflow to guide the selection of an appropriate phenothiazine synthesis route.

Conclusion

The synthesis of chlorinated phenothiazine derivatives has evolved significantly from the early days of the Bernthsen synthesis. While classical methods remain valuable for their simplicity and scalability, modern catalytic approaches like the Buchwald-Hartwig amination and emerging iron-catalyzed reactions offer milder conditions, greater functional group tolerance, and improved efficiency. The choice of synthetic route will ultimately depend on a careful consideration of factors such as the desired substitution pattern, the scale of the reaction, cost considerations, and the presence of sensitive functional groups. As the demand for novel and more effective phenothiazine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

  • (PDF) Synthesis of phenothiazines via Smiles rearrangement - ResearchGate. Available at: [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Available at: [Link]

  • Fifty years chlorpromazine: a historical perspective - PMC - PubMed Central. Available at: [Link]

  • Microwave-Assisted Phenothiazines Preparation by Thionation of Diphenylamines. Available at: [Link]

  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 - SciSpace. Available at: [Link]

  • Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination | Chemistry Letters | Oxford Academic. Available at: [Link]

  • CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

  • CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents.
  • (PDF) Synthesis of 7-phenoxyphenothiazines by smiles rearrangement - ResearchGate. Available at: [Link]

  • Chlorpromazine Synthesis | PDF - Slideshare. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available at: [Link]

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS - ResearchGate. Available at: [Link]

  • SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. Available at: [Link]

  • ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. - ResearchGate. Available at: [Link]

  • Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies - DTIC. Available at: [Link]

  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology | Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. Available at: [Link]

  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed Central. Available at: [Link]

  • Synthesis of Phenothiazine from Diphenylamine.pptx - Slideshare. Available at: [Link]

  • CN104529938A - Novel method for synthesizing phenothiazine compounds - Google Patents.
  • Retrosynthetic Approach to the Synthesis of Phenothiazines | Request PDF - ResearchGate. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide. As a chlorinated phenothiazine derivative, this compound requires specialized disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Section 1: Hazard Assessment and Compound Profile

The compound is a halogenated organic molecule. The presence of chlorine is a primary determinant for its waste classification.[1][2] Based on data from the closely related 2-Chlorophenothiazine, the following hazards should be assumed[3][4]:

  • Skin Irritation: Expected to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

During thermal decomposition, chlorinated organic compounds can release hazardous byproducts such as nitrogen oxides (NOx), sulfur oxides, carbon monoxide, carbon dioxide, and highly corrosive hydrogen chloride gas.[3][4]

Table 1: Inferred Hazard Profile

Hazard ClassificationCategoryPrecautionary Action
Skin Corrosion/IrritationCategory 2Wear protective gloves and clothing to prevent skin exposure.[4]
Serious Eye Damage/IrritationCategory 2Wear safety goggles or a face shield.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)Avoid breathing dust; use in a well-ventilated area or with respiratory protection.[3][4]
Environmental HazardNot fully determined, but drain disposal is strictly prohibited due to the chlorinated nature.[4][5]Do not empty into drains.[4]

Section 2: Regulatory Imperatives for Disposal

The disposal of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is governed by regulations managing hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) provides the primary framework under the Resource Conservation and Recovery Act (RCRA).

The key regulatory principle is that chlorinated organic compounds cannot be disposed of via conventional means like landfilling or drain disposal.[5][6] The EPA explicitly prohibits the "sewering" (disposal down the drain) of hazardous waste pharmaceuticals, as wastewater treatment facilities are often not equipped to fully degrade these complex molecules.[7][8]

Section 3: Standard Operating Protocol for Waste Management

Adherence to a strict, step-by-step protocol is critical for ensuring safety and compliance. The following workflow outlines the necessary procedures from the point of generation to final hand-off for disposal.

Step 1: Waste Segregation at the Source

Immediately upon generation, the waste must be correctly segregated. Due to its chemical structure, this compound must be classified as Halogenated Organic Waste .

Causality: Mixing halogenated waste with non-halogenated organic solvents complicates the disposal process and significantly increases costs.[2] The recovery of non-halogenated solvents for fuel blending is a common practice, but this is rendered impossible by the presence of chlorinated compounds.[2]

Step 2: Proper Containerization
  • Select a Compatible Container: Use a designated, leak-proof waste container compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Avoid Overfilling: The container should never be filled to more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[1]

  • Ensure Secure Closure: The container must be securely closed at all times, except when waste is being added.

Step 3: Accurate and Compliant Labeling

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide"

  • The primary hazard characteristics: "Irritant"

  • The date of waste accumulation start

Experimental Workflow: Waste Segregation and Disposal

The following diagram illustrates the decision-making process for proper handling and disposal.

G cluster_0 In-Lab Waste Management cluster_1 Professional Disposal Start Waste Generated: 2-Chloro-10H-phenothiazine- 10-propanamine 5-oxide Classify Classify Waste: Is it a Halogenated Organic? Start->Classify Segregate Segregate into designated 'Halogenated Organic Waste' container. Classify->Segregate Yes Label Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) Segregate->Label Store Store in a cool, dry, well-ventilated area, away from incompatibles. Label->Store Contact Schedule pickup with a licensed Hazardous Waste Disposal Contractor. Store->Contact Hand-off Transport Waste is transported to a Treatment, Storage, and Disposal Facility (TSDF). Contact->Transport Incinerate High-Temperature Incineration with flue-gas scrubbing. Transport->Incinerate Certificate Receive Certificate of Disposal for regulatory records. Incinerate->Certificate

Caption: Waste Segregation and Disposal Workflow.

Section 4: Approved and Prohibited Disposal Methodologies

Approved Method: High-Temperature Incineration

The industry standard and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[6]

  • Mechanism: This process involves combustion at extremely high temperatures, which breaks down the organic molecule into its basic components. A crucial part of this process is the "scrubbing" of the exit gases, which neutralizes the hydrogen halides (like HCl) and other pollutants, preventing their release into the atmosphere.[6]

Prohibited Methods
  • Drain Disposal: As previously noted, this is illegal and environmentally irresponsible. It can lead to the contamination of waterways.[5][9]

  • Landfill/Burial: Direct burial of chlorinated organic waste is now generally prohibited due to the high risk of soil and groundwater contamination.[6]

  • Conventional Burning: Open burning or burning in a standard furnace is unacceptable. It does not guarantee complete destruction and will release corrosive free halogens and other toxic gases directly into the atmosphere.[6]

Section 5: Emergency Protocol for Spills

In the event of a spill, a swift and safe response is paramount.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, wear nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[3][4]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.[3] Do not use combustible materials like paper towels for large spills.

  • Collect and Containerize: Carefully sweep or shovel the absorbed material into a suitable, sealable container for hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris containing 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" and manage it as halogenated organic waste.

  • Decontaminate: Clean the spill area with soap and water.

Section 6: Partnering with a Certified Disposal Service

The final disposal of this chemical waste is not a task for laboratory personnel. It must be handled by a licensed and certified hazardous waste management company.[10] These companies provide the necessary transportation and have access to the specialized facilities required for proper treatment.

Upon collection, ensure you receive a Certificate of Disposal .[10] This document is your proof of compliant disposal and must be retained for your records.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Hazardous Waste Disposal. (n.d.). HazChem Environmental.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Hazardous Waste Management Procedures. (2012). Keene State College.
  • Safety Data Sheet: 2-Chlorophenothiazine. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet: 2-Chlorophenothiazine. (2025, December 21). Fisher Scientific.
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
  • Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). U.S. Environmental Protection Agency.
  • PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. (2025, November 5). U.S. Environmental Protection Agency.
  • To Help Federal Entities Align Messaging and Avoid Consumer Confusion About Pharmaceutical Disposal Best Practices. (2021, July). U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (commonly known as Chlorpromazine sulfoxide). As a metabolite of the phenothiazine antipsychotic drug Chlorpromazine, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to provide a self-validating system of protocols grounded in established safety science.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is critical. Chlorpromazine sulfoxide is a light yellow, solid crystalline powder.[1] The primary risks stem from its toxicological properties, as outlined in its Safety Data Sheet (SDS).

A key principle of laboratory safety is to minimize all chemical exposures.[2] The Occupational Safety and Health Administration (OSHA) mandates that a Chemical Hygiene Plan (CHP) be in place to protect laboratory workers from health hazards associated with hazardous chemicals.[3][4]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes significant skin irritation and serious eye irritation.[1]

  • Respiratory Hazard: As a powder, it may cause respiratory irritation upon inhalation.[1]

This hazard profile dictates the necessity of a multi-layered safety approach, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols.

Hazard RouteAssociated RiskRequired Control Measures
Inhalation Respiratory tract irritation; systemic toxicity.Engineering Controls (Fume Hood), Respiratory Protection (N95 Respirator).
Dermal Contact Skin irritation; systemic toxicity through absorption.Hand Protection (Double Nitrile Gloves), Protective Clothing (Lab Coat, Sleeves).
Eye Contact Serious eye irritation and potential damage.Eye Protection (Safety Goggles/Face Shield).
Ingestion Systemic toxicity.Administrative Controls (No eating/drinking in lab), proper hygiene.

Engineering & Administrative Controls: The First Line of Defense

Personal protective equipment should always be the last line of defense, used after engineering and administrative controls have been implemented to minimize risk at the source.

  • Engineering Controls: All work involving the weighing or manipulation of solid Chlorpromazine sulfoxide must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing inhalation of the powder. The work area should be lined with absorbent, leak-proof bench pads to contain any potential spills.

  • Administrative Controls:

    • Clearly designate and label a specific area for working with this compound.

    • Prohibit eating, drinking, and smoking in all laboratory areas.[2]

    • Minimize the quantity of the chemical purchased and stored.

    • Ensure all personnel are thoroughly trained on this specific protocol and have access to the Safety Data Sheet (SDS).[5]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must directly correspond to the hazards identified. For Chlorpromazine sulfoxide, a comprehensive barrier is required.

  • Hand Protection: Double gloving is required. Wear two pairs of powder-free nitrile gloves.[6] Nitrile provides good resistance to a broad range of chemicals. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[6] Gloves must be inspected for defects before use and changed immediately if contamination is suspected, or every two hours during extended procedures.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A full-face shield should be worn over the goggles when there is a significant risk of splashing.

  • Respiratory Protection: When handling the powder outside of a fume hood (which is strongly discouraged) or if there is a risk of aerosolization, a fit-tested N95 respirator is required to prevent inhalation.[7]

  • Protective Clothing: A long-sleeved, impermeable lab coat with knit or elastic cuffs is required to protect the skin.[8] Ensure the coat is fully fastened. Do not wear lab coats outside of the laboratory area to prevent the spread of contamination.[6]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle for doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to contaminated gown front) and clean surfaces only with clean surfaces (i.e., bare hand to inside of gown).

Donning (Putting On) PPE Workflow

The following diagram illustrates the correct sequence for donning PPE before handling Chlorpromazine sulfoxide.

G cluster_donning PPE Donning Sequence Start Start Step1 1. Put on Lab Coat Start->Step1 Step2 2. Put on N95 Respirator (if required) Perform fit check. Step1->Step2 Step3 3. Put on Goggles / Face Shield Step2->Step3 Step4 4. Put on Inner Gloves Step3->Step4 Step5 5. Put on Outer Gloves (over cuffs) Step4->Step5 End Ready for Work Step5->End

Caption: Correct sequence for putting on PPE.

Doffing (Taking Off) PPE Workflow

Contamination is most likely to occur during the removal of PPE. Follow this sequence meticulously, performing hand hygiene between key steps.[9][10]

G cluster_doffing PPE Doffing Sequence Start Begin Doffing Step1 1. Remove Outer Gloves Peel off, avoiding skin contact. Start->Step1 Step2 2. Remove Lab Coat Peel downwards, turning inside out. Step1->Step2 Step3 3. Perform Hand Hygiene Step2->Step3 Step4 4. Remove Goggles / Face Shield Handle by straps. Step3->Step4 Step5 5. Remove Respirator (if worn) Handle by straps. Step4->Step5 Step6 6. Remove Inner Gloves Step5->Step6 End 7. Perform Final Hand Hygiene Step6->End

Caption: Safe sequence for removing contaminated PPE.

Spill and Emergency Procedures

Preparation is the most critical step for managing a chemical spill.[11] All personnel must know the location of spill kits and emergency equipment.

For a small powder spill (<1 g) within a fume hood:

  • Alert Colleagues: Inform others in the lab.

  • Containment: Ensure the fume hood sash is lowered.

  • PPE: Don the full PPE as described above.

  • Cleanup: Gently cover the spill with absorbent pads or paper towels to avoid making the powder airborne.[12] Slightly moisten the material with water (unless water-reactive) to minimize dust.[13]

  • Collection: Using a scoop or tongs, carefully place the contaminated material into a designated hazardous waste bag.[12]

  • Decontamination: Wipe the area with a wet paper towel, then decontaminate the surface according to lab-specific procedures.

  • Disposal: Seal the waste bag, label it clearly as "Hazardous Waste: Chlorpromazine sulfoxide," and place it in the designated hazardous waste container.[11]

For a large spill, or any spill outside of a fume hood:

  • EVACUATE: Immediately alert all personnel and evacuate the area.

  • ISOLATE: Close the doors to the affected area to prevent the spread of vapors or dust.

  • NOTIFY: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.[13]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with Chlorpromazine sulfoxide, including gloves, wipes, absorbent pads, and the chemical itself, must be treated as hazardous waste. The Environmental Protection Agency (EPA) provides a framework for the proper management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[15]

  • Containment: Collect all solid waste in a clearly labeled, sealed, and durable container. The label must include the words "Hazardous Waste" and the chemical name.[16]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.

  • Documentation: Maintain accurate records of the waste generated, as required by institutional and federal regulations.[16]

Chemical Waste Disposal Pathway

The following diagram outlines the decision-making process for proper waste disposal.

G cluster_disposal Hazardous Waste Disposal Workflow Start Waste Generated (e.g., contaminated gloves, excess powder) Decision Is material contaminated with Chlorpromazine Sulfoxide? Start->Decision HW_Container Place in designated, labeled Hazardous Waste Container. Decision->HW_Container Yes NonHW_Container Dispose in appropriate non-hazardous waste stream. Decision->NonHW_Container No Storage Store container in Satellite Accumulation Area. HW_Container->Storage Pickup Arrange for pickup by EHS or licensed waste vendor. Storage->Pickup End Waste Disposed Pickup->End

Caption: Decision workflow for chemical waste disposal.

By adhering to these detailed operational and safety plans, researchers can confidently and safely handle 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, ensuring both personal safety and the integrity of their scientific work.

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • University of California, Irvine Environmental Health & Safety. Donning and doffing PPE SOP. [Link]

  • OSHA Education Center. A Guide to Hazardous Materials and Laboratory Safety. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • American Animal Hospital Association (AAHA). (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). [Link]

  • Brooklyn College. Laboratory Chemical Spill Guidelines. [Link]

  • National Safety Compliance. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. [Link]

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. [Link]

  • University of California, Santa Barbara. Donning & Doffing PPE. [Link]

  • SynZeal. (2019). Safety Data Sheet: Chlorpromazine EP Impurity A. [Link]

  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • CloudSDS. Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP). [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]

  • LookChem. Cas 50-53-3, Chlorpromazine. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2726, Chlorpromazine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. [Link]

  • Centers for Disease Control and Prevention (CDC). (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). [Link]

  • Occupational Health & Safety. (2008, October 25). NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure. [Link]

  • ASHP Publications. Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-10H-phenothiazine-10-propanamine 5-oxide
Reactant of Route 2
2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.